Peimine
Description
Peimine has been reported in Fritillaria ebeiensis, Fritillaria monantha, and other organisms with data available.
structure
Structure
3D Structure
Properties
IUPAC Name |
(1R,2S,6S,9S,10S,11S,14S,15S,17S,18S,20S,23R,24S)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-25,29-31H,4-14H2,1-3H3/t15-,16-,17+,18+,19-,20-,21-,22-,23+,24-,25-,26+,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKLSMSEHKDIIP-BZMYINFQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)O)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@]([C@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4C[C@@H]([C@@H]6[C@@]5(CC[C@@H](C6)O)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70910283 | |
| Record name | Cevane-3,6,20-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70910283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23496-41-5, 107299-20-7, 135636-54-3 | |
| Record name | Peimine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23496-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Verticine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023496415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Wanpeinine A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107299207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zhebeinine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135636543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cevane-3,6,20-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70910283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 23496-41-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VERTICINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34QDF8UFSY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Peimine's Mechanism of Action in Anti-Inflammatory Response: A Technical Guide
Introduction: Peimine, a major isosteroidal alkaloid extracted from the bulbs of Fritillaria species, has been a cornerstone of traditional Chinese medicine for its antitussive, expectorant, and anti-inflammatory properties.[1] Modern pharmacological research has begun to elucidate the molecular mechanisms underlying its potent anti-inflammatory effects, revealing a multi-target engagement strategy that modulates key signaling pathways in the inflammatory cascade. This technical guide provides an in-depth analysis of this compound's mechanism of action, tailored for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Modulation of Key Signaling Pathways
This compound exerts its anti-inflammatory effects primarily by inhibiting pro-inflammatory signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. It also demonstrates the ability to activate the protective Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, creating a dual-pronged approach of suppressing inflammatory mediators while bolstering antioxidant defenses.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and enzymes.[2][3] In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[4] This event frees the NF-κB p65/p50 dimer to translocate into the nucleus, where it binds to DNA and initiates the transcription of target genes like TNF-α, IL-6, IL-1β, COX-2, and iNOS.[2][5]
This compound has been shown to significantly intervene in this process. Studies demonstrate that pre-treatment with this compound prevents the LPS-induced degradation of IκBα and reduces the phosphorylation of IκBα.[2][3] By stabilizing the IκBα protein, this compound effectively sequesters the NF-κB complex in the cytoplasm, inhibiting its nuclear translocation and subsequent transcriptional activity.[2][6] This blockade is a central mechanism for this compound's ability to suppress the production of a wide array of inflammatory mediators.[7][8]
Attenuation of MAPK Signaling Pathways
The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a crucial role in translating extracellular stimuli into cellular inflammatory responses.[3] These kinases are activated via phosphorylation in response to stimuli like LPS and regulate the expression of inflammatory genes, partly by acting upstream of NF-κB.[3][9]
This compound has been observed to reduce the phosphorylation of ERK, JNK, and p38 in a dose-dependent manner in various cell models, including human mast cells and chondrocytes.[3][10][11] By inhibiting the activation of these key kinases, this compound disrupts the signaling cascade that leads to the production of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α.[3][10] This action complements its direct inhibition of the NF-κB pathway, providing a broader suppression of the inflammatory response.
Activation of the Nrf2 Antioxidant Pathway
Oxidative stress and inflammation are closely intertwined processes.[2] The Nrf2 pathway is the primary regulator of cellular antioxidant defenses. This compound has been shown to activate the Nrf2 pathway, significantly enhancing the protein expression of Nrf2 and its downstream antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[2] The activation of Nrf2 can, in turn, inhibit the NF-κB pathway, thus reducing the adverse effects of excessive inflammation.[2] This mechanism highlights this compound's role in not only suppressing inflammation but also mitigating the oxidative damage that often accompanies it, thereby protecting tissues from injury.[2] When the Nrf2 pathway is blocked by an inhibitor (ML385), the anti-inflammatory and antioxidant effects of this compound are negated, confirming the pathway's importance.[2]
Quantitative Data Summary: Effect of this compound on Inflammatory Markers
The following tables summarize the dose-dependent effects of this compound on the production and expression of key inflammatory mediators across various experimental models.
Table 1: In Vitro Inhibition of Pro-Inflammatory Cytokines and Mediators by this compound
| Cell Line | Inducing Agent | Marker | This compound Concentration | Observed Effect | Reference |
| RAW264.7 Macrophages | LPS (100 ng/mL) | IL-1β, IL-6, TNF-α | 5 or 15 µM | Significant reduction in cytokine production. | [2] |
| RAW264.7 Macrophages | LPS (100 ng/mL) | ROS, MDA | 5 or 15 µM | Significant reduction in oxidative stress markers. | [2] |
| HMC-1 (Human Mast Cells) | PMACI | IL-6, IL-8, TNF-α | 1, 10, 25, 50 µg/mL | Dose-dependent reduction in cytokine expression. | [3][6][10] |
| Mouse Chondrocytes | IL-1β (10 ng/mL) | iNOS, COX-2 | 5, 10, 20 µg/mL | Dose-dependent inhibition of protein expression. | [11] |
| A549 (Lung Cancer Cells) | TNF-α | IL-8 | 50, 100 µg/mL | Significant decrease in IL-8 levels. | [7] |
Table 2: In Vivo Anti-Inflammatory Effects of this compound
| Animal Model | Disease/Induction | This compound Dosage | Key Findings | Reference |
| KM Mice | LPS-induced Acute Lung Injury | 0.1, 1, 10 mg/kg (i.p.) | Significantly reduced TNF-α, IL-6, IL-1β in BALF; ameliorated lung pathology. | [2] |
| BALB/c Mice | LPS-induced Acute Lung Injury | N/A (Used in combination) | Part of a synergistic combination that dampened the TLR4/MAPK/NF-κB pathway. | [4][9] |
| Sprague-Dawley Rats | Passive Cutaneous Anaphylaxis (PCA) | N/A | Decreased PCA reactions, indicating in vivo anti-allergic effects. | [3][10] |
Key Experimental Methodologies
Detailed protocols are crucial for the replication and validation of scientific findings. Below are methodologies for key experiments cited in the study of this compound's anti-inflammatory action.
LPS-Induced Acute Lung Injury (ALI) in Mice
This in vivo model is widely used to study acute inflammation in the lungs.
-
Animal Model: Kunming (KM) or BALB/c mice are commonly used.[2][4]
-
Grouping: Animals are typically divided into a control group, an LPS model group, and this compound treatment groups at various doses (e.g., low, medium, high).[2]
-
Administration: this compound (e.g., 0.1, 1, 10 mg/kg) or vehicle (physiological saline) is administered, often via intraperitoneal (i.p.) injection, for a set period before LPS challenge.[2] In some protocols, administration is oral for 7 days.[4]
-
Induction: ALI is induced by intranasal or intratracheal instillation of LPS.[2][4]
-
Sample Collection: After a specific time (e.g., 6 hours), mice are sacrificed.[9] Bronchoalveolar lavage fluid (BALF) and lung tissues are collected.[9]
-
Analysis:
-
BALF: Analyzed for inflammatory cell counts and cytokine levels (TNF-α, IL-6, IL-1β) using ELISA kits.[2][9]
-
Lung Tissue: One portion is used for calculating the wet-to-dry (W/D) weight ratio to assess edema. Another is fixed for histopathological examination (H&E staining). The remaining tissue is homogenized for Western blot analysis (NF-κB, MAPK, Nrf2 pathways) and measurement of oxidative stress markers (MDA, SOD).[2]
-
Western Blot Analysis for Inflammatory Proteins
This technique is used to quantify the expression levels of specific proteins in cell or tissue lysates.
-
Lysis: Approximately 100 mg of lung tissue or cultured cells are lysed in RIPA buffer, incubated, and centrifuged to collect the supernatant containing proteins.[2]
-
Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis: Equal amounts of protein (e.g., 30 µg per well) are loaded onto an SDS-PAGE gel and separated by size using electrophoresis (e.g., at 120 V).[2]
-
Transfer: Proteins are transferred from the gel to a PVDF membrane (e.g., at 220 mA for 1 hour).[2]
-
Blocking: The membrane is blocked with a non-specific protein solution (e.g., 5% skim milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting the proteins of interest (e.g., p-p65, IκBα, p-ERK, Nrf2, COX-2, iNOS, and a loading control like GAPDH or β-actin).[2]
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit and imaged.[2] Band density is quantified using software like ImageJ.
Cell Culture and Treatment
In vitro experiments using cell lines like RAW264.7 macrophages or HMC-1 mast cells are fundamental for mechanistic studies.
-
Cell Culture: Cells are maintained in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO₂.
-
Treatment Protocol: Cells are seeded in plates and allowed to adhere. They are then pre-treated with various concentrations of this compound (e.g., 5, 10, 25, 50 µg/mL) for a specified time (e.g., 1-4 hours) before being stimulated with an inflammatory agent like LPS (e.g., 100 ng/mL) or PMACI for a further incubation period (e.g., 8-24 hours).[2][3]
-
Analysis:
-
Supernatant: The cell culture medium is collected to measure the levels of secreted cytokines (e.g., TNF-α, IL-6) and other mediators (e.g., NO, PGE2) using ELISA or Griess assays.[2][12]
-
Cell Lysate: The cells are harvested and lysed for analysis of intracellular protein expression and phosphorylation status via Western blot.[2]
-
Conclusion and Future Directions
This compound demonstrates significant anti-inflammatory activity through a multi-pronged mechanism centered on the potent inhibition of the NF-κB and MAPK signaling pathways and the activation of the Nrf2 antioxidant pathway. This dual action effectively reduces the expression and production of numerous pro-inflammatory mediators, including cytokines (TNF-α, IL-6, IL-1β) and enzymes (COX-2, iNOS), while simultaneously protecting against oxidative stress.
While the core mechanisms are well-supported, further research could explore other potential targets. For instance, Sithis compound, a related alkaloid, has been shown to suppress NLRP3 inflammasome-mediated pyroptosis.[13] Investigating whether this compound shares this ability to inhibit inflammasome activation could reveal another important facet of its anti-inflammatory profile. Additionally, exploring its effects on other immune cell types and in chronic inflammatory disease models will further delineate its therapeutic potential. The comprehensive data and protocols presented here provide a solid foundation for drug development professionals to advance this compound as a potential therapeutic agent for a range of inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound ameliorates LPS-induced acute lung injury by regulating Nrf2 and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits the Production of Proinflammatory Cytokines Through Regulation of the Phosphorylation of NF-κB and MAPKs in HMC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of LPS-induced iNOS, COX-2 and cytokines expression by poncirin through the NF-kappaB inactivation in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Inhibits the Production of Proinflammatory Cytokines Through Regulation of the Phosphorylation of NF-κB and MAPKs in HMC-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacodynamics and Cellular Uptake of this compound and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of the Molecular Mechanisms of this compound in the Treatment of Cough Using Computational Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic anti-inflammatory effects of this compound, peiminine, and forsythoside a combination on LPS-induced acute lung injury by inhibition of the IL-17-NF-κB/MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. phcog.com [phcog.com]
- 11. researchgate.net [researchgate.net]
- 12. Peiminine inhibits the IL-1β induced inflammatory response in mouse articular chondrocytes and ameliorates murine osteoarthritis - Food & Function (RSC Publishing) [pubs.rsc.org]
- 13. Sithis compound ameliorates osteoarthritis progression by suppression of NLRP3 inflammasome-mediated pyroptosis through inhibition of PI3K/AKT/NF-κB pathway: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
Peimine in Fritillaria Species: A Technical Guide to its Natural Abundance, Analysis, and Biological Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peimine, an isosteroidal alkaloid, is a principal bioactive constituent found in the bulbs of various Fritillaria species, a genus of flowering plants in the Liliaceae family.[1] For centuries, Fritillaria bulbs, known as "Beimu" in Traditional Chinese Medicine, have been utilized for their therapeutic properties, particularly in treating respiratory ailments. Modern pharmacological studies have identified this compound as a key contributor to these effects, demonstrating its anti-inflammatory, antitussive, and expectorant activities.[1] This technical guide provides a comprehensive overview of this compound's natural sources and abundance, detailed experimental protocols for its extraction and quantification, and an examination of its known biological pathways.
Natural Abundance of this compound in Fritillaria Species
The concentration of this compound can vary significantly among different Fritillaria species and even within the same species due to factors such as geographical location, cultivation conditions, and developmental stage of the plant. The bulbs are the primary plant part where this compound and other isosteroidal alkaloids accumulate.[2] Below is a summary of reported this compound content in various Fritillaria species.
| Fritillaria Species | This compound Content (mg/g of dry weight) | Reference(s) |
| Fritillaria thunbergii | 0.58 - 1.3 | [3][4] |
| Fritillaria ussuriensis | 0.58 - 1.2 | [3] |
| Fritillaria pallidiflora | Verticine (this compound) was a major alkaloid | [5] |
| Fritillaria imperialis | Verticine (this compound) was the predominant alkaloid | [5] |
| Fritillaria persica | Verticine (this compound) was the predominant alkaloid | [5] |
| Fritillaria raddeana | Verticine (this compound) was the predominant alkaloid | [5] |
| Fritillaria cirrhosa | Contains this compound, but quantitative data varies | [6] |
| Fritillaria anhuiensis | Contains this compound, but quantitative data varies | [2] |
| Fritillaria unibracteata | Contains this compound, but quantitative data varies | [2] |
| Fritillaria przewalskii | Contains this compound, but quantitative data varies | [2] |
| Fritillaria delavayi | Contains this compound, but quantitative data varies | [2] |
| Fritillaria taipaiensis | Contains this compound, but quantitative data varies | [2] |
| Fritillaria wabuensis | Contains this compound, but quantitative data varies | [2] |
Experimental Protocols
Accurate quantification of this compound is crucial for quality control of Fritillaria-derived products and for pharmacological research. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Extraction (SFE) are commonly employed techniques.
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
HPLC coupled with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is a robust method for quantifying this compound, which lacks a strong UV chromophore.
Sample Preparation:
-
Air-dry and pulverize Fritillaria bulbs to a homogenous powder.
-
Accurately weigh approximately 1.0 g of the powder into a flask.
-
Add 2.0 mL of 25% ammonia solution and allow to soak for 1 hour to basify the alkaloids.[7]
-
Add 20 mL of a chloroform-methanol (4:1, v/v) solution and perform ultrasonication for 30 minutes.
-
Filter the extract and evaporate the solvent under reduced pressure.
-
Redissolve the residue in a known volume of the mobile phase for HPLC analysis.
HPLC-ELSD/CAD Conditions:
| Parameter | Condition | Reference(s) |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) | [4] |
| Mobile Phase | Acetonitrile and water (containing 0.1% diethylamine) in a gradient elution | [8] |
| Flow Rate | 1.0 mL/min | [8] |
| Column Temperature | 30°C | [4] |
| Detector | Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) | [4][8] |
| ELSD Nebulizer Temp. | 30°C | [4] |
| ELSD Evaporator Temp. | 60°C | [4] |
| CAD Nebulizer Temp. | 35°C | [4] |
Supercritical Fluid Extraction (SFE) of this compound
SFE is an environmentally friendly and efficient method for extracting this compound from Fritillaria bulbs.
SFE Protocol:
-
Grind air-dried Fritillaria bulbs to a fine powder (approximately 60 mesh).
-
Place a known quantity of the powder (e.g., 5.0 g) into the extraction vessel of the SFE system.
-
Pressurize the system with supercritical CO2 and introduce a co-solvent.
-
Perform the extraction under optimized conditions.
-
Collect the extract and quantify the this compound content using a validated analytical method such as HPLC.
Optimized SFE Parameters for Fritillaria thunbergii
| Parameter | Optimal Condition |
| Pressure | 26.5 MPa |
| Temperature | 60.4°C |
| Extraction Time | 3.0 hours |
| Co-solvent | 89.3% Ethanol in water |
Biological Pathways
This compound exerts its pharmacological effects by modulating key signaling pathways involved in inflammation and cellular stress responses.
Anti-inflammatory Signaling Pathways
This compound has been shown to possess significant anti-inflammatory properties by inhibiting the pro-inflammatory NF-κB and MAPK signaling pathways, and by activating the antioxidant Nrf2 pathway.[9][10][11]
Caption: this compound's anti-inflammatory mechanism.
Biosynthesis of Isosteroidal Alkaloids
This compound, a cevanine-type isosteroidal alkaloid, is synthesized in Fritillaria species through a complex biosynthetic pathway originating from cholesterol.
Caption: Biosynthesis of this compound.
Conclusion
This compound stands out as a pharmacologically significant isosteroidal alkaloid with considerable therapeutic potential, particularly in the realm of anti-inflammatory treatments. This guide provides a foundational understanding of its natural occurrence, analytical methodologies, and mechanisms of action. Further research into the quantitative analysis of this compound across a broader range of Fritillaria species and deeper investigation into its signaling pathways will be instrumental in the development of novel, this compound-based therapeutics.
References
- 1. Pharmacological Effects of Verticine: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on the Composition and Biosynthesis of Alkaloids and on the Taxonomy, Domestication, and Cultivation of Medicinal Fritillaria Species [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. A non-derivative method for the quantitative analysis of isosteroidal alkaloids from Fritillaria by high performance liquid chromatography combined with charged aerosol detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Integrative analysis of the steroidal alkaloids distribution and biosynthesis of bulbs Fritillariae Cirrhosae through metabolome and transcriptome analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of potential quality markers of Fritillariae thunbergii bulbus in pneumonia by combining UPLC-QTOF-MS, network pharmacology, and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of the major isosteroidal alkaloids and their glucosides in the bulbs of Fritillaria by high performance liquid chromatography coupled with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound ameliorates LPS-induced acute lung injury by regulating Nrf2 and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. e-century.us [e-century.us]
Pharmacological profile of Peimine and its derivatives
An In-depth Technical Guide to the Pharmacological Profile of Peimine and Its Derivatives
Executive Summary
This compound, a major isosteroidal alkaloid extracted from the bulbs of Fritillaria species, has a long history of use in Traditional Chinese Medicine for treating respiratory ailments. Modern pharmacological research has unveiled a broader spectrum of activities, positioning this compound and its derivatives, such as Peiminine, as promising candidates for drug development. This document provides a comprehensive overview of the pharmacological profile of this compound, detailing its therapeutic actions, mechanisms of action, and relevant quantitative data. It explores its anti-inflammatory, anti-tumor, antitussive, and neuromodulatory effects, which are mediated through the modulation of complex signaling pathways, ion channels, and enzyme activities. This guide is intended for researchers and professionals in the field of drug discovery and development, offering a structured compilation of current knowledge, detailed experimental methodologies, and visual representations of its molecular interactions.
Introduction
This compound (also known as Verticine) is the primary bioactive constituent isolated from Fritillariae Thunbergii Bulbus (FTB), a plant used for centuries in traditional medicine to clear heat, resolve phlegm, and alleviate coughs[1]. Structurally, it is a C-27 steroidal alkaloid that has drawn significant scientific interest due to its diverse pharmacological properties. These properties include anti-inflammatory, analgesic, anti-tumor, antihypertensive, and sedative effects[1][2][3]. Its therapeutic potential is underscored by its ability to interact with multiple molecular targets, a characteristic polypharmacology that contributes to its wide range of effects[4]. This guide synthesizes the current understanding of this compound's pharmacological profile, focusing on its molecular mechanisms, quantitative efficacy, and the experimental protocols used for its evaluation.
Pharmacological Activities
This compound exhibits a wide array of biological activities, which have been validated through numerous in vitro and in vivo studies.
Anti-inflammatory and Immunomodulatory Effects
This compound is a potent anti-inflammatory agent. It significantly inhibits the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β, while increasing the production of the anti-inflammatory cytokine IL-10[1][5]. This effect is achieved by blocking key inflammatory signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways in lipopolysaccharide (LPS)-stimulated macrophages[1][4][5].
Anti-tumor Activity
The anti-cancer properties of this compound have been demonstrated across various malignancies. It can inhibit the proliferation and motility of cancer cells and induce apoptosis[2][4]. A key mechanism in prostate cancer cells involves the disruption of intracellular calcium homeostasis via the Ca²⁺/CaMKII/JNK pathway[4][6]. In gastric cancer, this compound promotes the accumulation of Reactive Oxygen Species (ROS), leading to cell cycle arrest and apoptosis, and also inhibits cell migration by regulating the Wnt/β-catenin pathway[7].
Antitussive, Expectorant, and Anti-asthmatic Effects
Traditionally used for cough relief, this compound's antitussive and expectorant properties are a cornerstone of its pharmacological profile[5]. Its anti-asthmatic effects may be attributed to its inhibitory action on M2 muscarinic receptors, which are involved in the contraction of airway smooth muscle[2][3].
Cardiovascular Effects
This compound also demonstrates cardiovascular activity, including antihypertensive effects, which may be partly due to its inhibition of the angiotensin-converting enzyme[2][3]. However, it is also known to block hERG (human ether-a-go-go related gene) potassium channels, which play a critical role in cardiac repolarization. This interaction necessitates careful consideration in drug development due to potential cardiotoxicity[2][3].
Neuromodulatory and Analgesic Effects
This compound exerts analgesic effects, which are linked to its ability to block voltage-dependent ion channels, specifically the Nav1.7 sodium channel[2][3][8]. It also inhibits Kv1.3 potassium channels, contributing to its anti-inflammatory and immunomodulatory actions[2][3][8]. Furthermore, this compound has been shown to be a non-competitive inhibitor of muscle-type nicotinic acetylcholine receptors (nAChRs), which may also contribute to its anti-inflammatory properties[2][3].
Mechanism of Action
This compound's diverse pharmacological effects stem from its ability to modulate multiple cellular targets, including signaling pathways, ion channels, and enzymes.
Modulation of Signaling Pathways
This compound's bioactivity is heavily linked to its intervention in critical intracellular signaling cascades.
-
Anti-inflammatory Pathways: In response to inflammatory stimuli like LPS, this compound suppresses the phosphorylation of MAPK (including ERK1/2 and p38) and prevents the activation of NF-κB[1][4][9]. This blockade inhibits the downstream production of inflammatory mediators.
-
Anti-tumor Pathways: In cancer cells, this compound can trigger apoptosis by increasing intracellular Ca²⁺ levels, which in turn activates CaMKII and JNK signaling[4][6]. It also regulates other pathways like PI3K-Akt-mTOR and Wnt/β-catenin to control cell growth and migration[4][7].
Caption: this compound's anti-inflammatory mechanism via inhibition of MAPK and NF-κB pathways.
Caption: this compound induces apoptosis in cancer cells via the Ca²⁺/CaMKII/JNK pathway.
Interaction with Ion Channels and Receptors
This compound directly modulates the function of several ion channels and receptors, which is central to its neuromodulatory and analgesic effects.
-
Voltage-Gated Ion Channels: It blocks Nav1.7 and Kv1.3 channels, with IC50 values of 47.2 µM and 354.4 µM, respectively[6]. The inhibition of Nav1.7 contributes to pain relief, while blocking Kv1.3 in lymphocytes is linked to its anti-inflammatory action[2][3].
-
Nicotinic Acetylcholine Receptors (nAChRs): this compound acts as a non-competitive, reversible blocker of muscle-type nAChRs, with an IC50 in the low micromolar range (~1-3 µM)[3][10][11]. This interaction involves open-channel blockade and enhancement of receptor desensitization[3][11].
Caption: Multi-target pharmacological actions of this compound.
Pharmacokinetics and Metabolism
Understanding the pharmacokinetic profile of this compound is crucial for its clinical application. Studies have shown that this compound has very low oral bioavailability, primarily due to its limited water solubility and pH-dependent active intestinal transport[2].
A significant aspect of its metabolic profile is its interaction with cytochrome P450 (CYP450) enzymes. In vitro studies using human liver microsomes have shown that this compound inhibits the activity of CYP3A4, CYP2E1, and CYP2D6 in a concentration-dependent manner[12]. This indicates a potential for drug-drug interactions with substrates of these enzymes[12].
Quantitative Pharmacological Data
The potency of this compound against various molecular targets has been quantified in several studies. The following table summarizes key inhibitory concentration (IC50) and inhibition constant (Ki) values.
| Target | Cell Line / System | Parameter | Value (µM) | Reference |
| Ion Channels | ||||
| Nav1.7 | HEK 293 cells | IC50 | 47.2 | [6] |
| Kv1.3 | HEK 293 cells | IC50 | 354.4 | [6] |
| hERG | - | IC50 | 44 | [3][11] |
| Muscle-type nAChR | Xenopus oocytes | IC50 | ~1-3 | [10][11] |
| CYP450 Enzymes | ||||
| CYP3A4 | Human Liver Microsomes | IC50 | 13.43 | [12] |
| CYP3A4 | Human Liver Microsomes | Ki (non-competitive) | 6.49 | [12] |
| CYP2E1 | Human Liver Microsomes | IC50 | 21.93 | [12] |
| CYP2E1 | Human Liver Microsomes | Ki (competitive) | 10.76 | [12] |
| CYP2D6 | Human Liver Microsomes | IC50 | 22.46 | [12] |
| CYP2D6 | Human Liver Microsomes | Ki (competitive) | 11.95 | [12] |
Key Experimental Protocols
The pharmacological effects of this compound have been elucidated through a variety of established experimental models.
In Vitro Anti-inflammatory Assay
This protocol is used to assess the anti-inflammatory activity of this compound by measuring its effect on cytokine production in immune cells.
Caption: Workflow for in vitro evaluation of this compound's anti-inflammatory effects.
-
Methodology: RAW 264.7 macrophage cells are cultured and pre-treated with this compound for 1 hour before being stimulated with LPS. After 24 hours, the supernatant is collected to measure cytokine levels using ELISA, and cell viability is assessed using an MTT assay to rule out cytotoxicity[1][6].
Cytotoxicity and Apoptosis Assays
These assays determine the anti-cancer efficacy of this compound.
-
Cell Viability (MTT Assay): Cancer cell lines (e.g., prostate DU-145, PC-3; or non-small-cell lung A549) are treated with varying concentrations of this compound (e.g., 0-200 µM) for 24-48 hours. The MTT reagent is added, and the resulting formazan product is measured spectrophotometrically to determine the percentage of viable cells[1][6].
-
Apoptosis (Annexin V/PI Staining): Following treatment with this compound, cancer cells are stained with Annexin V-FITC and Propidium Iodide (PI). The percentage of apoptotic cells (Annexin V positive) is then quantified using flow cytometry.
Electrophysiology (Patch-Clamp) Assay
This technique is used to directly measure the effect of this compound on ion channel activity.
-
Methodology: HEK-293 cells stably expressing the ion channel of interest (e.g., Nav1.7 or Kv1.3) are used. The whole-cell patch-clamp technique is employed to record ionic currents in response to specific voltage protocols. This compound is applied to the cells, and the resulting change in current amplitude and kinetics is measured to determine the extent of channel blockade and calculate parameters like IC50[8].
Peiminine: A Key Derivative
Peiminine is another major isosteroidal alkaloid found in Fritillaria and shares structural similarities with this compound[1][4]. It also possesses potent anti-inflammatory and anti-tumor properties[1][8].
-
Anti-inflammatory Mechanism: In a model of LPS-induced mastitis, Peiminine was shown to inhibit the production of pro-inflammatory mediators by suppressing the AKT/NF-κB, ERK1/2, and p38 signaling pathways[9]. This highlights a mechanism similar to, yet distinct from, this compound.
-
Anti-tumor Mechanism: Peiminine has been reported to suppress the migration and invasion of human lung cancer A549 cells, potentially through modulation of the PI3K/Akt/mTOR pathway[8].
Caption: Peiminine inhibits inflammation by suppressing AKT, NF-κB, and MAPK pathways.
Conclusion and Future Directions
This compound and its derivative Peiminine are pharmacologically active natural products with significant therapeutic potential, particularly in the fields of inflammation and oncology. Their efficacy is rooted in a multi-target mechanism of action, involving the modulation of numerous signaling pathways, ion channels, and receptors. The quantitative data available confirm their potency at the molecular level.
However, challenges remain, most notably the low oral bioavailability of this compound, which must be addressed through formulation strategies or medicinal chemistry approaches to enhance its clinical utility. Furthermore, the inhibitory effects on CYP450 enzymes and hERG channels warrant thorough investigation to mitigate risks of drug-drug interactions and cardiotoxicity. Future research should focus on optimizing the therapeutic index of these compounds, exploring their efficacy in a wider range of preclinical disease models, and fully elucidating their metabolic fate and toxicological profile.
References
- 1. Pharmacodynamics and Cellular Uptake of this compound and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. Identification of the Molecular Mechanisms of this compound in the Treatment of Cough Using Computational Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - LKT Labs [lktlabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Peiminine Protects against Lipopolysaccharide-Induced Mastitis by Inhibiting the AKT/NF-κB, ERK1/2 and p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shaker.umh.es [shaker.umh.es]
- 11. This compound, an Anti-Inflammatory Compound from Chinese Herbal Extracts, Modulates Muscle-Type Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro effects of this compound on the activity of cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethnobotanical Uses and Pharmacological Activities of Peimine-Containing Plants: A Technical Guide
Introduction
Peimine, a principal isosteroidal alkaloid, is a testament to the rich pharmacological repository of the Fritillaria genus. For centuries, various species of Fritillaria, known collectively in Traditional Chinese Medicine (TCM) as "Bei-mu," have been cornerstone remedies for respiratory ailments. This technical guide delves into the ethnobotanical applications of this compound-containing plants, their underlying pharmacological activities, and the molecular pathways they modulate. It is designed for researchers and professionals in drug development, providing a comprehensive overview supported by quantitative data, detailed experimental protocols, and visual representations of key biological processes.
The primary source of this compound is the bulb of Fritillaria plants, which has been traditionally used to clear heat, resolve phlegm, alleviate coughs, and reduce inflammation.[1][2] Modern pharmacological studies have not only validated these traditional uses but have also uncovered a broader spectrum of activities, including anticancer, analgesic, and neuroprotective effects.[1][2][3] This guide will synthesize this information, offering a structured and in-depth exploration of this compound's therapeutic potential.
This compound-Containing Plants and Their Ethnobotanical Applications
This compound is predominantly found in the bulbs of various Fritillaria species.[4][5] These plants are distributed across temperate regions of the Northern Hemisphere and have a long history of use in traditional medicine systems, particularly in China.[6][7] The table below summarizes key Fritillaria species known to contain this compound and their documented ethnobotanical uses.
| Plant Species | Common Name(s) | Part(s) Used | Traditional Ethnobotanical Uses |
| Fritillaria thunbergii | Zhe Bei Mu | Bulb | Clearing heat, resolving phlegm, relieving cough, detoxifying, and dispersing abscesses and nodules.[1][2] |
| Fritillaria cirrhosa | Chuan Bei Mu | Bulb | Antitussive, expectorant, anti-asthmatic, clearing heat in the lungs, and treating dry and chronic coughs.[8][9] |
| Fritillaria ussuriensis | Ping Bei Mu | Bulb | Anti-inflammatory, expectorant, and antitussive.[10] |
| Fritillaria hupehensis | Hu Bei Bei Mu | Bulb | Source of this compound with similar traditional uses for respiratory ailments.[11] |
| Fritillaria taipaiensis | Tai Bai Bei Mu | Bulb | Used in Traditional Chinese Medicine for coughs and lung-related conditions.[11] |
| Fritillaria delavayi | - | Bulb | Traditionally used for cough and asthma.[7] |
| Fritillaria przewalskii | - | Bulb | Employed in folk medicine for respiratory treatments.[7] |
| Fritillaria unibracteata | - | Bulb | Utilized for its antitussive and expectorant properties.[8] |
Pharmacological Activities and Quantitative Data
Scientific investigations into this compound and extracts from Fritillaria species have substantiated many of their traditional uses and revealed additional therapeutic properties. The pharmacological effects are diverse, ranging from anti-inflammatory and antitussive to potent anticancer activities.
| Pharmacological Activity | Key Findings and Quantitative Data |
| Anti-inflammatory | This compound inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][4] It also suppresses the activation of NF-κB and MAPK signaling pathways.[1][4] |
| Antitussive & Expectorant | Acts as an expectorant and anti-tussive in cough medications, with its anti-tussive activity potentially resulting from the negative potentiation of TRPV1 and TRPA1 channels.[4] |
| Anticancer | This compound has demonstrated inhibitory effects on various cancer cell lines. It induces apoptosis in glioblastoma cells by regulating the PI3K/AKT signaling pathway.[12] In prostate cancer cells, it inhibits growth and motility and induces apoptosis by disrupting intracellular calcium homeostasis via the Ca2+/CaMKII/JNK pathway.[13] For breast cancer 4T1 cells, the IC50 value at 48 hours is 14 µM.[11] |
| Neuroprotective | Shows protective effects against cerebral ischemia-reperfusion injury.[11] |
| Analgesic | Exhibits pain suppression properties.[3] |
Experimental Protocols
This section details the methodologies for key experiments cited in the investigation of this compound's pharmacological effects.
Cell Viability Assay (MTT Assay)
To assess the cytotoxic effects of this compound on cancer cells, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed.
-
Cell Seeding: Cancer cells (e.g., U87 glioblastoma cells) are seeded in 96-well plates at a density of 5x10³ cells per well and incubated for 24 hours.[12]
-
Treatment: The cells are then treated with varying concentrations of this compound (e.g., 0, 25, 50, 100 µM) for a specified duration (e.g., 24, 48, 72 hours).[12]
-
MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.[12]
-
Formazan Solubilization: The supernatant is discarded, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Western Blot Analysis for Protein Expression
Western blotting is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.
-
Protein Extraction: Cells treated with this compound are lysed using RIPA buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA (bicinchoninic acid) protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred onto a polyvinylidene fluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., p53, Bax, Bcl-2, Caspase-3, PI3K, p-PI3K, AKT, p-AKT).[12]
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
This compound exerts its diverse pharmacological effects by modulating several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these complex interactions.
PI3K/AKT Signaling Pathway in Glioblastoma
This compound induces apoptosis in glioblastoma cells by inhibiting the PI3K/AKT signaling pathway, which is crucial for tumor cell proliferation and survival.[12]
Caption: this compound inhibits PI3K/AKT, reducing Bcl-2 and promoting apoptosis.
NF-κB and MAPK Signaling Pathways in Inflammation
This compound exhibits anti-inflammatory effects by inhibiting the activation of NF-κB and MAPK pathways, thereby reducing the production of pro-inflammatory cytokines.[4][14]
Caption: this compound blocks NF-κB and MAPK pathways, reducing inflammation.
ROS/JNK Signaling Pathway in Osteosarcoma
In osteosarcoma cells, Peiminine, a related alkaloid, induces apoptosis and autophagy through the activation of the ROS/JNK signaling pathway.[15][16][17]
Caption: Peiminine induces ROS, activating JNK for apoptosis and autophagy.
Conclusion
This compound and its related alkaloids found in Fritillaria species represent a valuable source of bioactive compounds with significant therapeutic potential. Their traditional use as respiratory remedies is well-supported by modern pharmacological research, which has also unveiled potent anti-inflammatory and anticancer activities. The elucidation of their mechanisms of action, involving key signaling pathways such as PI3K/AKT, NF-κB, and MAPK, provides a solid foundation for further drug development. This guide offers a comprehensive resource for researchers, summarizing the ethnobotanical background, pharmacological data, experimental protocols, and molecular pathways associated with this compound-containing plants. Future research should focus on clinical trials to translate these promising preclinical findings into novel therapeutic strategies.
References
- 1. Pharmacodynamics and Cellular Uptake of this compound and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fritillariae Thunbergii Bulbus: Traditional Uses, Phytochemistry, Pharmacodynamics, Pharmacokinetics and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. Natural drug sources for respiratory diseases from Fritillaria: chemical and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Systematic Review on Traditional Uses, Sources, Phytochemistry, Pharmacology, Pharmacokinetics, and Toxicity of Fritillariae Cirrhosae Bulbus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bulbus Fritillariae Cirrhosae as a Respiratory Medicine: Is There a Potential Drug in the Treatment of COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thechinesesouplady.com [thechinesesouplady.com]
- 10. RMTC Issues Advisory on Bulbus Fritillaria Plant - BloodHorse [bloodhorse.com]
- 11. Advances in Research of Pharmacological Effects of this compound - ProQuest [proquest.com]
- 12. This compound induces apoptosis of glioblastoma cells through regulation of the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound Inhibits the Production of Proinflammatory Cytokines Through Regulation of the Phosphorylation of NF-κB and MAPKs in HMC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Peiminine Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo [frontiersin.org]
- 17. Peiminine Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Peimine: A Technical Guide on its Role and Mechanisms in Respiratory Ailments
Introduction
Peimine, a major isosteroidal alkaloid extracted from the bulbs of Fritillaria species, holds a significant place in Traditional Chinese Medicine (TCM) for the treatment of respiratory diseases.[1][2][3] For centuries, herbs like Fritillaria cirrhosa ("Chuan Bei Mu") and Fritillaria thunbergii ("Zhe Bei Mu") have been prescribed to clear heat, moisten the lungs, resolve phlegm, and suppress coughs.[1][4][5] Modern pharmacological research has begun to elucidate the molecular mechanisms underlying these traditional uses, positioning this compound as a promising candidate for the development of novel therapeutics for a range of respiratory conditions, including acute lung injury (ALI), pulmonary fibrosis, and inflammatory airway diseases.[2][6][7] This guide provides an in-depth technical overview of this compound's pharmacological effects, molecular mechanisms, and the experimental basis for its therapeutic potential, tailored for researchers and drug development professionals.
Pharmacological Effects in Respiratory Models
This compound exhibits a multifactorial pharmacological profile, primarily characterized by potent anti-inflammatory, antioxidant, antitussive, and anti-fibrotic activities.
-
Anti-inflammatory and Antioxidant Effects: this compound significantly inhibits the production and secretion of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), in various in vivo and in vitro models of lung inflammation.[3][6][8] This is often achieved by modulating key inflammatory signaling pathways like NF-κB and MAPKs.[2][3][6] Furthermore, this compound demonstrates protective effects against oxidative stress by enhancing the activity of antioxidant enzymes like superoxide dismutase 2 (SOD2) and activating the Nrf2 antioxidant defense system.[6][8]
-
Protection Against Acute Lung Injury (ALI): In preclinical models of lipopolysaccharide (LPS)-induced ALI, pretreatment with this compound significantly reduces pulmonary edema (measured by lung wet-to-dry weight ratio), ameliorates pathological changes in lung tissue, and suppresses the influx of inflammatory cells.[6][8] Its protective mechanism in ALI is linked to the dual regulation of inflammation and oxidative stress.[6][8]
-
Amelioration of Pulmonary Fibrosis (PF): this compound has shown therapeutic potential in bleomycin (BLM)-induced pulmonary fibrosis models.[7][9] It works by reducing excessive collagen deposition and improving lung architecture.[7][9] A key mechanism is the inhibition of M2-type macrophage polarization, a critical driver of the fibrotic process.[7][9]
-
Antitussive and Expectorant Properties: Traditional use of Fritillaria for cough is supported by modern research identifying alkaloids like this compound as the active components with antitussive and expectorant effects.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative findings from key preclinical studies on this compound, providing a comparative overview of its efficacy.
Table 1: Summary of In Vivo Preclinical Studies of this compound in Respiratory Models
| Model Organism | Disease Model | This compound Dosage | Key Quantitative Findings | Reference |
| KM Mice | LPS-induced Acute Lung Injury | 0.1, 1, 10 mg/kg (i.p.) | Significantly reduced lung W/D ratio; Inhibited TNF-α, IL-6, IL-1β secretion in BALF; Decreased lung MDA levels and SOD2 consumption. | [6][8] |
| BALB/c Mice | LPS-induced Acute Lung Injury | Not specified (used in combination) | In combination with Peiminine and Forsythoside A, strongly inhibited lung W/D ratio and levels of TNF-α, IL-6, IL-1β, and IL-17. | [10][11] |
| Rats | Bleomycin-induced Pulmonary Fibrosis | 0.24 mg/kg (oral) | Significantly suppressed histological changes and collagen deposition; Decreased expression of profibrotic factors CTGF and TGF-β1. | [7][12] |
Table 2: Summary of In Vitro Studies on this compound's Bioactivity
| Cell Line | Stimulant | This compound Concentration | Key Quantitative Findings | Reference |
| RAW264.7 Macrophages | LPS (100 ng/mL) | Not specified | Significantly suppressed IL-1β, IL-6, TNF-α, MDA, and ROS levels. | [6] |
| Alveolar Macrophages | IL-4 | High concentration | Significantly reduced mRNA expression of M2 markers Arg-1 and Fizz-1; Decreased protein levels of Arg-1 and CD206. | [7] |
| HMC-1 (Mast Cells) | PMACI | 10, 25, 50 µg/mL | Suppressed production of IL-6, IL-8, and TNF-α; Inhibited phosphorylation of IκB-α. | [13] |
| A549 (Lung Epithelial) | TNF-α | 25-100 µg/mL | Significantly increased cell viability compared to the TNF-α-only model group. | [3] |
Molecular Mechanisms of Action & Signaling Pathways
This compound exerts its therapeutic effects by modulating a network of interconnected signaling pathways crucial to inflammation, oxidative stress, and fibrosis.
Inhibition of Pro-inflammatory NF-κB and MAPK Pathways
A primary mechanism for this compound's anti-inflammatory effect is the suppression of the NF-κB and MAPK signaling cascades. In response to inflammatory stimuli like LPS, this compound prevents the phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB (p65/p50 dimer) in the cytoplasm.[6][14] This action blocks the nuclear translocation of NF-κB, thereby inhibiting the transcription of target pro-inflammatory genes, including TNF-α, IL-6, and IL-1β.[2][6] Simultaneously, this compound attenuates the phosphorylation of key MAPK proteins—ERK, JNK, and p38—which are also critical for the expression of inflammatory mediators.[2][7][13]
Activation of the Nrf2 Antioxidant Pathway
In the context of ALI, this compound mitigates oxidative stress by activating the Nrf2 pathway, a primary endogenous antioxidant defense system.[6][8] this compound promotes the protein expression and nuclear translocation of Nrf2.[6] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and initiates the transcription of downstream antioxidant genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[6][8] This activation enhances the cellular antioxidant capacity, reduces levels of reactive oxygen species (ROS) and malondialdehyde (MDA), and counteracts the oxidative damage induced by LPS.[6] Notably, activation of Nrf2 can also inhibit the NF-κB pathway, representing a crucial point of crosstalk.[6]
Inhibition of M2 Macrophage Polarization in Pulmonary Fibrosis
This compound's anti-fibrotic activity is mediated by its ability to suppress the polarization of macrophages towards the pro-fibrotic M2 phenotype.[7][9] In response to stimuli like IL-4, this compound inhibits multiple signaling pathways required for M2 differentiation. It decreases the phosphorylation of p38 MAPK and Akt (s473) and, importantly, inhibits the nuclear translocation of the key transcription factor p-STAT6.[7][15] By blocking these signals, this compound prevents the upregulation of M2 markers like Arginase-1 (Arg-1) and CD206 and reduces the secretion of pro-fibrotic factors such as TGF-β1 and CTGF.[7]
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the literature, providing a framework for replication and further investigation.
LPS-Induced Acute Lung Injury (ALI) in Mice
-
Animal Model: Male KM or BALB/c mice are randomly divided into groups (e.g., Control, LPS model, this compound-L, this compound-M, this compound-H).[6][8]
-
Drug Administration: this compound (e.g., 0.1, 1, 10 mg/kg) or vehicle (physiological saline) is administered via intraperitoneal (i.p.) injection for a set period before LPS challenge.[6][8]
-
ALI Induction: Mice are anesthetized, and LPS (dissolved in saline) is instilled intranasally or intratracheally to induce lung injury.[6][8][11] The control group receives saline.
-
Sample Collection: After a specified time (e.g., 6 hours), mice are euthanized.[11] Bronchoalveolar lavage fluid (BALF) is collected for cytokine analysis and cell counting. Lung tissues are harvested for wet-to-dry (W/D) ratio calculation, histological analysis, and molecular assays (Western blot, qRT-PCR).[6][11]
-
Key Analyses:
-
Lung W/D Ratio: To quantify pulmonary edema.
-
Histology: H&E staining to assess inflammatory cell infiltration and lung architecture damage.[6][8]
-
ELISA: Measurement of TNF-α, IL-6, and IL-1β levels in BALF or serum.[6]
-
Western Blot: Analysis of protein expression and phosphorylation (e.g., p-p65, p-IκBα, Nrf2, HO-1) in lung tissue homogenates.[6]
-
Bleomycin (BLM)-Induced Pulmonary Fibrosis (PF) in Rats
-
Animal Model: Sprague-Dawley rats are used.
-
PF Induction: A single intratracheal instillation of bleomycin (BLM) is administered to induce fibrosis.
-
Drug Administration: In a therapeutic model, this compound (e.g., 0.24 mg/kg) or a positive control like Pirfenidone is administered orally starting at a later time point (e.g., day 29) after BLM induction, continuing for a set duration (e.g., until day 42).[7][9][12]
-
Sample Collection: At the end of the treatment period, rats are euthanized, and lung tissues are collected.
-
Key Analyses:
-
Histology: Masson's trichrome staining to visualize and quantify collagen deposition (a hallmark of fibrosis). Ashcroft scoring is used for semi-quantitative assessment.[7][9]
-
Immunohistochemistry: Staining for fibrosis markers (Collagen I, Collagen III) and macrophage markers (CD68, CD206).[7]
-
qRT-PCR/Western Blot: Measurement of mRNA and protein levels of profibrotic factors (TGF-β1, CTGF) and M2 macrophage markers (Arg-1) in lung tissue.[7][9]
-
In Vitro Anti-inflammatory Assay in Macrophages
-
Cell Culture: RAW264.7 macrophage cells are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Experimental Protocol:
-
Cells are seeded in plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-4 hours).[6]
-
For inhibitor studies, a specific inhibitor (e.g., Nrf2 inhibitor ML385) can be added before this compound treatment.[6][14]
-
Inflammation is induced by adding LPS (e.g., 100 ng/mL) for a set duration (e.g., 24 hours).[6]
-
-
Key Analyses:
Conclusion and Future Directions
This compound, a key bioactive alkaloid from Fritillaria, demonstrates significant therapeutic potential for respiratory ailments, underpinned by its ability to modulate fundamental pathological processes of inflammation, oxidative stress, and fibrosis. Its multi-target mechanism of action—inhibiting NF-κB and MAPK pathways, activating the Nrf2 pathway, and suppressing M2 macrophage polarization—provides a strong scientific rationale for its traditional use and supports its development as a modern therapeutic agent.
For drug development professionals, this compound represents a compelling lead compound. Future research should focus on:
-
Pharmacokinetics and Bioavailability: Detailed studies to optimize delivery and dosage for lung-specific targeting.
-
Clinical Trials: Rigorous, large-scale randomized controlled trials are needed to validate the preclinical efficacy and safety of this compound in human patients with conditions like ARDS, COPD, or IPF.[1]
-
Structure-Activity Relationship (SAR) Studies: To synthesize derivatives with improved potency, selectivity, and pharmacokinetic profiles.
-
Combination Therapies: Investigating synergistic effects of this compound with existing respiratory medications to enhance therapeutic outcomes.[10][11]
By bridging the gap between traditional knowledge and modern molecular science, this compound stands out as a valuable natural product for addressing the unmet clinical needs in respiratory medicine.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Identification of the Molecular Mechanisms of this compound in the Treatment of Cough Using Computational Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics and Cellular Uptake of this compound and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caringsunshine.com [caringsunshine.com]
- 5. Fritillaria [itmonline.org]
- 6. This compound ameliorates LPS-induced acute lung injury by regulating Nrf2 and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound ameliorates pulmonary fibrosis via the inhibition of M2-type macrophage polarization through the suppression of P38/Akt/STAT6 signals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound ameliorates LPS-induced acute lung injury by regulating Nrf2 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Synergistic anti-inflammatory effects of this compound, peiminine, and forsythoside a combination on LPS-induced acute lung injury by inhibition of the IL-17-NF-κB/MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound Inhibits the Production of Proinflammatory Cytokines Through Regulation of the Phosphorylation of NF-κB and MAPKs in HMC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. e-century.us [e-century.us]
- 15. This compound ameliorates pulmonary fibrosis via the inhibition of M2-type macrophage polarization through the suppression of P38/Akt/STAT6 signals - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Targets of Peimine in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peimine, an isosteroid alkaloid primarily isolated from the bulbs of Fritillaria species, has a long history of use in traditional medicine. Emerging scientific evidence has highlighted its potential as an anti-cancer agent, demonstrating inhibitory effects across a variety of cancer cell lines. This technical guide provides a comprehensive overview of the molecular targets of this compound, detailing its impact on key signaling pathways and cellular processes involved in cancer progression. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel cancer therapeutics.
Quantitative Data Summary
The cytotoxic and anti-proliferative effects of this compound and its related compound, Peiminine, have been quantified in numerous studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values and the effective concentrations used to elicit significant biological responses in various cancer cell lines.
Table 1: IC50 Values of this compound and Peiminine in Cancer Cell Lines
| Compound | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| This compound | U87 | Glioblastoma | 21.3 | 48 | [1] |
| This compound | U251 | Glioblastoma | 92.8 | 48 | [1] |
| This compound | 4T1 | Breast Cancer | 14.7 | 48 | |
| Peiminine | HCT-116 | Colorectal Cancer | Not specified, effective at 50-400 µM | 48 | |
| Peiminine | MCF7 | Breast Cancer | ~11.6 (5 µg/mL) | Not specified | [2] |
| Peiminine | H1299 | Non-small Cell Lung Cancer | Not specified, effective at 6-25 µM | 24 | [3] |
Table 2: Effective Concentrations of this compound in In Vitro Studies
| Cancer Cell Line | Cancer Type | Effective Concentration (µM) | Observed Effects | Reference |
| U87 | Glioblastoma | 25, 50 | Downregulation of Bcl-2, upregulation of p53 and Bax, increased Cleaved-Caspase 3, decreased p-PI3K and p-AKT. | [1] |
| PC-3, DU-145, LNCaP | Prostate Cancer | 2.5, 5, 10 | Inhibition of growth, invasion, and migration; induction of apoptosis. | |
| MKN-45 | Gastric Cancer | Not specified | Induction of apoptosis, cell cycle arrest at G2/M, regulation of MAPK, STAT3, and NF-κB signaling. | |
| HCT-116 | Colorectal Cancer | 50, 100, 200, 400 | Dose-dependent decrease in cell viability, induction of apoptosis and autophagy. |
Molecular Targets and Signaling Pathways
This compound exerts its anti-cancer effects by modulating a complex network of signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis. The primary molecular targets and the signaling cascades they regulate are detailed below.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.
This compound and Peiminine have been shown to inhibit this pathway in several cancer cell lines, including glioblastoma and colorectal cancer.[1] Mechanistically, this compound treatment leads to a dose-dependent decrease in the phosphorylation levels of PI3K and Akt, thereby inhibiting their activity.[1] This, in turn, downregulates the downstream effector mTOR, a key kinase that promotes protein synthesis and cell growth. The inhibition of the PI3K/Akt/mTOR pathway by this compound ultimately leads to the induction of apoptosis and autophagy.[1]
References
Peimine and its Interaction with Nicotinic Acetylcholine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peimine, a major bioactive isosteroidal alkaloid derived from the bulbs of Fritillaria species, has a long history of use in traditional medicine for its anti-inflammatory and antitussive properties.[1][2] Recent scientific investigations have begun to elucidate the molecular mechanisms underlying its therapeutic effects, with a significant focus on its interaction with ion channels. This technical guide provides an in-depth analysis of the current understanding of this compound's interaction with nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels crucial in both central and peripheral nervous systems. The available research, primarily centered on muscle-type nAChRs, reveals that this compound acts as a potent, non-competitive antagonist through a multifaceted mechanism.[1][3][4] This document summarizes the quantitative data on this compound's inhibitory activity, details the experimental protocols used in these discoveries, and provides visual representations of the proposed molecular interactions and experimental workflows. While the effects of this compound on neuronal nAChR subtypes remain largely unexplored, this guide aims to provide a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound as a modulator of nicotinic acetylcholine receptors.
Introduction to this compound and Nicotinic Acetylcholine Receptors
This compound is a C-27 steroidal alkaloid with a complex chemical structure. It has been traditionally used for treating respiratory ailments and inflammatory conditions.[1][2] Nicotinic acetylcholine receptors are pentameric ligand-gated ion channels that are activated by the neurotransmitter acetylcholine and are sensitive to nicotine. They are broadly classified into two major subtypes: muscle-type nAChRs, located at the neuromuscular junction, and neuronal-type nAChRs, which are widely distributed throughout the central and peripheral nervous systems. Neuronal nAChRs are further subdivided based on their subunit composition, with α7 and α4β2 being among the most abundant and functionally significant in the brain. The diverse roles of nAChRs in physiological processes, including synaptic transmission, inflammation, and cognition, make them important targets for therapeutic intervention.[3]
Quantitative Analysis of this compound's Interaction with Muscle-Type nAChRs
The primary research on this compound's interaction with nAChRs has focused on the muscle-type receptor. The data indicates that this compound is a potent inhibitor of acetylcholine-elicited currents (IACh) in a reversible and dose-dependent manner. The inhibitory effects of this compound are summarized in the tables below.
| Parameter | Value | nAChR Subtype | Experimental System | Reference |
| IC50 (Peak Current, Ip) | ~3 µM | Muscle-type | Xenopus oocytes | [3] |
| IC50 (Steady-State Current, Iss) | ~1 µM | Muscle-type | Xenopus oocytes | [3] |
| This compound Concentration | ACh Concentration | Percentage of Ip Inhibition | Percentage of Iss Inhibition | Reference |
| 3 µM | 10 µM | ~50% | >50% | [3][4] |
| 3 µM | 100 µM | ~50% | >50% | [3][4] |
| 3 µM | 1 mM | ~50% | >50% | [3][4] |
Note: The higher percentage of inhibition for the steady-state current (Iss) compared to the peak current (Ip) suggests that this compound enhances the desensitization of the nAChR.[3]
Mechanism of Action of this compound on Muscle-Type nAChRs
This compound's inhibition of muscle-type nAChRs is non-competitive and occurs through a combination of three distinct mechanisms:
-
Open-Channel Blockade: this compound, being a positively charged molecule, is thought to physically obstruct the ion channel pore when it is in the open state. This blockade is voltage-dependent, with inhibition being more pronounced at hyperpolarized membrane potentials.[3]
-
Enhancement of Desensitization: this compound accelerates the decay of the acetylcholine-elicited current and slows its deactivation. This indicates that this compound promotes the transition of the receptor to a desensitized (non-responsive) state.[3]
-
Resting-State Blockade: this compound can also inhibit the receptor when it is in its resting (closed) state, as evidenced by the inhibition of current when this compound is applied before the agonist (acetylcholine).[3]
Molecular docking and dynamics simulations support these functional findings, suggesting that this compound binds to multiple sites on the nAChR, primarily within the transmembrane domain.[1][3]
Figure 1: Proposed mechanism of this compound's interaction with muscle-type nAChRs.
Detailed Experimental Protocols
The following sections detail the key experimental methodologies employed in the study of this compound's interaction with muscle-type nAChRs.
Expression of nAChRs in Xenopus Oocytes
This protocol describes the preparation of Xenopus oocytes and the microinjection of nAChR-rich membranes.
Figure 2: Workflow for the expression of nAChRs in Xenopus oocytes.
-
Oocyte Preparation: Oocytes are surgically removed from anesthetized adult female Xenopus laevis frogs. The ovarian lobes are dissected and treated with collagenase to remove follicular layers.
-
Membrane Preparation: Nicotinic acetylcholine receptor-rich membranes are prepared from the electric organ of Torpedo marmorata. The tissue is homogenized and subjected to differential centrifugation to isolate the membrane fraction containing a high concentration of nAChRs.
-
Microinjection: The isolated oocytes are microinjected with the nAChR-rich membrane preparation.
-
Incubation: The injected oocytes are incubated for 24-48 hours to allow for the incorporation of the nAChRs into the oocyte membrane.
Two-Electrode Voltage-Clamp Electrophysiology
This technique is used to measure the ion flow through the nAChRs in response to acetylcholine and this compound application.
-
Oocyte Placement: An oocyte expressing nAChRs is placed in a recording chamber and continuously perfused with a Ringer's solution.
-
Electrode Impalement: The oocyte is impaled with two microelectrodes, one for voltage sensing and one for current injection. The membrane potential is clamped at a holding potential, typically -60 mV.
-
Drug Application: Acetylcholine, with or without this compound, is applied to the oocyte via the perfusion system.
-
Data Acquisition: The resulting transmembrane currents are recorded and analyzed to determine the effects of this compound on the amplitude and kinetics of the acetylcholine-elicited response.
Competition Assays
To determine the nature of the inhibition (competitive vs. non-competitive), dose-response curves for acetylcholine are generated in the presence and absence of a fixed concentration of this compound.
-
Baseline Response: A baseline response to a saturating concentration of acetylcholine is established.
-
Co-application: Various concentrations of acetylcholine are co-applied with a fixed concentration of this compound (e.g., its IC50).
-
Data Analysis: The peak and steady-state currents are measured for each acetylcholine concentration. The results are plotted to generate dose-response curves. A non-competitive inhibitor, like this compound, will reduce the maximal response to acetylcholine without significantly shifting the EC50.[3][4]
Molecular Docking and Dynamics Simulations
Computational methods are used to predict the binding sites of this compound on the nAChR.
-
Model Preparation: A three-dimensional structural model of the nAChR (e.g., from Torpedo marmorata) is obtained from a protein data bank.
-
Ligand Preparation: The three-dimensional structure of this compound is generated and optimized.
-
Docking Simulation: A docking program is used to predict the possible binding poses of this compound within the nAChR structure.
-
Molecular Dynamics Simulation: The most favorable binding poses are subjected to molecular dynamics simulations to assess the stability of the this compound-nAChR complex over time.
Future Directions: this compound and Neuronal nAChRs
The existing research provides a solid foundation for understanding the interaction of this compound with muscle-type nAChRs. However, a significant knowledge gap exists regarding its effects on neuronal nAChR subtypes. Given the crucial role of neuronal nAChRs, particularly the α7 and α4β2 subtypes, in cognitive function, inflammation, and pain signaling, investigating this compound's interaction with these receptors is a logical and promising next step.
Future research should aim to:
-
Characterize the effects of this compound on α7 and α4β2 nAChRs using electrophysiological techniques in heterologous expression systems (e.g., Xenopus oocytes or mammalian cell lines).
-
Determine the binding affinity and IC50 values of this compound for neuronal nAChR subtypes through competitive binding assays.
-
Investigate the potential therapeutic applications of this compound in models of neurological and inflammatory disorders where neuronal nAChRs are implicated.
Conclusion
This compound is a potent, non-competitive inhibitor of muscle-type nicotinic acetylcholine receptors, acting through a multi-faceted mechanism that includes open-channel blockade, enhancement of desensitization, and resting-state blockade.[1][3][4] The detailed molecular interactions and quantitative inhibitory data presented in this guide provide a comprehensive overview for researchers and drug development professionals. The current body of evidence, while robust for muscle-type nAChRs, highlights a critical need for further investigation into the effects of this compound on neuronal nAChR subtypes. Such research holds the potential to unlock new therapeutic avenues for a range of neurological and inflammatory conditions.
References
- 1. This compound, an Anti-Inflammatory Compound from Chinese Herbal Extracts, Modulates Muscle-Type Nicotinic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. mdpi.com [mdpi.com]
- 4. Neuronal Nicotinic Acetylcholine Receptors Are Blocked by Intracellular Spermine in a Voltage-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of Peimine: A Technical Guide to Bioavailability and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peimine, a major isosteroidal alkaloid extracted from the bulbs of Fritillaria species, has a long history of use in traditional Chinese medicine for its antitussive, expectorant, and anti-inflammatory properties. As interest in its therapeutic potential grows, a thorough understanding of its bioavailability and metabolic fate is crucial for modern drug development. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on quantitative data, experimental methodologies, and the molecular mechanisms governing its disposition.
Bioavailability and Pharmacokinetics
The oral bioavailability of this compound is generally low, a characteristic attributed to its poor aqueous solubility and significant first-pass metabolism. Pharmacokinetic studies, primarily conducted in rats, have provided valuable insights into its kinetic profile.
Pharmacokinetic Parameters in Rats
Oral administration of this compound, typically as a component of Fritillaria thunbergii Miq. extract, results in measurable plasma concentrations. The key pharmacokinetic parameters are summarized in the table below. It is important to note that co-administration of other herbal extracts, such as Glycyrrhiza uralensis Fisch., can significantly alter these parameters.
Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration
| Administration Details | Dose (of Extract) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Reference |
| Fritillaria thunbergii Miq. extract | 4.25 g/kg | 199.6 ± 1.1 | ~1.5 | ~10.8 | Not Reported | [1][2] |
| F. thunbergii Miq. extract with Glycyrrhiza uralensis Fisch. extract | 4.25 g/kg + 1.46 g/kg | Decreased | Prolonged | Prolonged | Unchanged | [1][2][3] |
| Fritillaria thunbergii Miq. extract (Male Rats) | 4.25 g/kg | Higher | - | Slower Elimination | Higher | [1] |
| Fritillaria thunbergii Miq. extract (Female Rats) | 4.25 g/kg | Lower | - | Faster Elimination | Lower | [1] |
Note: Specific values for Tmax, t1/2, and AUC were not consistently reported across all studies in a directly comparable format. The table reflects the qualitative changes observed.
Tissue Distribution
Following absorption, this compound distributes to various tissues. Studies in rats have shown that drug levels in blood and most tissues are significantly higher in male rats compared to their female counterparts, with the exception of fat, muscle, and skin. This suggests a gender-dependent difference in distribution, potentially linked to variations in drug metabolism enzymes and transporters.[1]
Metabolism
This compound undergoes metabolism primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. In vitro studies using human liver microsomes have identified specific CYP isoforms that are inhibited by this compound, suggesting a potential for drug-drug interactions.
Inhibition of Cytochrome P450 Enzymes
This compound has been shown to inhibit the activity of several key CYP450 enzymes in a concentration-dependent manner. The inhibitory parameters are detailed in the table below.
Table 2: Inhibitory Effects of this compound on Human Cytochrome P450 Isoforms
| CYP Isoform | Inhibition Type | IC50 (μM) | Ki (μM) | K_I/K_inact (min⁻¹·μM⁻¹) | Reference |
| CYP3A4 | Non-competitive, Time-dependent | 13.43 | 6.49 | 6.17 / 0.049 | [4] |
| CYP2E1 | Competitive | 21.93 | 10.76 | - | [4] |
| CYP2D6 | Competitive | 22.46 | 11.95 | - | [4] |
These findings indicate that this compound has the potential to interact with co-administered drugs that are substrates for CYP3A4, CYP2E1, and CYP2D6.[4]
Intestinal Absorption and Efflux
The intestinal absorption of this compound is a complex process involving both passive diffusion and active transport mechanisms. The efflux transporter P-glycoprotein (P-gp) plays a significant role in limiting its oral bioavailability.
Caco-2 Cell Permeability
The Caco-2 cell monolayer model is widely used to assess the intestinal permeability of drug candidates. Studies with this compound have demonstrated that its transport across these monolayers is concentration-dependent and is influenced by pH and temperature. The apparent permeability coefficient (Papp) values for this compound are in the range of 6.2×10⁻⁶ to 10×10⁻⁶ cm/s.[5]
Crucially, the efflux ratio (Papp(B-A) / Papp(A-B)) is greater than 2, indicating the involvement of active efflux.[5] The use of P-gp inhibitors, such as verapamil and cyclosporin A, significantly increases the absorptive transport (apical to basolateral) and decreases the efflux (basolateral to apical) of this compound, confirming that it is a substrate of P-gp.[5][6]
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound after oral administration.
Methodology:
-
Animal Model: Male and female Sprague-Dawley rats are used.[1]
-
Drug Administration: A single oral dose of Fritillaria thunbergii Miq. extract (e.g., 4.25 g/kg) is administered by gavage.[1]
-
Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 36, 48, and 72 hours) into heparinized tubes.[2]
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -20°C until analysis.[2]
-
Sample Analysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS method.[7][8]
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine parameters such as Cmax, Tmax, t1/2, and AUC.[2]
In Vitro CYP450 Inhibition Assay
Objective: To evaluate the inhibitory potential of this compound on major human CYP450 isoforms.
Methodology:
-
Enzyme Source: Human liver microsomes (HLMs).[4]
-
Incubation: this compound at various concentrations is pre-incubated with HLMs and a NADPH-generating system.
-
Substrate Addition: A specific probe substrate for each CYP isoform is added to initiate the reaction.
-
Reaction Termination: The reaction is stopped after a defined incubation period by adding a quenching solution (e.g., acetonitrile).
-
Metabolite Quantification: The formation of the specific metabolite is quantified by LC-MS/MS.
-
Data Analysis: The percentage of inhibition is calculated, and IC50 values are determined by non-linear regression. For determination of Ki, experiments are repeated with varying substrate concentrations.[4]
Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability and active efflux of this compound.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-28 days to form a differentiated monolayer.[5]
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[5]
-
Transport Studies:
-
A-B (Apical to Basolateral) Transport: this compound solution is added to the apical side, and samples are collected from the basolateral side at various time points.
-
B-A (Basolateral to Apical) Transport: this compound solution is added to the basolateral side, and samples are collected from the apical side.
-
-
Inhibitor Studies: Transport studies are repeated in the presence of P-gp inhibitors (e.g., verapamil) to assess the role of P-gp.[5]
-
Sample Analysis: The concentration of this compound in the collected samples is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) and efflux ratio are calculated.[5]
Signaling Pathways and Regulation
The expression and activity of drug-metabolizing enzymes and transporters are regulated by complex signaling pathways. While specific pathways directly modulated by this compound to alter its own metabolism are not yet fully elucidated, the general regulatory networks for CYP3A4 and P-gp are well-established and provide a framework for understanding potential interactions.
Inflammatory signaling, for instance, can impact the expression of these proteins. Pro-inflammatory cytokines like IL-1β and TNF-α can downregulate the expression of CYP3A4 and P-gp, often through the activation of nuclear factor-kappa B (NF-κB).[9][10] Conversely, the pregnane X receptor (PXR) is a key nuclear receptor that upregulates the expression of both CYP3A4 and P-gp in response to various xenobiotics.
Conclusion
The bioavailability of this compound is limited by its inherent physicochemical properties and extensive first-pass metabolism. Both P-glycoprotein-mediated efflux in the intestine and metabolism by hepatic CYP450 enzymes, particularly CYP3A4, are key determinants of its systemic exposure. The inhibitory effect of this compound on several CYP isoforms highlights the potential for clinically significant drug-drug interactions. Future research should focus on strategies to enhance its oral bioavailability, such as the use of P-gp inhibitors or novel drug delivery systems, and further investigate the clinical implications of its metabolic interactions. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with this promising natural product.
References
- 1. Sex dependent pharmacokinetics, tissue distribution and excretion of this compound and peiminine in rats assessed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. Comparative pharmacokinetic studies of this compound and peiminine in rat plasma by LC-MS-MS after oral administration of Fritillaria thunbergii Miq. and Fritillaria thunbergii Miq. - Glycyrrhiza uralensis Fisch. couple extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro effects of this compound on the activity of cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic studies of the transport of this compound in the Caco-2 cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic studies of the transport of this compound in the Caco-2 cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of this compound and peiminine in rat plasma by LC-ESI-MS employing solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Simultaneous determination of this compound and peiminine in rat plasma by LC-MS/MS and its application in the pharmacokinetic study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Inflammatory signaling on cytochrome P450-mediated drug metabolism in hepatocytes [frontiersin.org]
- 10. Inflammatory signaling on cytochrome P450-mediated drug metabolism in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Peimine's Effect on the Innate Immune System
Introduction
This compound, also known as verticine, is a major isosteroidal alkaloid extracted from the bulbs of Fritillaria species, which are widely used in traditional Chinese medicine for treating respiratory ailments like cough and asthma.[1][2][3] Modern pharmacological research has revealed that this compound possesses a range of biological activities, including significant anti-inflammatory, analgesic, and anti-tumor effects.[4][5] This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound modulates the innate immune system. It focuses on its effects on key immune cells, its role in critical signaling pathways, and the quantitative data from relevant experimental studies. This document is intended to serve as a resource for researchers and professionals in immunology and drug development.
Modulation of Innate Immune Cells by this compound
This compound exerts its immunomodulatory effects by targeting several key cells of the innate immune system, most notably mast cells and macrophages.
Mast Cells
Mast cells are crucial mediators of immediate allergic reactions and are involved in innate immunity.[6] Upon activation, they release a cascade of pro-inflammatory mediators. Studies on the human mast cell line (HMC-1) show that this compound significantly inhibits the production and expression of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α), following stimulation.[6][7][8] This suggests that this compound can mitigate mast cell-derived allergic inflammatory reactions.[7][9]
Macrophages
Macrophages are central players in the innate immune response, responsible for phagocytosis and the initiation of inflammatory responses. This compound has been shown to suppress the pro-inflammatory response in macrophages. In lipopolysaccharide (LPS)-induced RAW264.7 macrophages, this compound impairs the secretion of pro-inflammatory cytokines.[4][10] Furthermore, this compound can inhibit the M1 polarization of macrophages, which is characterized by the secretion of pro-inflammatory cytokines, and reduce oxidative stress by suppressing the production of reactive oxygen species (ROS).[10] Some evidence also suggests this compound can suppress M2-type macrophage polarization, which is implicated in pulmonary fibrosis, by inhibiting p38 MAPK/Akt/STAT6 signals.[11]
Impact on Key Signaling Pathways
This compound's anti-inflammatory effects are primarily attributed to its ability to modulate critical intracellular signaling pathways that govern the innate immune response.
NF-κB and MAPK Pathways
The Nuclear Factor-kappaB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory process, controlling the expression of numerous pro-inflammatory genes.[6] Multiple studies have demonstrated that this compound inhibits the activation of both pathways.[1][4]
In mast cells and macrophages, this compound reduces the phosphorylation of key MAPK proteins, including ERK, JNK, and p38.[6][7][9] It also suppresses the phosphorylation and subsequent degradation of IκB-α, an inhibitor of NF-κB. This action prevents the nuclear translocation of NF-κB, thereby downregulating the transcription of target genes like IL-6, IL-8, and TNF-α.[6][7] This dual inhibition is a key mechanism behind this compound's broad anti-inflammatory activity.
References
- 1. Identification of the Molecular Mechanisms of this compound in the Treatment of Cough Using Computational Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. selleckchem.com [selleckchem.com]
- 4. Pharmacodynamics and Cellular Uptake of this compound and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Inhibits the Production of Proinflammatory Cytokines Through Regulation of the Phosphorylation of NF-κB and MAPKs in HMC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phcog.com [phcog.com]
- 8. This compound Inhibits the Production of Proinflammatory Cytokines Through Regulation of the Phosphorylation of NF-κB and MAPKs in HMC-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phcog.com [phcog.com]
- 10. This compound ameliorates LPS-induced acute lung injury by regulating Nrf2 and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound ameliorates pulmonary fibrosis via the inhibition of M2-type macrophage polarization through the suppression of P38/Akt/STAT6 signals - PMC [pmc.ncbi.nlm.nih.gov]
The Isolation and Characterization of Peimine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peimine, a major isosteroidal alkaloid primarily extracted from the bulbs of Fritillaria species, has been a cornerstone of Traditional Chinese Medicine for centuries, valued for its potent antitussive, expectorant, and anti-inflammatory properties.[1] Modern pharmacological studies have further illuminated its therapeutic potential, revealing a range of biological activities including anticancer, analgesic, and ion channel inhibitory effects.[2][3] This technical guide provides an in-depth historical and methodological overview of the isolation and characterization of this compound, from early pioneering efforts to contemporary analytical workflows, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.
The History of Isolation: From Classical Extraction to Modern Techniques
The journey to isolate and purify this compound reflects the evolution of natural product chemistry. Early investigations in the 1930s and 1940s laid the groundwork, employing classical extraction techniques to obtain the first crystalline samples of this complex alkaloid.
Early Methodologies: Acid-Base Extraction
Pioneering work by researchers such as Yuoh-Fong Chi, Yee Sheng Kao, and Kou Jen Chang from Fritillaria roylei established the foundation for this compound isolation.[4][5] These early methods were based on the alkaline nature of this compound and involved a multi-step acid-base liquid-liquid extraction.
A typical classical workflow would involve:
-
Maceration: The dried and powdered bulbs of Fritillaria were macerated in an organic solvent, typically ethanol, to extract a wide range of compounds.[6]
-
Acidification: The crude alcoholic extract was then acidified, causing the alkaloids to form salts and become soluble in the aqueous layer.
-
Basification and Extraction: The acidic aqueous solution was subsequently made alkaline (e.g., with ammonium hydroxide), converting the alkaloid salts back to their free base form.[6] This allowed for their extraction into an immiscible organic solvent like chloroform.[6]
-
Crystallization: The organic solvent was evaporated, and the resulting crude alkaloid mixture was purified through repeated crystallization, often from ethanol or ether mixtures, to yield this compound.[4]
While effective for initial isolation, these methods were often laborious, time-consuming, and resulted in relatively low yields.
Modern Protocols: Enhancing Efficiency and Purity
Contemporary isolation techniques have shifted towards more efficient, rapid, and environmentally friendly methods that provide higher purity and yield.
Supercritical Fluid Extraction (SFE): SFE, particularly with carbon dioxide (CO2), has emerged as a superior green technology for extracting this compound.[7][8] By manipulating temperature and pressure, the solvent strength of supercritical CO2 can be finely tuned to selectively extract target compounds.[8] The process is fast, avoids toxic organic solvents, and simplifies downstream processing as the CO2 is easily removed by depressurization.[8][9][10]
Chromatographic Purification: Following extraction, modern purification relies heavily on advanced chromatographic techniques.
-
High-Speed Counter-Current Chromatography (HSCCC): This is a support-free liquid-liquid partition chromatography technique that is highly effective for separating complex mixtures of natural products like alkaloids.[11]
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is the gold standard for obtaining high-purity this compound. Reversed-phase columns (e.g., C18) with mobile phases consisting of acetonitrile and a buffered aqueous solution are commonly employed.[12][13]
Structural Characterization: From Elemental Analysis to Spectroscopy
The determination of this compound's complex steroidal structure has been made possible by the advent of sophisticated spectroscopic techniques.
-
Mass Spectrometry (MS): Provides crucial information on the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, while tandem MS (MS/MS) reveals characteristic fragmentation patterns that aid in structural elucidation.[3][14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for determining the complete chemical structure, including the carbon skeleton and the stereochemistry of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the key functional groups present in the molecule, such as hydroxyl (-OH) and amine (-NH) groups.[6]
Quantitative Data Summary
For ease of reference and comparison, the key quantitative data for this compound and its analysis are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₇H₄₅NO₃ | [18] |
| Molecular Weight | 431.66 g/mol | [18] |
| Appearance | White crystalline powder | [4] |
| Melting Point | 223-224 °C | [4] |
| Purity (Typical) | ≥98% (HPLC) | |
| Solubility | Soluble in DMSO, DMF, and Ethanol. Sparingly soluble in ether or acetone. | [19] |
Table 2: Example HPLC-ELSD Method for this compound Quantification
| Parameter | Condition | Reference(s) |
| Instrument | Waters Alliance, Model 2690 or similar | [12][13] |
| Column | XTerra RP18 (150 mm x 3.9 mm, 5 µm) | [12] |
| Mobile Phase | Acetonitrile and 10 mmol/L NH₄HCO₃ (pH 10.10) in a gradient elution | [12][13] |
| Flow Rate | 1.0 mL/min | [20] |
| Column Temperature | 30 °C | [20] |
| Detector | Evaporative Light Scattering Detector (ELSD) | [12][13] |
| ELSD Tube Temp. | 100 °C | [20] |
| Carrier Gas Flow | 1.8 L/min | [20] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Protocol 1: Supercritical Fluid Extraction (SFE) of this compound
This protocol is based on optimized conditions for extracting this compound from Fritillaria thunbergii bulbs.[9][10]
-
Sample Preparation: Dry the Fritillaria bulbs and grind them into a fine powder.
-
SFE System Setup: Use a commercial SFE system.
-
Extraction Parameters:
-
Set the extraction pressure to 26.5 MPa.
-
Set the extraction temperature to 60.4 °C.
-
Use 89.3% ethanol in water as a co-solvent.
-
Set the extraction time to 3.0 hours.
-
-
Collection: The supercritical fluid containing the extract is passed into a collection vessel at a lower pressure. The CO₂ vaporizes, leaving the concentrated this compound extract.[8]
-
Purification: The crude extract can be further purified using preparative HPLC as described in the subsequent protocol.
Protocol 2: HPLC Purification and Analysis
This protocol is a representative method for the analysis and purification of this compound.[12][20]
-
Sample Preparation: Dissolve the crude extract from SFE or classical extraction in the mobile phase or a suitable solvent like methanol. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Detection:
-
Use an Evaporative Light Scattering Detector (ELSD).
-
Set the drift tube temperature to 100 °C and the nebulizing gas (air or nitrogen) flow rate to 1.8 L/min.[20]
-
-
Quantification: Create a calibration curve using this compound standards of known concentrations. The peak area from the ELSD is proportional to the concentration of the analyte.
Visualization of Workflows and Signaling Pathways
Diagrams created using the DOT language provide clear visual representations of complex processes and relationships.
Experimental Workflow
The following diagram illustrates the logical flow from raw plant material to pure, characterized this compound.
Signaling Pathways
This compound exerts its significant anti-inflammatory effects by modulating key cellular signaling pathways. The diagram below illustrates the inhibition of the MAPK and NF-κB pathways, which are central to the inflammatory response.
References
- 1. This compound, a main active ingredient of Fritillaria, exhibits anti-inflammatory and pain suppression properties at the cellular level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacodynamics and Cellular Uptake of this compound and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative pharmacokinetic studies of this compound and peiminine in rat plasma by LC-MS-MS after oral administration of Fritillaria thunbergii Miq. and Fritillaria thunbergii Miq. - Glycyrrhiza uralensis Fisch. couple extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemicalpapers.com [chemicalpapers.com]
- 7. researchgate.net [researchgate.net]
- 8. tsijournals.com [tsijournals.com]
- 9. Optimization of Supercritical Fluid Extraction of Total Alkaloids, Peimisine, this compound and Peiminine from the Bulb of Fritillaria thunbergii Miq, and Evaluation of Antioxidant Activities of the Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of Supercritical Fluid Extraction of Total Alkaloids, Peimisine, this compound and Peiminine from the Bulb of Fritillaria thunbergii Miq, and Evaluation of Antioxidant Activities of the Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [Determination of this compound and peiminine in Fritillaria thunbergii by HPLC-ELSD] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Simultaneous determination of this compound, peiminine and zhebeinine in Fritillaria thunbergii from different habitat by HPLC-ELSD] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. simm.cas.cn [simm.cas.cn]
- 20. mdpi.com [mdpi.com]
Peimine's Impact on Signaling Pathways in Non-Cancerous Cells: A Technical Guide
Executive Summary: Peimine, a major isosteroid alkaloid derived from the bulbs of Fritillaria species, has long been recognized in traditional medicine for its antitussive, expectorant, and anti-inflammatory properties. Modern pharmacological research is increasingly substantiating these effects at a molecular level, revealing this compound as a potent modulator of key intracellular signaling pathways within non-cancerous cells. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its impact on critical inflammatory and antioxidant signaling cascades. It is intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory and cytoprotective therapeutic agents. This document synthesizes current findings on the NF-κB, MAPK, and Nrf2 pathways, presents quantitative data in a structured format, details common experimental protocols, and uses visualizations to elucidate complex molecular interactions.
Core Anti-Inflammatory and Cytoprotective Mechanisms
This compound exerts its pharmacological effects primarily through the suppression of pro-inflammatory mediators and the enhancement of endogenous antioxidant responses. In various non-cancerous cell types, including macrophages, mast cells, and epithelial cells, this compound has been demonstrated to significantly inhibit the production and secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), IL-1β, and IL-8.[1][2][3][4] This inhibition is not a standalone effect but is the result of upstream modulation of central signaling pathways that govern the expression of these inflammatory genes. Concurrently, this compound activates protective mechanisms, most notably the Nrf2 pathway, to defend cells against oxidative stress, which is often a component of inflammatory processes.[2]
Detailed Signaling Pathway Analysis
The anti-inflammatory and cytoprotective effects of this compound can be attributed to its influence on several interconnected signaling pathways.
Inhibition of the Nuclear Factor-kappa B (NF-κB) Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for transcribing a wide array of pro-inflammatory genes. In a resting state, the NF-κB dimer is held inactive in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[2]
This compound has been consistently shown to be a potent inhibitor of this pathway.[1][3][5][6] It acts by preventing the phosphorylation and subsequent degradation of IκBα. This action effectively traps the NF-κB complex in the cytoplasm, preventing its nuclear translocation and blocking the transcription of target genes like TNF-α, IL-6, and IL-1β.[2][3] This mechanism has been observed in LPS-stimulated RAW264.7 macrophages and PMACI-stimulated HMC-1 mast cells.[1][3]
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways
The MAPK family of kinases—including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38—plays a crucial role in translating extracellular stimuli into cellular responses, including inflammation.[5] this compound has been found to suppress the activation of the MAPK pathway in response to inflammatory stimuli.[1][3][5][7] Specifically, studies have documented that this compound treatment reduces the phosphorylation of p38, ERK, and JNK in LPS-induced macrophages and other cell models.[5][6] By inhibiting MAPK activation, this compound further curtails the inflammatory response, as these kinases are often upstream regulators of transcription factors involved in cytokine production.
Activation of the Nrf2 Antioxidant Pathway
In addition to suppressing inflammation, this compound demonstrates significant cytoprotective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a suite of antioxidant and detoxification genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[2]
In a model of LPS-induced acute lung injury, this compound treatment significantly enhanced the protein expression of Nrf2 and HO-1.[2] This activation of the Nrf2 pathway helps to mitigate oxidative stress (e.g., reactive oxygen species, ROS) and lipid peroxidation (e.g., malondialdehyde, MDA) that accompany inflammation, thereby protecting cells from damage.[2] This dual action of inflammation suppression and antioxidant activation makes this compound a particularly interesting therapeutic candidate.
Impact on Other Pathways (p38/Akt/STAT6)
Research into this compound's effects on pulmonary fibrosis has revealed its ability to inhibit M2-type macrophage polarization. This is achieved through the suppression of p38 MAPK, Akt, and STAT6 signaling.[5] Specifically, this compound was found to decrease the protein levels of phosphorylated p38 MAPK and phosphorylated Akt (s473) and inhibit the nuclear translocation of phosphorylated STAT6 in IL-4-induced macrophages.[5] This indicates a broader regulatory role for this compound, extending to pathways that govern cell differentiation and tissue remodeling in addition to classical inflammation.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies, illustrating the potency and concentration-dependent effects of this compound.
Table 1: Inhibition of Cytochrome P450 Enzymes by this compound
| CYP Isoform | Inhibition Type | IC50 (μM) | K_i_ (μM) |
|---|---|---|---|
| CYP3A4 | Non-competitive | 13.43 | 6.49 |
| CYP2E1 | Competitive | 21.93 | 10.76 |
| CYP2D6 | Competitive | 22.46 | 11.95 |
Data sourced from studies on human liver microsomes.[8]
Table 2: Effective Concentrations of this compound in Non-Cancerous Cell Models
| Cell Line | Stimulus | This compound Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| HMC-1 (Mast Cells) | PMACI | 10, 25, 50 µg/mL | Inhibition of IL-6, IL-8, TNF-α production; Reduced phosphorylation of IκB-α and MAPKs. | [3] |
| RAW264.7 (Macrophages) | LPS | Not specified | Inhibition of pro-inflammatory cytokine secretion via NF-κB and MAPK pathways. | [1] |
| A549 (Lung Epithelial) | TNF-α | 25, 50, 100, 200 µg/mL | Reduction in inflammatory cytokines (IL-8, MMP-9). | [1] |
| RAW264.7 (Macrophages) | LPS | Not specified | Suppression of IL-1β, IL-6, TNF-α; Activation of Nrf2 pathway. | [2] |
| IL-4-induced Macrophages | IL-4 | Not specified | Suppression of p-p38 MAPK and p-Akt; Inhibition of p-STAT6 nuclear translocation. |[5] |
Key Experimental Methodologies
The investigation of this compound's effects on signaling pathways relies on a set of standard and advanced molecular biology techniques.
General Experimental Workflow
A typical in vitro experiment to assess the anti-inflammatory effects of this compound involves several key steps, from cell culture to endpoint analysis. The workflow ensures that the observed effects are directly attributable to the compound and allows for the dissection of the underlying molecular mechanisms.
Western Blotting for Signaling Proteins
Objective: To determine the effect of this compound on the phosphorylation state or total protein levels of key signaling molecules (e.g., NF-κB p65, IκBα, p38, Nrf2).
Protocol:
-
Cell Culture and Treatment: Cells (e.g., RAW264.7 macrophages) are cultured to 80-90% confluency. They are then pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulation: Cells are stimulated with an inflammatory agent (e.g., LPS, 1 µg/mL) for a short duration (e.g., 15-60 minutes) to induce phosphorylation of target proteins.
-
Lysis: Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.
-
Quantification: Protein concentration in the lysate is determined using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-phospho-p38, anti-Nrf2, anti-IκBα).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
Objective: To quantify the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
Protocol:
-
Sample Collection: Following cell treatment with this compound and inflammatory stimulus (typically for 6-24 hours), the culture supernatant is collected and centrifuged to remove cellular debris.
-
Assay Procedure: A commercial ELISA kit is used according to the manufacturer's instructions. Briefly, the supernatant is added to microplate wells pre-coated with a capture antibody specific for the target cytokine.
-
Incubation: The plate is incubated to allow the cytokine to bind to the immobilized antibody.
-
Detection: After washing, a detection antibody, often biotinylated, is added, followed by an enzyme-linked conjugate (e.g., streptavidin-HRP).
-
Substrate Addition: A chromogenic substrate is added, which develops color in proportion to the amount of bound enzyme.
-
Measurement: The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Quantification: The concentration of the cytokine in the samples is determined by interpolating from a standard curve generated with recombinant cytokine standards of known concentrations.
Conclusion and Future Directions
This compound has emerged as a multi-potent modulator of cellular signaling in non-cancerous cells, with robust anti-inflammatory and antioxidant properties. Its ability to simultaneously inhibit the pro-inflammatory NF-κB and MAPK pathways while activating the cytoprotective Nrf2 pathway presents a compelling profile for a therapeutic agent aimed at treating inflammatory conditions. The quantitative data confirm its activity at pharmacologically relevant concentrations.
Future research should focus on several key areas:
-
In Vivo Efficacy: While cellular models provide mechanistic insights, further studies in animal models of chronic inflammatory diseases (e.g., arthritis, inflammatory bowel disease) are needed to validate these findings.
-
Pathway Crosstalk: A deeper investigation into the crosstalk between the NF-κB, MAPK, and Nrf2 pathways upon this compound treatment would provide a more holistic understanding of its integrated molecular effects.
-
Target Identification: While the effects on signaling pathways are well-documented, the direct molecular target(s) of this compound that initiate these downstream events remain to be fully elucidated.
-
Pharmacokinetics and Drug Delivery: Given its low water solubility, developing novel formulations to improve the bioavailability of this compound is crucial for its translation into a clinical setting.[9]
References
- 1. Pharmacodynamics and Cellular Uptake of this compound and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound ameliorates LPS-induced acute lung injury by regulating Nrf2 and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits the Production of Proinflammatory Cytokines Through Regulation of the Phosphorylation of NF-κB and MAPKs in HMC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phcog.com [phcog.com]
- 5. This compound ameliorates pulmonary fibrosis via the inhibition of M2-type macrophage polarization through the suppression of P38/Akt/STAT6 signals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the Molecular Mechanisms of this compound in the Treatment of Cough Using Computational Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro effects of this compound on the activity of cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Peimine from Fritillaria thunbergii
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for extracting and purifying peimine, a major bioactive alkaloid from the bulbs of Fritillaria thunbergii. The protocols detailed below are intended for laboratory and research applications.
Introduction
Fritillaria thunbergii Miq. (Zhebeimu) is a traditional Chinese medicine known for its antitussive, expectorant, and anti-inflammatory properties.[1] The primary bioactive constituents responsible for these effects are isosteroidal alkaloids, with this compound being a significant component.[2] For pharmacological research and drug development, obtaining high-purity this compound is crucial. This document outlines two primary extraction methods—Supercritical Fluid Extraction (SFE) and traditional solvent extraction—followed by a multi-step purification protocol.
Data Presentation: Quantitative Summary
The following tables summarize quantitative data associated with this compound extraction and analysis.
Table 1: Supercritical Fluid Extraction (SFE) Yields of this compound and Total Alkaloids from Fritillaria thunbergii Bulb
| Extraction Method | Target Compound | Yield (mg/g of dry material) | Optimal Conditions | Reference |
| Supercritical Fluid Extraction | This compound | 1.3 | 3.0 h, 60.4 °C, 26.5 MPa, 89.3% ethanol as co-solvent | [3][4] |
| Supercritical Fluid Extraction | Total Alkaloids | 3.8 | 3.0 h, 60.4 °C, 26.5 MPa, 89.3% ethanol as co-solvent | [3][4] |
| Supercritical Fluid Extraction | This compound (from flower) | 0.7 | 2.9 h, 61.3 °C, 30.6 MPa, 90.3% ethanol as co-solvent | [1] |
| Supercritical Fluid Extraction | Total Alkaloids (from flower) | 2.9 | 2.9 h, 61.3 °C, 30.6 MPa, 90.3% ethanol as co-solvent | [1] |
Table 2: Analytical High-Performance Liquid Chromatography (HPLC) Parameters for this compound Quantification
| Column | Mobile Phase | Detection | Recovery Rate of this compound | Reference |
| XTerra RP18 (150 x 3.9 mm, 5 µm) | Acetonitrile and 10 mmol/L NH4HCO3 (adjusted to pH 10.10 with ammonia solution), gradient elution | Evaporative Light Scattering Detector (ELSD) | 98.96% (RSD 1.01%) | [2][5] |
| ACE Excel 5 SuperC18 (150 x 4.6 mm) | Acetonitrile:water:diethylamine (70:30:0.03 v/v/v) | Evaporative Light Scattering Detector (ELSD) | Not Reported | [6] |
| Xterra RP18 (150 x 3.9 mm, 5 µm) | Acetonitrile and 10 mmol/L NH4HCO3 (adjusted to pH 10.10 with ammonia solution), gradient elution | Evaporative Light Scattering Detector (ELSD) | 98.2% (RSD 1.7%) | [7][8] |
| Capcell Pak C18 (250 x 4.6 mm, 5 µm) | Acetonitrile, water, and diethylamine (70:30:0.03) | Evaporative Light Scattering Detector (ELSD) | Not Reported | [9] |
Experimental Protocols
Protocol 1: Supercritical Fluid Extraction (SFE)
SFE is a green technology that offers high extraction efficiency.
Methodology:
-
Sample Preparation: Dry the bulbs of Fritillaria thunbergii and grind them into a powder.
-
SFE System: Utilize a supercritical fluid extractor with a 50 mL extraction vessel.
-
Extraction Parameters:
-
Load approximately 15 g of the powdered sample into the extraction vessel.
-
Set the CO₂ flow rate to 2 L/min (gaseous state).
-
Use 89.3% ethanol as a co-solvent with a flow rate of 0.4 mL/min.
-
Maintain the extraction time at 3.0 hours.
-
Set the temperature to 60.4 °C.
-
-
Collection: Collect the extract and concentrate it under reduced pressure to obtain the crude alkaloid extract.
Protocol 2: Traditional Solvent Extraction (Acid-Base Method)
This classic method is suitable for laboratories without access to SFE instrumentation.
Methodology:
-
Alkalinization and Extraction:
-
Weigh 2 g of powdered Fritillaria thunbergii bulbs.
-
Add 4 mL of concentrated ammonia solution and let it infiltrate the sample for 1 hour.[9]
-
Add 40 mL of a chloroform-methanol mixture (4:1 v/v) and mix thoroughly.[9]
-
Perform reflux extraction. The optimal conditions from a similar study on Fritillaria cirrhosa suggest refluxing with 70% ethanol at a liquid-to-solid ratio of 15:1 (mL:g) for 90 minutes at 80°C, repeated twice.[10]
-
-
Acid-Base Partitioning:
-
Concentrate the ethanol extract and dissolve it in a 0.5-2% hydrochloric acid solution.
-
Filter the solution to remove insoluble materials.
-
Adjust the pH of the filtrate to 8-11 using a 10% NaOH solution.
-
Extract the alkaline solution with dichloromethane.
-
Collect the dichloromethane layer and evaporate the solvent to dryness to yield the crude total alkaloids.
-
Protocol 3: Purification of this compound
This protocol involves a two-step chromatographic process for the purification of this compound from the crude extract.
Step 1: Macroporous Resin Chromatography (Enrichment)
This step serves to enrich the total alkaloids and remove highly polar or non-polar impurities.
-
Resin Selection and Preparation:
-
Select a suitable macroporous resin (e.g., HPD100, HPD722, H-103, or XAD-series).[10] Non-polar or weakly polar resins are generally effective for alkaloid adsorption.[11][12][13][14][15]
-
Pre-treat the resin by soaking it in 95% ethanol for 24 hours, followed by washing with deionized water until no ethanol is detected.
-
-
Sample Loading:
-
Dissolve the crude alkaloid extract in a 0.5-2% HCl solution.
-
Adjust the pH of the sample solution to 8-9.
-
Load the solution onto the prepared macroporous resin column at a flow rate of approximately 0.5-2 bed volumes per hour.[10]
-
-
Washing and Elution:
-
Wash the column with deionized water until the eluent is colorless and tests negative for sugars.
-
Elute the column with a stepwise gradient of ethanol (e.g., 10%, 30%, 60%, 90% ethanol). Collect the fractions.
-
Monitor the fractions for the presence of alkaloids. Typically, the total alkaloids, including this compound, will be eluted with 60-90% ethanol.[10]
-
-
Concentration: Combine the this compound-rich fractions and evaporate the solvent to obtain an enriched alkaloid extract.
Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
This final step is for the isolation of high-purity this compound.
-
System and Column: Use a preparative HPLC system with a C18 column.
-
Mobile Phase: A common mobile phase for this compound analysis that can be adapted for preparative scale is a mixture of acetonitrile, water, and an amine modifier to improve peak shape (e.g., acetonitrile:water:diethylamine at 70:30:0.03 v/v/v).[6] A gradient elution may be necessary to separate this compound from other closely related alkaloids.
-
Sample Injection: Dissolve the enriched alkaloid extract in the initial mobile phase and inject it onto the column.
-
Fraction Collection: Monitor the eluent using a UV or ELSD detector and collect the fractions corresponding to the this compound peak.
-
Purity Analysis and Final Product:
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the high-purity fractions and remove the solvent by lyophilization or evaporation to obtain purified this compound.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction and Purification.
This compound's Anti-inflammatory Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[16][17][18] This leads to a reduction in the production of pro-inflammatory cytokines.
Caption: this compound's Inhibition of Inflammatory Pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. [Determination of this compound and peiminine in Fritillaria thunbergii by HPLC-ELSD] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Supercritical Fluid Extraction of Total Alkaloids, Peimisine, this compound and Peiminine from the Bulb of Fritillaria thunbergii Miq, and Evaluation of Antioxidant Activities of the Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of Supercritical Fluid Extraction of Total Alkaloids, Peimisine, this compound and Peiminine from the Bulb of Fritillaria thunbergii Miq, and Evaluation of Antioxidant Activities of the Extracts [mdpi.com]
- 5. (Open Access) [Determination of this compound and peiminine in Fritillaria thunbergii by HPLC-ELSD]. (2005) | Yan Xue | 10 Citations [scispace.com]
- 6. mac-mod.com [mac-mod.com]
- 7. [Simultaneous determination of this compound, peiminine and zhebeinine in Fritillaria thunbergii from different habitat by HPLC-ELSD] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Optimization of Extraction and Enrichment of Steroidal Alkaloids from Bulbs of Cultivated Fritillaria cirrhosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Analysis of Macroporous Resin Combined Extraction and Purification of Polyphenols from Agrimonia pilosa Ledeb. and Anti-Tumor Effect In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A facile macroporous resin-based method for separation of yellow and orange Monascus pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Separation and purification of antioxidant peptides from purple speckled kidney bean by macroporous adsorption resin and analysis of amino acid composition [frontiersin.org]
- 16. This compound Inhibits the Production of Proinflammatory Cytokines Through Regulation of the Phosphorylation of NF-κB and MAPKs in HMC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacodynamics and Cellular Uptake of this compound and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound ameliorates LPS-induced acute lung injury by regulating Nrf2 and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: UPLC-MS/MS Method for the Sensitive and Accurate Quantification of Peimine in Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peimine is a major active isosteroidal alkaloid isolated from the bulbs of Fritillaria species, which are widely used in traditional medicine for treating respiratory ailments. Accurate quantification of this compound in plasma is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This application note presents a detailed and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of this compound in plasma. The method is sensitive, specific, and has been validated for linearity, precision, accuracy, and recovery.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Carbamazepine (Internal Standard, IS) (purity ≥ 98%)[1]
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid and ammonium formate
-
Ethyl acetate
-
Blank plasma (human, rat, or beagle dog, depending on the study)
2. Instrumentation
-
UPLC system (e.g., Waters ACQUITY UPLC H-Class)[2]
-
Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)[2]
-
Analytical column: ACQUITY UPLC BEH C18 column (e.g., 1.7 µm, 2.1 × 100 mm)[3][4]
3. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw frozen plasma samples to room temperature.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Spike with 10 µL of the internal standard working solution (Carbamazepine).
-
Vortex mix for 3 minutes to ensure thorough extraction.
-
Centrifuge at 13,000 x g for 5 minutes.[7]
-
Carefully transfer the upper organic layer (supernatant) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 1 minute and centrifuge at 13,000 x g for 3 minutes.
-
Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.
4. UPLC Conditions
-
Mobile Phase A: Water with 0.1% formic acid or 10 mmol/L ammonium formate.[3][4][5][6]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient Elution: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step. For example:
-
0-1 min: 5% B
-
1-4 min: 5-95% B
-
4-5 min: 95% B
-
5.1-6 min: 5% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.[8]
5. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[5][6]
-
Capillary Voltage: 3 kV.[2]
-
Source Temperature: 150°C.[2]
-
Desolvation Temperature: 450°C.[2]
-
Desolvation Gas Flow: 800 L/h.[2]
-
Cone Gas Flow: 150 L/h.[2]
-
MRM Transitions:
Data Presentation
Table 1: UPLC-MS/MS Method Parameters
| Parameter | Setting |
| UPLC System | Waters ACQUITY UPLC H-Class or equivalent |
| Mass Spectrometer | Waters Xevo TQ-S or equivalent |
| Column | ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 100 mm)[3][4] |
| Mobile Phase | A: Water + 0.1% Formic Acid, B: Acetonitrile |
| Flow Rate | 0.4 mL/min[3][4] |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive[5][6] |
| MRM Transition this compound | m/z 432.4 → 414.4[3][4][5][6] |
| MRM Transition IS | m/z 237.1 → 194.2[5][6] |
Table 2: Summary of Method Validation Data
| Parameter | This compound | Reference(s) |
| Linearity Range (ng/mL) | 0.8 - 800 | [6] |
| Correlation Coefficient (r²) | > 0.99 | [2] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.988 | [3][4] |
| Intra-day Precision (RSD%) | < 15% | [5] |
| Inter-day Precision (RSD%) | < 15% | [5] |
| Accuracy (%) | 85-115% | [9] |
| Extraction Recovery (%) | 82.56 - 88.71 | [3][4] |
| Matrix Effect (%) | 92.06 - 101.2 | [3][4] |
Visualizations
Caption: Workflow for the UPLC-MS/MS quantification of this compound in plasma.
Conclusion
The UPLC-MS/MS method described provides a reliable and sensitive approach for the quantification of this compound in plasma samples. The simple liquid-liquid extraction procedure offers good recovery and minimal matrix effects. This method is suitable for high-throughput analysis in pharmacokinetic and other related studies of this compound.
References
- 1. Pharmacodynamics and Cellular Uptake of this compound and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrated UPLC–MS/MS and UPLC–Q–TOF–MS/MS analysis to reveal pharmacokinetics, tissue distribution, metabolism, and excretion of sithis compound in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination and Pharmacokinetics of this compound and Peiminine in Beagle Dog Plasma by UPLC-MS/MS after the Oral Administration of Fritillariae ussuriensis Maxim and Fritillariae thunbergii Miq Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. doaj.org [doaj.org]
- 5. researchgate.net [researchgate.net]
- 6. [Simultaneous determination of this compound and peiminine in rat plasma by LC-MS/MS and its application in the pharmacokinetic study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. ingentaconnect.com [ingentaconnect.com]
Application Note & Protocol: Cell Viability Assessment of Peimine in A549 Lung Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peimine, an isosteroidal alkaloid extracted from the bulbs of Fritillaria species, has demonstrated a range of pharmacological activities, including anti-inflammatory, antitussive, and analgesic effects.[1] Emerging research also points to its potential as an anticancer agent, with studies showing it can inhibit the growth of various cancer cells.[1][2] The A549 cell line, derived from human lung adenocarcinoma, is a widely used model for in vitro studies of lung cancer and for the screening of potential chemotherapeutic agents.[3] This document provides a detailed protocol for assessing the effects of this compound on the viability of A549 cells using the MTT assay and summarizes the current understanding of its mechanism of action.
Quantitative Data Summary
The effect of this compound on A549 cell viability has been explored, particularly in the context of inflammation. The following table summarizes the observed effects at various concentrations in a TNF-α-induced inflammatory cell model.
Table 1: Effect of this compound on A549 Cell Viability in an Inflammatory Model
| This compound Concentration (µg/mL) | Observed Effect on Cell Viability | Reference |
|---|---|---|
| 25 | Significant Increase | [4] |
| 50 | Significant Increase | [4] |
| 100 | Significant Increase | [4] |
| 200 | Not specified | [1] |
Note: The data reflects this compound's protective effect in an inflammatory context, where it increased the viability of A549 cells treated with TNF-α.[4]
Table 2: In Vitro Cytotoxicity of a Peiminine Derivative against A549 Cells
| Compound | IC50 Value (µM) | Reference |
|---|
| Indole-3-acetic acid-peiminine ester | 12.78 ± 0.64 |[5] |
Experimental Workflow
The overall workflow for assessing this compound's effect on A549 cell viability is a multi-step process from cell culture to data analysis.
Caption: Experimental workflow for the A549 cell viability assay.
Detailed Experimental Protocol: MTT Assay
This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell metabolic activity.[6]
1. Materials and Reagents
-
A549 human lung adenocarcinoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM)[3]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[7]
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
2. A549 Cell Culture
-
Maintain A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[3]
-
Culture the cells in a humidified incubator at 37°C with 5% CO2.[3]
-
Passage the cells using Trypsin-EDTA when they reach 80-90% confluency.
3. Preparation of this compound Solutions
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare a series of working solutions by diluting the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).[1] Note: Ensure the final DMSO concentration in the highest treatment group does not exceed 0.5% to avoid solvent-induced cytotoxicity.
4. Cell Viability Assay Procedure
-
Harvest A549 cells that are in the logarithmic phase of growth.[8]
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.[3]
-
Incubate the plate overnight to allow for cell attachment.[3]
-
After incubation, carefully remove the medium and replace it with 100 µL of fresh medium containing the various concentrations of this compound. Include a vehicle control group (medium with DMSO) and a negative control group (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[7]
-
Four hours before the end of the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.[3][8]
-
Return the plate to the incubator and incubate for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[7]
-
After the 4-hour incubation, carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[4][7]
-
Gently shake the plate for 10 minutes to ensure complete solubilization.[4]
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[7][9]
5. Data Analysis
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
Cell Viability (%) = (OD of Treated Cells / OD of Control Cells) x 100
-
-
Plot the cell viability percentage against the this compound concentration to generate a dose-response curve.
-
If applicable, calculate the IC50 value (the concentration of this compound that inhibits cell growth by 50%) using appropriate software (e.g., GraphPad Prism).
Mechanism of Action: Signaling Pathways
Studies on this compound and its related compounds, such as peiminine, suggest that its anticancer effects in lung cancer are mediated through the modulation of key signaling pathways, primarily the PI3K-Akt pathway.[10][11] Inhibition of this pathway disrupts pro-survival signals, leading to the induction of apoptosis.
Caption: this compound's proposed mechanism via the PI3K/Akt pathway.
Peiminine has been shown to inhibit the PI3K-Akt signaling pathway.[10][12] This inhibition prevents the downstream activation of anti-apoptotic proteins like Bcl-2 and promotes the expression of pro-apoptotic proteins such as Bax, ultimately leading to programmed cell death in cancer cells.[5][10] Furthermore, studies on peiminine derivatives in A549 cells have shown downregulation of mTOR, Akt1, and PI3K mRNA levels, reinforcing the role of this pathway.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamics and Cellular Uptake of this compound and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Dual Cytotoxic Responses Induced by Treatment of A549 Human Lung Cancer Cells with Sweet Bee Venom in a Dose-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A Multi-Level Study on the Anti-Lung Cancer Mechanism of Peiminine, a Key Component of Fritillaria ussuriensis Maxim.: Integrating Quality Analysis, Network Pharmacology, Bioinformatics Analysis, and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Effects of Peimine on hERG Channels using the Patch-Clamp Technique
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human Ether-a-go-go-Related Gene (hERG) encodes the pore-forming α-subunit of a potassium ion channel (Kv11.1) that is crucial for cardiac action potential repolarization.[1] Inhibition of the hERG channel can delay this repolarization, leading to a prolonged QT interval on an electrocardiogram, which is a significant risk factor for developing a life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP).[2][3] Consequently, assessing the potential of new chemical entities to interact with the hERG channel is a critical step in preclinical drug safety evaluation.[4][5]
Peimine, a major active steroidal alkaloid found in the bulbs of Fritillaria species, has a long history of use in traditional Chinese medicine for its antitussive, expectorant, and anti-inflammatory properties.[6][7][8] Recent studies have revealed that this compound can inhibit hERG potassium channels, raising concerns about its potential cardiotoxicity.[6][9] The whole-cell patch-clamp technique is the gold standard for investigating the electrophysiological and pharmacological properties of ion channels like hERG, providing precise measurements of ion channel activity.[4][5][10]
These application notes provide a detailed overview and experimental protocols for studying the effects of this compound on hERG channels using the manual whole-cell patch-clamp technique.
Data Presentation: Quantitative Analysis of this compound's Effect on hERG Channels
The inhibitory effect of this compound on hERG channels is concentration-dependent. The half-maximal inhibitory concentration (IC50) provides a quantitative measure of its potency.
| Compound | IC50 (µM) | Cell Line | Technique | Key Findings | Reference |
| This compound | 43.7 | HEK293 cells stably expressing hERG | Whole-cell patch-clamp | Inhibition is concentration-dependent and related to channel inactivation. | [6] |
| This compound | 26.1 ± 3.5 | HEK293 cells stably expressing hERG | Whole-cell patch-clamp | Blockade is similar to its analogs, peiminine and sithis compound. | [11] |
| Peiminine | 36.8 ± 2.5 | HEK293 cells stably expressing hERG | Whole-cell patch-clamp | Preferential binding to open or inactivated states. | [11] |
| Sithis compound | 47.6 ± 9.8 | HEK293 cells stably expressing hERG | Whole-cell patch-clamp | Similar mechanism of action to this compound. | [11] |
Experimental Protocols
Cell Culture
HEK293 cells stably expressing the hERG channel are a commonly used model system.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the KCNH2 gene (encoding the hERG channel).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418, 400 µg/mL) to maintain hERG expression.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells should be passaged every 2-3 days when they reach 80-90% confluency. For electrophysiology experiments, cells are plated onto glass coverslips 24-48 hours prior to recording.
Solutions and Reagents
-
External Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[12]
-
Internal (Pipette) Solution (in mM): 120 KCl, 10 HEPES, 5.374 CaCl2, 1.75 MgCl2, 10 EGTA, 4 Mg-ATP. Adjust pH to 7.2 with KOH.[12]
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in Dimethyl Sulfoxide (DMSO).[13] Store at -20°C.
-
Test Solutions: On the day of the experiment, dilute the this compound stock solution in the external solution to the desired final concentrations (e.g., 1, 3, 10, 30, 100, 300 µM).[14] The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.
Whole-Cell Patch-Clamp Recording Protocol
This protocol outlines the manual whole-cell patch-clamp procedure for recording hERG currents.
-
Preparation:
-
Place a coverslip with adherent HEK293-hERG cells into the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution at a constant rate.
-
Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 2-5 MΩ when filled with the internal solution.
-
Fill the patch pipette with the internal solution and mount it on the micromanipulator.
-
-
Establishing a Gigaseal:
-
Approach a single, healthy-looking cell with the patch pipette.
-
Apply slight positive pressure to the pipette to keep the tip clean.
-
Once the pipette touches the cell membrane, release the positive pressure.
-
Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane. This is known as a "gigaseal".[5]
-
-
Achieving Whole-Cell Configuration:
-
After forming a stable gigaseal, apply a brief pulse of suction to rupture the cell membrane patch under the pipette tip. This establishes the whole-cell configuration, allowing electrical access to the entire cell.[15]
-
-
Data Acquisition:
-
Allow the cell to stabilize for a few minutes after establishing the whole-cell configuration.
-
Record hERG currents using a patch-clamp amplifier and data acquisition software.
-
Monitor and compensate for series resistance and cell capacitance.
-
Voltage-Clamp Protocols to Assess this compound's Effect
Specific voltage protocols are required to characterize the interaction of this compound with the hERG channel.
-
Protocol 1: Concentration-Response Curve
-
Purpose: To determine the IC50 of this compound.
-
Procedure:
-
Hold the cell at a holding potential of -80 mV.[11]
-
Apply a depolarizing step to +40 mV for 4 seconds to activate and then inactivate the hERG channels.[11]
-
Repolarize the membrane to -40 mV for 2 seconds to elicit a large tail current as channels recover from inactivation and deactivate.[11]
-
Repeat this protocol at regular intervals (e.g., every 10-15 seconds) to ensure a stable baseline recording.
-
Apply increasing concentrations of this compound to the bath and record the steady-state block at each concentration.
-
Measure the peak amplitude of the tail current to quantify the hERG current inhibition.[11]
-
-
Analysis: Plot the percentage of current inhibition against the this compound concentration and fit the data with the Hill equation to determine the IC50 value.[14]
-
-
Protocol 2: Voltage-Dependence of Block
-
Purpose: To investigate if this compound's blocking effect is dependent on the channel's activation state.
-
Procedure:
-
From a holding potential of -80 mV, apply a series of 2-second depolarizing pulses ranging from -90 mV to +50 mV in 10 mV increments.[11]
-
Follow each depolarizing pulse with a repolarizing step to -40 mV to record the tail currents.[11]
-
Perform this protocol under control conditions and after application of this compound.
-
-
Analysis: Compare the tail current amplitudes at different prepulse voltages in the absence and presence of this compound. A stronger block at more depolarized potentials suggests a preferential binding to open or inactivated channel states.[11]
-
-
Protocol 3: Use-Dependence of Block
-
Purpose: To determine if the blocking effect of this compound accumulates with repeated channel activation.
-
Procedure:
-
Apply a train of short depolarizing pulses (e.g., to +40 mV for 500 ms) from a holding potential of -80 mV at a high frequency (e.g., 1-2 Hz).
-
Record the peak tail current elicited by each pulse.
-
Perform this protocol in the absence and presence of this compound.
-
-
Analysis: A progressive decrease in the tail current amplitude during the pulse train in the presence of this compound indicates use-dependent block.
-
Visualizations
References
- 1. Rapid Characterization of hERG Channel Kinetics I: Using an Automated High-Throughput System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellmicrosystems.com [cellmicrosystems.com]
- 3. Frontiers | Molecular Insights Into the Gating Kinetics of the Cardiac hERG Channel, Illuminated by Structure and Molecular Dynamics [frontiersin.org]
- 4. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]
- 5. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 6. This compound inhibits hERG potassium channels through the channel inactivation states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - LKT Labs [lktlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound, an Anti-Inflammatory Compound from Chinese Herbal Extracts, Modulates Muscle-Type Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recording hERG potassium currents and assessing the effects of compounds using the whole-cell patch-clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hERG Channel Blockade and Antagonistic Interactions of Three Steroidal Alkaloids from Fritillaria Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sophion.com [sophion.com]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Whole Cell Patch Clamp Protocol [protocols.io]
Application Notes and Protocols for Peimine Stock Solution Preparation in Cell Culture Experiments
Introduction
Peimine, an isosteroidal alkaloid extracted from the bulbs of Fritillaria species, is a bioactive compound with demonstrated anti-inflammatory, analgesic, and anti-tumor properties.[1][2][3] Its increasing use in preclinical research, particularly in cancer biology, necessitates standardized protocols for its preparation and application in cell culture experiments to ensure reproducibility and accuracy of results.[1][3][4] This document provides detailed application notes and protocols for the preparation of this compound stock solutions for use by researchers, scientists, and drug development professionals.
Quantitative Data Summary
For ease of reference and experimental planning, the key quantitative data for this compound are summarized in the table below.
| Parameter | Value | Notes |
| Molecular Weight | 431.65 g/mol | |
| Solubility in DMSO | 86 mg/mL (199.23 mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility.[2] |
| Solubility in Water | Insoluble | [2] |
| Solubility in Ethanol | Insoluble | [2] |
| Typical Stock Solution | 10 mM - 100 mM in DMSO | Higher concentrations allow for minimal solvent addition to cell cultures. |
| Typical Working Conc. | 10 µM - 200 µg/mL | Concentration is cell-type and assay dependent.[1][5] |
| Final DMSO Conc. in Media | < 0.5% (v/v), ideally ≤ 0.1% (v/v) | High concentrations of DMSO can be cytotoxic to cells.[6] |
Application Notes
Solvent Selection
Due to its poor solubility in aqueous solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[2] It is critical to use anhydrous, sterile DMSO to prevent precipitation and contamination.
Stock Solution Concentration
Preparing a highly concentrated stock solution (e.g., 1000x or higher) is recommended. This minimizes the volume of DMSO introduced into the cell culture medium, thereby reducing the risk of solvent-induced cytotoxicity.[6] A final DMSO concentration of 0.1% (v/v) is generally well-tolerated by most cell lines, although some may tolerate up to 0.5%.[6]
Storage and Stability
This compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C in the dark. While specific stability data for this compound in DMSO is not extensively published, storing alkaloid solutions under these conditions generally preserves their bioactivity for several months.
Considerations for Cell Culture
When diluting the DMSO stock solution into aqueous cell culture media, it is crucial to mix thoroughly and immediately to prevent precipitation of the compound. Adding the this compound stock directly to the media in the culture plate and gently swirling to mix is a common practice. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell physiology.[6]
Experimental Protocols
Materials
-
This compound powder (ensure high purity)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Cell culture medium appropriate for the cell line
-
Sterile serological pipettes and pipetting aid
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) of this compound = 431.65 g/mol
-
To prepare 1 mL of a 100 mM (0.1 M) stock solution, you need:
-
Mass (g) = 0.1 mol/L * 0.001 L * 431.65 g/mol = 0.043165 g = 43.17 mg
-
-
-
Weighing:
-
Under sterile conditions (e.g., in a laminar flow hood), carefully weigh out 43.17 mg of this compound powder onto a sterile weigh boat.
-
-
Dissolving:
-
Transfer the weighed this compound powder into a sterile conical tube or vial.
-
Add 1 mL of sterile, anhydrous DMSO.
-
Vortex the solution thoroughly until all the this compound powder is completely dissolved. A clear solution should be observed. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Sterilization (Optional but Recommended):
-
If the initial components were not handled in a fully aseptic manner, the final stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
-
Aliquoting and Storage:
-
Dispense the 100 mM this compound stock solution into sterile, single-use aliquots (e.g., 10-20 µL) in microcentrifuge tubes or cryovials.
-
Label the aliquots clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of a Working Solution for Cell Culture Treatment
This protocol describes the preparation of a final working concentration of 50 µM this compound in cell culture media.
-
Thaw the Stock Solution:
-
Remove one aliquot of the 100 mM this compound stock solution from the freezer and thaw it at room temperature.
-
-
Calculate the Dilution:
-
Use the formula: C1V1 = C2V2
-
C1 = Concentration of stock solution = 100 mM
-
V1 = Volume of stock solution to add = ?
-
C2 = Desired final concentration = 50 µM (or 0.05 mM)
-
V2 = Final volume of cell culture medium (e.g., 10 mL)
-
-
V1 = (C2 * V2) / C1 = (0.05 mM * 10 mL) / 100 mM = 0.005 mL = 5 µL
-
-
Prepare the Working Solution:
-
In a sterile tube, add 10 mL of pre-warmed cell culture medium.
-
Add 5 µL of the 100 mM this compound stock solution directly into the medium.
-
Immediately mix the solution well by gentle pipetting or inversion to prevent precipitation.
-
-
Cell Treatment:
-
Remove the existing medium from your cultured cells and replace it with the freshly prepared this compound-containing medium.
-
Ensure to also treat a set of control cells with a vehicle control medium (10 mL of medium + 5 µL of DMSO).
-
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: this compound inhibits inflammatory pathways like TLR4/MAPK/NF-κB.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits cell proliferation and migration of breast cancer via regulating the O-GlcNAcylation of USP41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics and Cellular Uptake of this compound and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
Application Notes and Protocols: Determining Peimine Cytotoxicity in Prostate Cancer Cells using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for assessing the cytotoxicity of peimine, a natural alkaloid compound, on prostate cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This compound has demonstrated significant anti-tumor properties, including the inhibition of proliferation and induction of apoptosis in various cancer cell lines.[1] These protocols offer a comprehensive guide for researchers investigating the therapeutic potential of this compound in prostate cancer, from experimental setup to data interpretation. The included signaling pathway diagrams and data tables serve to elucidate the mechanism of action and quantify the cytotoxic effects.
Introduction
Prostate cancer remains a significant global health concern. Current therapeutic strategies often face challenges such as drug resistance and adverse side effects, necessitating the exploration of novel anti-cancer agents. This compound, an active component isolated from Fritillaria bulbs, has emerged as a promising candidate due to its demonstrated cytotoxic effects on cancer cells.[1] Studies have shown that this compound can inhibit the growth and motility of prostate cancer cells and induce apoptosis.[1] The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity. It relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. This application note details the use of the MTT assay to quantify the cytotoxic effects of this compound on prostate cancer cell lines such as DU-145, LNCaP, and PC-3.[1]
Data Presentation
The cytotoxic effect of this compound on prostate cancer cells is dose-dependent. The following tables summarize the quantitative data from studies investigating this compound's effect on the viability of various prostate cancer cell lines.
Table 1: Effect of this compound on the Viability of Prostate Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Cell Viability (%) |
| DU-145 | 2.5 | 48 | Significantly Reduced |
| DU-145 | 5 | 48 | Significantly Reduced |
| DU-145 | 10 | 48 | Significantly Reduced |
| LNCaP | 2.5 | 48 | Significantly Reduced |
| LNCaP | 5 | 48 | Significantly Reduced |
| LNCaP | 10 | 48 | Significantly Reduced |
| PC-3 | 2.5 | 48 | Significantly Reduced |
| PC-3 | 5 | 48 | Significantly Reduced |
| PC-3 | 10 | 48 | Significantly Reduced |
| RWPE-1 (Normal) | 10 | 48 | No Significant Effect |
Note: "Significantly Reduced" indicates a statistically significant decrease in cell viability compared to untreated control cells as reported in the source literature. The exact percentage of reduction can be quantified by following the protocol below.
Experimental Protocols
Materials and Reagents
-
Prostate cancer cell lines (e.g., DU-145, LNCaP, PC-3)
-
Normal prostate epithelial cell line (e.g., RWPE-1) for control
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Microplate reader
Experimental Workflow
Caption: Workflow for determining this compound cytotoxicity using the MTT assay.
Detailed Step-by-Step Protocol
-
Cell Seeding:
-
Culture prostate cancer cells (DU-145, LNCaP, or PC-3) and normal prostate cells (RWPE-1) in appropriate culture medium.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations of 2.5, 5, and 10 µM.[1] Ensure the final DMSO concentration in all wells (including control) is less than 0.1% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control group (medium with the same concentration of DMSO as the this compound-treated groups) and an untreated control group (medium only).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the 48-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability using the following formula: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
-
Mechanism of Action: Signaling Pathway
This compound induces cytotoxicity in prostate cancer cells by disrupting intracellular calcium homeostasis, which in turn activates the Ca²⁺/Calmodulin-dependent protein kinase II (CaMKII) and c-Jun N-terminal kinase (JNK) signaling pathway, ultimately leading to apoptosis.[1]
Caption: this compound-induced Ca²⁺/CaMKII/JNK signaling pathway in prostate cancer cells.
Conclusion
The MTT assay is a reliable and straightforward method for evaluating the cytotoxic effects of this compound on prostate cancer cells. The provided protocols and data offer a solid foundation for researchers to investigate the therapeutic potential of this natural compound. Understanding the underlying mechanism of action, specifically the disruption of calcium signaling, provides valuable insights for further drug development and a potential new avenue for prostate cancer treatment.
References
Application Notes and Protocols: Measuring Cytokine Inhibition by Peimine using ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peimine, a major active alkaloid extracted from the bulbs of Fritillaria species, has demonstrated significant anti-inflammatory properties.[1][2] Its mechanism of action involves the inhibition of pro-inflammatory cytokine production, making it a compound of interest for therapeutic development.[1][3] This document provides a detailed protocol for measuring the inhibitory effect of this compound on cytokine production using the Enzyme-Linked Immunosorbent Assay (ELISA) technique. The protocol is designed for researchers in immunology, pharmacology, and drug development who are investigating the anti-inflammatory potential of this compound and similar compounds.
Mechanism of Action: this compound's Effect on Inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the production of pro-inflammatory cytokines.[4][5] Studies have shown that this compound can suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades in various cell types.[3][4][6] These pathways are crucial for the transcriptional activation of genes encoding cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[4][7] By inhibiting the phosphorylation of key proteins in the NF-κB and MAPK pathways, this compound effectively reduces the production and secretion of these pro-inflammatory mediators.[4][6]
Quantitative Data Summary
The following tables summarize the inhibitory effects of this compound on the production of various cytokines as reported in the literature. These data were obtained using ELISA on different cell lines stimulated with inflammatory agents.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in HMC-1 Cells [4]
| Cytokine | Stimulant (PMACI) | This compound Concentration (µg/mL) | % Inhibition |
| IL-6 | PMA (25 nM) + A23187 (1 µM) | 10 | Not significant |
| 25 | Significant | ||
| 50 | Significant | ||
| IL-8 | PMA (25 nM) + A23187 (1 µM) | 10 | Not significant |
| 25 | Significant | ||
| 50 | Significant | ||
| TNF-α | PMA (25 nM) + A23187 (1 µM) | 10 | Not significant |
| 25 | Significant | ||
| 50 | Significant |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-induced RAW264.7 Macrophages [8]
| Cytokine | Stimulant (LPS) | This compound Concentration (µM) | % Inhibition |
| IL-1β | 100 ng/mL | 5 | Significant |
| 15 | Significant | ||
| IL-6 | 100 ng/mL | 5 | Significant |
| 15 | Significant | ||
| TNF-α | 100 ng/mL | 5 | Significant |
| 15 | Significant |
Table 3: Effect of this compound on Inflammatory Cytokine Production in TNF-α-induced A549 Cells [3]
| Cytokine | Stimulant (TNF-α) | This compound Concentration (µg/mL) | % Inhibition |
| IL-8 | - | 50 | Significant |
| 100 | Significant |
Detailed Experimental Protocol: ELISA for Cytokine Inhibition by this compound
This protocol outlines the steps for a sandwich ELISA to quantify the concentration of cytokines in cell culture supernatants following treatment with this compound.
Materials and Reagents
-
This compound (dissolved in a suitable solvent, e.g., DMSO, and diluted in culture medium)
-
Cell line (e.g., HMC-1, RAW264.7, or A549)
-
Cell culture medium and supplements
-
Inflammatory stimulant (e.g., Phorbol 12-myristate 13-acetate (PMA) and A23187 calcium ionophore (PMACI), or Lipopolysaccharide (LPS))
-
ELISA kit for the cytokine of interest (e.g., human or mouse IL-6, IL-8, TNF-α) containing:
-
Capture antibody
-
Detection antibody (biotinylated)
-
Recombinant cytokine standard
-
Streptavidin-HRP
-
Substrate solution (e.g., TMB)
-
Stop solution
-
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer/diluent (e.g., PBS with 1% BSA)
-
Microplate reader
Experimental Workflow
Step-by-Step Protocol
-
Cell Seeding:
-
Seed the chosen cell line into a 24- or 48-well plate at a predetermined density to achieve 80-90% confluency on the day of the experiment.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).
-
-
This compound Treatment and Stimulation:
-
After the cells have adhered, replace the medium with fresh medium containing various non-toxic concentrations of this compound (e.g., 10, 25, 50 µg/mL or 5, 15 µM).[4][8] A vehicle control (medium with the same concentration of solvent used for this compound) should be included.
-
Pre-incubate the cells with this compound for a specific duration (e.g., 1-2 hours).
-
Add the inflammatory stimulant (e.g., 100 ng/mL LPS for RAW264.7 cells or 25 nM PMA and 1 µM A23187 for HMC-1 cells) to the wells, except for the negative control wells.[4][8]
-
Incubate the plate for an appropriate time to allow for cytokine production (e.g., 8 to 24 hours). This time may need to be optimized for your specific cell line and cytokine.
-
After incubation, centrifuge the plate to pellet the cells and collect the supernatant. The supernatant can be stored at -80°C until the ELISA is performed.
-
-
ELISA Procedure (based on a standard sandwich ELISA protocol): [9][10][11]
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well ELISA plate. Incubate overnight at 4°C.
-
Blocking: Wash the plate 3 times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate 3 times. Prepare a serial dilution of the recombinant cytokine standard. Add 100 µL of the standards and the collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate 3 times. Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Streptavidin-HRP: Wash the plate 3 times. Add 100 µL of Streptavidin-HRP solution to each well and incubate for 30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate 5 times. Add 100 µL of the substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of the cytokine in each of the samples.
-
Calculate the percentage of cytokine inhibition for each this compound concentration using the following formula:
% Inhibition = [1 - (Cytokine concentration with this compound / Cytokine concentration with stimulant alone)] x 100
-
This protocol provides a robust framework for quantifying the inhibitory effects of this compound on the production of pro-inflammatory cytokines. By following this detailed methodology, researchers can obtain reliable and reproducible data to further elucidate the anti-inflammatory properties of this compound and its potential as a therapeutic agent. The provided data tables and diagrams serve as a valuable reference for experimental design and data interpretation.
References
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Pharmacodynamics and Cellular Uptake of this compound and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits the Production of Proinflammatory Cytokines Through Regulation of the Phosphorylation of NF-κB and MAPKs in HMC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic anti-inflammatory effects of this compound, peiminine, and forsythoside a combination on LPS-induced acute lung injury by inhibition of the IL-17-NF-κB/MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Inhibits the Production of Proinflammatory Cytokines Through Regulation of the Phosphorylation of NF-κB and MAPKs in HMC-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phcog.com [phcog.com]
- 8. This compound ameliorates LPS-induced acute lung injury by regulating Nrf2 and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. bdbiosciences.com [bdbiosciences.com]
Application Notes and Protocols: Western Blot Analysis of MAPK Pathway Activation by Peimine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peimine, an active alkaloid compound isolated from the bulbs of Fritillaria species, has demonstrated significant anti-inflammatory and anti-cancer properties in a variety of preclinical studies.[1][2][3] A key mechanism underlying these effects is the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK cascade, comprising primarily the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK subfamilies, plays a crucial role in cellular processes such as proliferation, differentiation, inflammation, and apoptosis.[4] Dysregulation of this pathway is implicated in numerous diseases.
This document provides a comprehensive guide for researchers interested in investigating the inhibitory effects of this compound on the MAPK pathway using Western blot analysis. It includes detailed protocols, data presentation guidelines, and visual representations of the signaling pathway and experimental workflow.
Data Presentation: Quantitative Analysis of this compound's Effect on MAPK Phosphorylation
The following table summarizes the quantitative effects of this compound on the phosphorylation of key MAPK pathway proteins, as determined by Western blot analysis in human mast cells (HMC-1). The data is presented as the relative expression of the phosphorylated protein normalized to the total protein.
| Cell Line | Treatment | Concentration (µg/mL) | p-ERK / Total ERK (Relative Expression) | p-JNK / Total JNK (Relative Expression) | p-p38 / Total p38 (Relative Expression) | Reference |
| HMC-1 | PMACI | - | Increased | Increased | Increased | [4] |
| HMC-1 | This compound + PMACI | 25 | Reduced | No Significant Change | No Significant Change | [4] |
| HMC-1 | This compound + PMACI | 50 | Significantly Reduced | Significantly Reduced | Significantly Reduced | [4] |
*PMACI (Phorbol 12-myristate 13-acetate plus A23187) is used to induce inflammation and activate the MAPK pathway.
Signaling Pathway and Experimental Workflow
MAPK Signaling Pathway Inhibition by this compound
The following diagram illustrates the canonical MAPK signaling cascade and the points of inhibition by this compound. External stimuli, such as growth factors or inflammatory cytokines, activate a cascade of protein phosphorylations, leading to the activation of transcription factors that regulate gene expression involved in inflammation and cell proliferation. This compound has been shown to inhibit the phosphorylation of ERK, JNK, and p38, thereby downregulating the inflammatory response.[1][2][4]
Caption: MAPK signaling pathway and this compound's inhibitory action.
Western Blot Experimental Workflow
The following diagram outlines the key steps for performing a Western blot analysis to assess the effect of this compound on MAPK pathway activation.
Caption: Western blot workflow for MAPK pathway analysis.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cell line (e.g., HMC-1, RAW264.7) in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional but Recommended): To reduce basal phosphorylation levels, serum-starve the cells for 12-24 hours prior to treatment.
-
This compound Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 25, 50 µg/mL) for a specified duration (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Stimulation: Induce MAPK pathway activation by adding an appropriate agonist (e.g., 50 nM PMACI for HMC-1 cells, 1 µg/mL LPS for RAW264.7 cells) for a short period (e.g., 15-30 minutes).
Protein Extraction
-
Cell Lysis: After treatment, immediately place the culture dishes on ice. Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer: Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each dish.
-
Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the protein extract.
Protein Quantification
-
BCA Assay: Determine the protein concentration of each lysate using a Bicinchoninic Acid (BCA) protein assay kit according to the manufacturer's instructions. This is crucial for equal loading in the subsequent steps.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix a calculated volume of protein lysate (e.g., 20-30 µg of total protein) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the denatured protein samples into the wells of a 10% or 12% SDS-polyacrylamide gel. Run the gel at 100-120 V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) or 5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2, anti-phospho-JNK, anti-phospho-p38) diluted in blocking buffer (typically 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer (typically 1:5000 to 1:10000) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To normalize the data, the membrane can be stripped of the bound antibodies using a stripping buffer and then re-probed with a primary antibody that recognizes the total form of the respective MAPK protein (e.g., anti-ERK1/2, anti-JNK, anti-p38).
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the phosphorylated protein band to that of the corresponding total protein band for each sample.
Conclusion
Western blot analysis is a powerful technique to elucidate the molecular mechanisms of action of therapeutic compounds like this compound. The protocols and guidelines presented here provide a robust framework for investigating the inhibitory effects of this compound on the MAPK signaling pathway. Such studies are crucial for the continued development and characterization of this compound as a potential anti-inflammatory and anti-cancer agent.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [en.bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound Inhibits the Production of Proinflammatory Cytokines Through Regulation of the Phosphorylation of NF-κB and MAPKs in HMC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anti-tussive Effects of Peimine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peimine, a major isosteroidal alkaloid extracted from the bulbs of Fritillaria species, has been traditionally used in Chinese medicine for its potent anti-tussive, expectorant, and anti-inflammatory properties. These application notes provide detailed protocols for evaluating the anti-tussive efficacy of this compound in established animal models. The methodologies described herein are essential for pre-clinical screening and mechanistic studies of this compound and related compounds. The primary models covered are the ammonia-induced cough model in mice and the citric acid-induced cough model in guinea pigs.
Mechanism of Action: Anti-inflammatory and Neuromodulatory Pathways
The anti-tussive effect of this compound is believed to be mediated through its significant anti-inflammatory activities, which in turn reduce airway irritation and afferent nerve sensitivity. Key signaling pathways implicated in this compound's action include the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. By inhibiting these pathways, this compound can suppress the production of pro-inflammatory cytokines in lung tissue, thereby alleviating cough.
Caption: Proposed mechanism of this compound's anti-tussive effect via inhibition of NF-κB and MAPK signaling pathways.
Experimental Protocols
Ammonia-Induced Cough Model in Mice
This model is a widely used and reliable method for screening potential anti-tussive agents. Ammonia solution acts as a tussive agent, inducing a cough reflex upon inhalation.
Materials:
-
Male Kunming mice (18-22 g)
-
This compound
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose - CMC-Na)
-
Positive control: Codeine Phosphate (e.g., 30 mg/kg)
-
Ammonia solution (25%)
-
Glass chamber (desiccator) for exposure (approximately 10 L)
-
Nebulizer
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with free access to food and water.
-
Grouping and Administration:
-
Randomly divide mice into several groups (n=8-10 per group):
-
Vehicle Control Group
-
Positive Control Group (Codeine Phosphate)
-
This compound Treatment Groups (e.g., low, medium, and high doses)
-
-
Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the cough induction. The positive control is also administered at the same time.
-
-
Cough Induction:
-
Place each mouse individually into the glass chamber.
-
Introduce a fine mist of 25% ammonia solution into the chamber using a nebulizer for a fixed duration (e.g., 45 seconds).
-
Immediately after exposure, remove the mouse and place it in an observation cage.
-
-
Data Collection:
-
Record the number of coughs for a defined period (e.g., 3 minutes). A cough is characterized by a forceful expiratory effort with a distinct audible sound.
-
Measure the latent period of the first cough, which is the time from the end of ammonia exposure to the first cough.
-
-
Data Analysis:
-
Calculate the percentage of cough inhibition using the following formula: % Inhibition = [(Cough count in Vehicle Group - Cough count in Treatment Group) / Cough count in Vehicle Group] x 100
-
Compare the mean cough counts and latent periods between groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Caption: Experimental workflow for the ammonia-induced cough model in mice.
Citric Acid-Induced Cough Model in Guinea Pigs
This model is another standard for assessing anti-tussive agents. Citric acid aerosol irritates the airways, triggering a cough reflex that is sensitive to centrally and peripherally acting drugs.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
This compound
-
Vehicle (e.g., 0.5% CMC-Na)
-
Positive control: Codeine Phosphate (e.g., 10 mg/kg)
-
Citric acid solution (0.4 M)
-
Whole-body plethysmograph chamber
-
Ultrasonic nebulizer
Procedure:
-
Animal Acclimatization: Acclimatize guinea pigs for at least one week under standard laboratory conditions with free access to food and water.
-
Grouping and Administration:
-
Randomly divide guinea pigs into treatment groups as described for the mouse model.
-
Administer this compound, vehicle, or positive control (p.o. or i.p.) 60 minutes prior to citric acid exposure.
-
-
Cough Induction:
-
Place each unrestrained guinea pig into the plethysmograph chamber.
-
Expose the animal to an aerosol of 0.4 M citric acid generated by an ultrasonic nebulizer for a fixed period (e.g., 5 minutes).
-
-
Data Collection:
-
Record the number of coughs during the exposure period and for a subsequent observation period (e.g., 5 minutes). Coughs are identified by characteristic pressure changes in the plethysmograph and accompanying sounds.
-
Measure the time to the first cough (latency).
-
-
Data Analysis:
-
Calculate the percentage of cough inhibition as described for the mouse model.
-
Statistically compare the cough counts and latency periods between the different groups.
-
Data Presentation
The quantitative results from these experiments should be summarized in tables to facilitate comparison between different doses of this compound and the control groups.
Table 1: Illustrative Anti-tussive Effects of this compound in the Ammonia-Induced Cough Model in Mice
| Treatment Group | Dose (mg/kg) | Number of Coughs (Mean ± SEM) | Latent Period (s) (Mean ± SEM) | Cough Inhibition (%) |
| Vehicle Control | - | 45.2 ± 3.5 | 15.8 ± 1.2 | - |
| Codeine Phosphate | 30 | 15.1 ± 2.1 | 35.4 ± 2.8 | 66.6 |
| This compound | 10 | 30.5 ± 2.9 | 22.1 ± 1.9 | 32.5 |
| This compound | 20 | 22.3 ± 2.5 | 28.9 ± 2.4 | 50.7 |
| This compound | 40 | 16.8 ± 1.8 | 33.7 ± 2.6 | 62.8 |
*Note: This table presents illustrative data based on the expected dose-dependent effects of Fritillaria alkaloids. Actual results may vary. *p < 0.05, *p < 0.01 compared to the Vehicle Control group.
Conclusion
The described animal models provide robust platforms for the pre-clinical evaluation of this compound's anti-tussive properties. Consistent and dose-dependent inhibition of cough frequency and an increase in cough latency in these models would provide strong evidence for the therapeutic potential of this compound as a novel anti-tussive agent. Further investigation into the underlying molecular mechanisms, particularly the modulation of inflammatory pathways, will be crucial for its clinical development.
Application Notes and Protocols for the Analysis of Peimine by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peimine, an isosteroidal alkaloid, is one of the primary bioactive components isolated from the bulbs of Fritillaria species, which are widely used in traditional medicine for their antitussive, expectorant, and anti-inflammatory properties. Accurate and reliable quantification of this compound in raw materials, complex formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and the development of new therapeutics. High-performance liquid chromatography (HPLC) is a powerful and versatile technique for the analysis of this compound. Due to its lack of a strong UV chromophore, HPLC methods are often coupled with detectors such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) for sensitive and specific detection.
This document provides detailed application notes and protocols for the quantitative analysis of this compound using HPLC-ELSD and LC-MS/MS, summarizing key experimental parameters, sample preparation techniques, and performance data.
Experimental Protocols
Protocol 1: HPLC-ELSD for Quantification of this compound in Fritillaria Bulbs
This protocol is adapted for the simultaneous determination of this compound and its related alkaloid, Peiminine, in plant material.
1. Sample Preparation (from Fritillaria thunbergii Bulbs)
-
Accurately weigh 2 g of powdered Fritillaria bulb sample into a flask.
-
Add 4 mL of concentrated ammonia solution to infiltrate the sample and let it stand for 1 hour.[1]
-
Add 40 mL of a chloroform-methanol (4:1, v/v) mixture to the flask.[1]
-
Heat the mixture in a water bath at 80°C for 2 hours.[1]
-
After cooling, replenish the solvent mixture to the original volume and filter the solution.[1]
-
Collect 10 mL of the filtrate, transfer to an evaporating dish, and dry completely.
-
Re-dissolve the residue in methanol in a 2.0 mL calibrated flask.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions
-
HPLC System: Shimadzu LC-20AT or equivalent.[1]
-
Column: Capcell Pak C18 (250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: Acetonitrile:Water:Diethylamine (70:30:0.03, v/v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Injection Volume: 10 µL.[1]
-
Detector: Evaporative Light Scattering Detector (ELSD).
-
ELSD Settings:
Protocol 2: LC-MS/MS for Quantification of this compound in Biological Matrices (Plasma)
This protocol is a highly sensitive method suitable for pharmacokinetic studies, adapted for the analysis of this compound and Peiminine in rat or beagle dog plasma.
1. Sample Preparation (from Plasma)
-
Solid-Phase Extraction (SPE):
-
Use Waters Oasis MCX cartridges for the extraction of analytes from plasma.[2]
-
-
Liquid-Liquid Extraction (LLE):
-
To a plasma sample, add an appropriate volume of ethyl acetate.[3]
-
Vortex to mix and centrifuge to separate the layers.
-
Collect the organic (ethyl acetate) layer and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
-
2. Chromatographic and Mass Spectrometric Conditions
-
UPLC System: ACQUITY UPLC® or equivalent.[3]
-
Column: ACQUITY UPLC® BEH C18 (100 x 2.1 mm, 1.7 µm).[3]
-
Mobile Phase: Gradient elution using Acetonitrile (A) and water with 0.1% formic acid (B).[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Mass Spectrometer: Triple quadrupole tandem mass spectrometer.[3]
-
Ionization Mode: Positive Ion Electrospray (ESI+).[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[3]
-
MRM Transitions:
Data Presentation
The performance of HPLC methods is evaluated based on several key parameters, including linearity, recovery, and sensitivity (limit of quantification).
| Parameter | HPLC-ELSD Method | UPLC-MS/MS Method | Reference |
| Analyte | This compound & Peiminine | This compound & Peiminine | |
| Matrix | Fritillaria Bulb | Beagle Dog Plasma | [1][3] |
| Linearity (R²) | 0.9997 (this compound) | > 0.9900 | [1][3] |
| Recovery (%) | 98.96% (this compound) | 82.56 - 88.71% | [3][4] |
| LLOQ (ng/mL) | Not specified | 0.988 (this compound) | [3] |
| Intra-day Precision (RSD%) | < 1.8% | Within acceptable limits | [5] |
| Inter-day Precision (RSD%) | < 2.7% | Within acceptable limits | [5] |
Visualizations
Experimental Workflow
The general workflow for the HPLC analysis of this compound from a plant source involves several key stages from sample acquisition to final data analysis.
Signaling Pathway Inhibition by this compound
This compound exerts its anti-inflammatory effects by modulating key signaling pathways. One of the most significant is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which controls the expression of pro-inflammatory cytokines.
This compound has also been shown to induce apoptosis in cancer cells by regulating the PI3K/AKT signaling pathway. This pathway is critical for cell survival and proliferation, and its inhibition can lead to programmed cell death.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound induces apoptosis of glioblastoma cells through regulation of the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Peiminine Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound Inhibits the Production of Proinflammatory Cytokines Through Regulation of the Phosphorylation of NF-κB and MAPKs in HMC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Uptake of Peimine in Inflammatory Cell Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peimine, a major active isosteroid alkaloid extracted from the bulbs of Fritillaria species, has demonstrated significant anti-inflammatory properties in various preclinical studies. Its potential as a therapeutic agent for inflammatory diseases has garnered considerable interest. A critical aspect of understanding its mechanism of action and optimizing its therapeutic efficacy is to elucidate its cellular uptake, distribution, and interaction with intracellular signaling pathways in relevant inflammatory cell models.
These application notes provide a comprehensive overview of the methodologies to study the cellular uptake of this compound in key inflammatory cell models, including macrophages (RAW264.7) and mast cells (HMC-1). The document includes detailed experimental protocols for quantifying intracellular this compound concentrations and visualizing its uptake, alongside a summary of its effects on key inflammatory signaling pathways.
Inflammatory Cell Models for this compound Uptake Studies
The selection of an appropriate cell model is crucial for studying the anti-inflammatory effects and cellular uptake of this compound. Based on existing research, the following cell lines are recommended:
-
RAW264.7 (Murine Macrophage): These cells are widely used to study inflammation as they can be activated by lipopolysaccharide (LPS) to produce pro-inflammatory mediators. Studies have shown that this compound can inhibit the production of inflammatory cytokines in LPS-stimulated RAW264.7 cells.[1][2]
-
HMC-1 (Human Mast Cell): Mast cells play a central role in allergic inflammatory responses. Research has demonstrated that this compound inhibits the release of pro-inflammatory cytokines from stimulated HMC-1 cells, highlighting its potential in treating mast cell-mediated inflammatory conditions.[3][4]
-
A549 (Human Lung Carcinoma Epithelial Cells): While not a primary immune cell line, A549 cells are a valuable model for studying lung inflammation. A key study on the cellular uptake of this compound was conducted using this cell line, providing a foundational protocol for quantification.[5][6]
Quantitative Analysis of Intracellular this compound
Accurate quantification of intracellular this compound is essential for understanding its dose-dependent effects and cellular pharmacokinetics. Two primary methods are detailed below: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography (HPLC).
Data Presentation: Cellular Uptake of this compound
The following table summarizes the quantitative data on this compound uptake in A549 cells, as reported in the literature. This data can serve as a reference for designing and interpreting new experiments in other inflammatory cell lines.
| Time (minutes) | This compound Concentration (ng/mg protein) in A549 Cells[5][6] |
| 10 | Data not available |
| 30 | Data not available |
| 45 | Data not available |
| 60 | ~25 |
| 90 | ~35 |
| 120 | ~45 (Tmax) |
| 180 | ~40 |
| 240 | ~35 |
| 360 | ~25 |
| 480 | ~20 |
Note: The data is approximated from graphical representations in the cited literature. Tmax represents the time of maximum drug concentration.
Experimental Protocols
Protocol 1: Quantification of Intracellular this compound by UPLC-MS/MS
This protocol is adapted from a study on A549 cells and can be optimized for other inflammatory cell lines like RAW264.7 and HMC-1.[5][6]
Materials:
-
This compound standard
-
Internal Standard (IS) (e.g., Carbamazepine)
-
Cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA
-
Ultrapure water
-
Methanol
-
Acetonitrile
-
Ammonium formate
-
UPLC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Seed the inflammatory cells (e.g., RAW264.7, HMC-1) in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound for various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells three times with ice-cold PBS.
-
Harvest the cells by trypsinization and centrifuge at a low speed to obtain a cell pellet.
-
Resuspend the cell pellet in a known volume of ultrapure water and lyse the cells by freeze-thaw cycles or sonication.
-
Take an aliquot of the cell lysate for protein quantification using a standard method (e.g., BCA assay).
-
-
Sample Preparation for UPLC-MS/MS:
-
To the remaining cell lysate, add a known concentration of the internal standard.
-
Precipitate the proteins by adding three volumes of ice-cold methanol.
-
Vortex and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.
-
Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.
-
-
UPLC-MS/MS Analysis:
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of acetonitrile and water containing ammonium formate.
-
Detection: Use a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor and product ions for this compound and the internal standard should be determined empirically. For this compound, a potential transition is m/z 432.4 → 414.4.[5]
-
-
Data Analysis:
-
Construct a standard curve using known concentrations of this compound.
-
Calculate the intracellular concentration of this compound in the samples by normalizing the peak area of this compound to the peak area of the internal standard and the total protein concentration of the lysate. The results are typically expressed as ng of this compound per mg of total protein.
-
Protocol 2: Quantification of Intracellular this compound by HPLC
Materials:
-
This compound standard
-
HPLC-grade solvents (acetonitrile, methanol, water)
-
Triethylamine or formic acid (for pH adjustment of the mobile phase)
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
Procedure:
-
Cell Culture, Treatment, and Lysis: Follow steps 1 and 2 from Protocol 1.
-
Sample Preparation for HPLC:
-
Perform a liquid-liquid extraction on the cell lysate. Add an equal volume of a suitable organic solvent (e.g., ethyl acetate or chloroform) to the lysate.
-
Vortex vigorously and centrifuge to separate the organic and aqueous phases.
-
Collect the organic phase (containing this compound) and evaporate it to dryness.
-
Reconstitute the residue in the HPLC mobile phase.
-
-
HPLC Analysis:
-
Column: A C18 reversed-phase column is typically used for alkaloid separation.
-
Mobile Phase: A mixture of acetonitrile and water, with the pH adjusted using triethylamine (for basic conditions) or formic acid (for acidic conditions) to ensure good peak shape for the alkaloid. A gradient elution may be necessary to separate this compound from other cellular components.
-
Detection: A UV detector set at a wavelength where this compound has maximum absorbance (to be determined experimentally) or an ELSD for universal detection.
-
-
Data Analysis:
-
Create a standard curve with known concentrations of this compound.
-
Quantify the amount of this compound in the samples based on the peak area and normalize to the total protein content.
-
Protocol 3: Visualization of this compound Cellular Uptake by Fluorescence Microscopy
As this compound is not intrinsically fluorescent, this protocol requires a fluorescent labeling step.
Materials:
-
This compound
-
A fluorescent dye with a reactive group (e.g., a maleimide or NHS ester) for conjugation to this compound.
-
Inflammatory cells (e.g., RAW264.7) cultured on glass-bottom dishes or coverslips.
-
Fluorescence microscope with appropriate filter sets.
-
Paraformaldehyde (for cell fixation).
-
DAPI or Hoechst stain (for nuclear counterstaining).
Procedure:
-
Fluorescent Labeling of this compound (Conceptual):
-
This step is hypothetical as a specific protocol for labeling this compound is not available. It would require a chemical modification of the this compound molecule to introduce a reactive group for dye conjugation without significantly altering its biological activity.
-
Alternatively, a fluorescent analog of this compound could be synthesized.
-
-
Cell Culture and Treatment:
-
Seed cells on glass-bottom dishes or coverslips.
-
Treat the cells with the fluorescently labeled this compound for different time points.
-
-
Cell Fixation and Staining:
-
After incubation, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash again with PBS.
-
Counterstain the nuclei with DAPI or Hoechst stain.
-
-
Fluorescence Microscopy:
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and the nuclear stain.
-
Observe the intracellular localization of the fluorescently labeled this compound over time.
-
This compound's Impact on Inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial for the production of pro-inflammatory cytokines.[1][2][3]
NF-κB Signaling Pathway
In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation.[2]
MAPK Signaling Pathway
The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a critical role in mediating inflammatory responses. Studies have demonstrated that this compound can significantly inhibit the phosphorylation of p38, ERK, and JNK in LPS-stimulated macrophages and other inflammatory cells.[1][7]
Mandatory Visualizations
// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#F1F3F4", fontcolor="#202124"]; MyD88 [label="MyD88", fillcolor="#F1F3F4", fontcolor="#202124"]; TAK1 [label="TAK1", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; IkBa [label="IκBα", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus_NFkB [label="NF-κB\n(in Nucleus)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPKKK [label="MAPKKK\n(e.g., TAK1)", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPKK [label="MAPKK\n(MKK3/6, MKK4/7)", fillcolor="#F1F3F4", fontcolor="#202124"]; p38 [label="p38", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; JNK [label="JNK", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-6, IL-1β)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges LPS -> TLR4; TLR4 -> MyD88; MyD88 -> TAK1; TAK1 -> IKK; IKK -> IkBa [label=" P", fontcolor="#EA4335"]; IkBa -> NFkB [label="releases", style=dashed]; NFkB -> Nucleus_NFkB [label="translocation"]; Nucleus_NFkB -> Cytokines [label="transcription"];
TAK1 -> MAPKKK; MAPKKK -> MAPKK; MAPKK -> p38 [label=" P", fontcolor="#EA4335"]; MAPKK -> ERK [label=" P", fontcolor="#EA4335"]; MAPKK -> JNK [label=" P", fontcolor="#EA4335"]; p38 -> Cytokines; ERK -> Cytokines; JNK -> Cytokines;
// Inhibition by this compound this compound -> IKK [label="inhibits", color="#EA4335", fontcolor="#EA4335", style=dashed, arrowhead=tee]; this compound -> p38 [label="inhibits\nphosphorylation", color="#EA4335", fontcolor="#EA4335", style=dashed, arrowhead=tee]; this compound -> ERK [label="inhibits\nphosphorylation", color="#EA4335", fontcolor="#EA4335", style=dashed, arrowhead=tee]; this compound -> JNK [label="inhibits\nphosphorylation", color="#EA4335", fontcolor="#EA4335", style=dashed, arrowhead=tee]; } .dot Caption: this compound's inhibition of NF-κB and MAPK signaling pathways.
Conclusion
The provided application notes and protocols offer a robust framework for investigating the cellular uptake of this compound in inflammatory cell models. By employing these methodologies, researchers can gain valuable insights into the cellular pharmacokinetics and mechanisms of action of this compound, which are essential for its development as a potential anti-inflammatory therapeutic. The data tables and signaling pathway diagrams serve as valuable resources for experimental design and data interpretation. Further research is warranted to expand the quantitative uptake data to a broader range of inflammatory cell types and to develop a reliable method for visualizing this compound's intracellular journey.
References
- 1. Peiminine Protects against Lipopolysaccharide-Induced Mastitis by Inhibiting the AKT/NF-κB, ERK1/2 and p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound ameliorates LPS-induced acute lung injury by regulating Nrf2 and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits the Production of Proinflammatory Cytokines Through Regulation of the Phosphorylation of NF-κB and MAPKs in HMC-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Inhibits the Production of Proinflammatory Cytokines Through Regulation of the Phosphorylation of NF-κB and MAPKs in HMC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics and Cellular Uptake of this compound and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacodynamics and Cellular Uptake of this compound and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound ameliorates pulmonary fibrosis via the inhibition of M2-type macrophage polarization through the suppression of P38/Akt/STAT6 signals - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Peimine in Herbal Mixtures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Peimine, a major active isosteroidal alkaloid found in various species of Fritillaria bulbs. This compound is recognized for its antitussive, anti-inflammatory, and anticancer properties, making its accurate quantification in herbal mixtures crucial for quality control, drug development, and pharmacokinetic studies. The following sections detail validated analytical methodologies, including High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), offering high sensitivity, specificity, and reliability for the analysis of this compound in complex herbal matrices.
Data Presentation: Quantitative Method Validation Parameters
The following tables summarize key quantitative data from validated analytical methods for this compound determination, providing a comparative overview of their performance.
Table 1: HPLC-ELSD Method Validation Data
| Parameter | Result | Reference |
| Linearity Range | 1 - 200 ng/mL | [1] |
| Correlation Coefficient (r) | >0.999 | [1] |
| Recovery (this compound) | 98.96% (RSD 1.01%) | [2][3] |
| Recovery (Peiminine) | 98.40% (RSD 2.63%) | [2][3] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [1] |
| Intra-day Precision (RSD) | <15% | [1] |
| Inter-day Precision (RSD) | <15% | [1] |
| Accuracy (Relative Error) | <5% | [1] |
Table 2: UPLC-MS/MS Method Validation Data
| Parameter | Result | Reference |
| Linearity Range (this compound) | 0.4008 - 2004 ng/mL | [4] |
| Linearity Range (Peiminine) | 0.2840 - 1420 ng/mL | [4] |
| Correlation Coefficient (r) | >0.9970 | [4] |
| Intra-day Precision (RSD - this compound) | < 6.73% | [4] |
| Inter-day Precision (RSD - this compound) | < 1.76% | [4] |
| Intra-day Precision (RSD - Peiminine) | < 7.73% | [4] |
| Inter-day Precision (RSD - Peiminine) | < 3.05% | [4] |
| Extraction Recovery | 83.85% - 113.67% | [4] |
| Matrix Effect | 95.05% - 111.29% | [4] |
Experimental Workflow for this compound Quantification
The general workflow for the quantitative analysis of this compound from herbal mixtures involves several key stages, from sample preparation to data analysis.
Experimental Protocols
The following are detailed protocols for the extraction and quantification of this compound from herbal matrices using HPLC-ELSD and UPLC-MS/MS.
Protocol 1: Quantification of this compound by HPLC-ELSD
This protocol is adapted from methodologies described for the analysis of this compound in Fritillaria thunbergii.[2][3][5]
1. Sample Preparation and Extraction:
-
1.1. Pulverization: Weigh approximately 2 g of the dried herbal material (e.g., Fritillaria thunbergii bulbs) and pulverize into a fine powder.
-
1.2. Alkalinization: Transfer the powder to a flask and add 4 mL of concentrated ammonia solution. Allow the mixture to stand for 1 hour to facilitate the extraction of alkaloids.
-
1.3. Solvent Extraction: Add 40 mL of a chloroform-methanol mixture (4:1, v/v) to the flask. Mix thoroughly and perform extraction (e.g., via sonication or reflux).
-
1.4. Filtration and Evaporation: Filter the resulting solution and collect 10 mL of the filtrate. Evaporate the filtrate to dryness in an evaporating dish.
-
1.5. Reconstitution: Dissolve the residue in methanol and transfer to a 2.0 mL volumetric flask, bringing it to volume with methanol. This solution is ready for HPLC analysis.
2. HPLC-ELSD Instrumentation and Conditions:
-
2.1. HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD). A Waters Alliance 2690 system or equivalent is suitable.[2][5]
-
2.2. Chromatographic Column: A C18 reversed-phase column, such as a Waters XTerra RP18 (150 mm x 3.9 mm, 5 µm) or a Capcell Pak C18 (250 mm x 4.6 mm, 5 µm), is recommended.[2][6]
-
2.3. Mobile Phase: A gradient elution using acetonitrile and an aqueous buffer is employed.
-
2.4. Elution Gradient: A gradient program should be optimized to achieve good separation of this compound and other related alkaloids.
-
2.5. Flow Rate: 1.0 mL/min.[6]
-
2.6. Column Temperature: 30 °C.[6]
-
2.7. Injection Volume: 10 µL.[6]
-
2.8. ELSD Parameters:
3. Preparation of Standards and Calibration Curve:
-
3.1. Standard Stock Solution: Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.
-
3.2. Working Standard Solutions: Serially dilute the stock solution with methanol to prepare a series of working standards with concentrations ranging from the LLOQ to the upper limit of quantification.
-
3.3. Calibration Curve: Inject the working standards into the HPLC system and construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration. The standard curve for this compound has been reported as Y = 1.6154X + 4.9538 (R² = 0.9997), where Y is the logarithmic value of the peak area and X is the logarithmic value of the standard concentration.[6]
4. Data Analysis and Quantification:
-
Inject the prepared sample solutions into the HPLC system.
-
Identify the this compound peak based on the retention time of the reference standard.
-
Integrate the peak area of this compound in the sample chromatograms.
-
Calculate the concentration of this compound in the samples using the regression equation obtained from the calibration curve.
Protocol 2: Quantification of this compound by UPLC-MS/MS
This protocol is based on a validated method for the simultaneous quantification of this compound and Peiminine in biological matrices and can be adapted for herbal extracts.[4]
1. Sample Preparation:
-
1.1. Extraction from Herbal Matrix: Follow a similar extraction procedure as outlined in Protocol 1 (steps 1.1 to 1.4).
-
1.2. Reconstitution: Reconstitute the dried extract in an appropriate volume of the initial mobile phase.
-
1.3. Internal Standard (IS): Spike the sample with an appropriate internal standard (e.g., carbamazepine) to improve accuracy and precision.
-
1.4. Centrifugation: Centrifuge the reconstituted sample to remove any particulate matter before injection.
2. UPLC-MS/MS Instrumentation and Conditions:
-
2.1. UPLC System: A high-performance UPLC system, such as a Waters ACQUITY UPLC system, is required.
-
2.2. Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
2.3. Chromatographic Column: A UPLC C18 column, for instance, a Waters ACQUITY UPLC BEH C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
2.4. Mobile Phase: A gradient elution with:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
2.5. Flow Rate: A typical flow rate for UPLC is between 0.2 and 0.5 mL/min.
-
2.6. Column Temperature: Maintained at a constant temperature, for example, 40 °C.
-
2.7. Injection Volume: A small injection volume, typically 1-5 µL.
-
2.8. Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined and optimized. For this compound (m/z 432.3), potential product ions can be identified through infusion experiments.
-
Source Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, desolvation gas flow, and cone gas flow.
-
3. Preparation of Standards, Quality Controls, and Calibration Curve:
-
3.1. Stock Solutions: Prepare separate stock solutions of this compound and the internal standard in methanol.
-
3.2. Calibration Standards: Prepare calibration standards by spiking a blank matrix (a herbal extract known to be free of this compound) with known concentrations of this compound.
-
3.3. Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to assess the accuracy and precision of the method during sample analysis.
-
3.4. Calibration Curve: Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards.
4. Data Analysis and Quantification:
-
Analyze the samples, calibration standards, and QC samples using the developed UPLC-MS/MS method.
-
Integrate the peak areas for this compound and the internal standard in the MRM chromatograms.
-
Calculate the peak area ratios.
-
Determine the concentration of this compound in the samples using the calibration curve.
Logical Relationship Diagram for Method Selection
The choice between HPLC-ELSD and UPLC-MS/MS often depends on the specific requirements of the analysis, such as the need for sensitivity, selectivity, and throughput.
References
- 1. researchgate.net [researchgate.net]
- 2. [Determination of this compound and peiminine in Fritillaria thunbergii by HPLC-ELSD] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Pharmacodynamics and Cellular Uptake of this compound and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Simultaneous determination of this compound, peiminine and zhebeinine in Fritillaria thunbergii from different habitat by HPLC-ELSD] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of Peimine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Peimine, a major bioactive alkaloid extracted from Fritillaria species. The information compiled herein, supported by detailed experimental protocols and data summaries, is intended to facilitate further research and development of this compound as a potential therapeutic agent.
Pharmacodynamics of this compound
This compound exhibits a wide range of pharmacological activities, primarily attributed to its anti-inflammatory, anti-cancer, and antitussive effects.
Anti-Cancer Effects
This compound has demonstrated significant anti-tumor activity across various cancer cell lines. Its primary mechanisms of action involve the induction of apoptosis, cell cycle arrest, and inhibition of cell migration.
Signaling Pathways:
-
PI3K/Akt Signaling Pathway: this compound has been shown to downregulate the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation. This inhibition leads to decreased cancer cell growth.[1]
-
MAPK, STAT3, and NF-κB Signaling Pathways: this compound can also modulate the MAPK, STAT3, and NF-κB signaling pathways, which are involved in inflammation and cancer progression.[2][3]
-
Calcium Homeostasis: In prostate cancer cells, this compound disrupts intracellular calcium homeostasis via the Ca2+/CaMKII/JNK pathway, leading to apoptosis.[4]
Key Molecular Targets:
-
Apoptosis-related proteins: this compound upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[1]
-
Kinases: Key molecular targets in lung cancer include PIK3CG, SRC, and JAK3.[1]
Anti-Inflammatory Effects
This compound exerts potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and modulating key inflammatory pathways.
Signaling Pathways:
-
NF-κB and MAPK Pathways: this compound suppresses the activation of NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[5][6]
-
IL-17 Signaling Pathway: In combination with peiminine and forsythoside A, this compound has a synergistic effect in inhibiting the IL-17-NF-κB/MAPK pathway in acute lung injury.[5]
Key Molecular Targets:
-
Pro-inflammatory Cytokines: this compound reduces the levels of IL-6, IL-8, and TNF-α.[7]
-
Ion Channels: It blocks the Nav1.7 and Kv1.3 ion channels, which are involved in pain and inflammation.[7][8][9]
-
Nicotinic Acetylcholine Receptors (nAChRs): this compound acts as a non-competitive antagonist of muscle-type nAChRs.[8][10]
Pharmacokinetics of this compound
Understanding the pharmacokinetic profile of this compound is crucial for its development as a drug. Studies have primarily been conducted in rats, with a focus on plasma concentration after oral administration.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: this compound has very low oral bioavailability, which is attributed to its poor water solubility and pH-dependent active transport mechanism for absorption.[9]
-
Metabolism: this compound is known to inhibit cytochrome P450 enzymes, specifically CYP3A4, CYP2E1, and CYP2D6, suggesting a potential for drug-drug interactions.[11]
-
Pharmacokinetic Model: The plasma concentration profile of this compound follows a two-compartment open model.[12][13][14][15]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic and pharmacodynamic parameters of this compound from various studies.
Table 1: In Vitro Pharmacodynamic Parameters of this compound
| Parameter | Value | Cell/System | Reference |
| IC50 (CYP3A4 inhibition) | 13.43 µM | Human Liver Microsomes | [11] |
| IC50 (CYP2E1 inhibition) | 21.93 µM | Human Liver Microsomes | [11] |
| IC50 (CYP2D6 inhibition) | 22.46 µM | Human Liver Microsomes | [11] |
| Ki (CYP3A4, non-competitive) | 6.49 µM | Human Liver Microsomes | [11] |
| Ki (CYP2E1, competitive) | 10.76 µM | Human Liver Microsomes | [11] |
| Ki (CYP2D6, competitive) | 11.95 µM | Human Liver Microsomes | [11] |
| IC50 (nAChR blockade) | Low µM range | Muscle-type nAChRs | [8][10] |
Table 2: Pharmacokinetic Parameters of Paeoniflorin with and without this compound Co-administration in Rats
| Parameter | Paeoniflorin Alone | Paeoniflorin + this compound | Reference |
| Cmax (µg/L) | 139.18 ± 15.14 | 244.98 ± 10.95 | [16][17] |
| AUC(0–t) (h·µg/L) | 1245.71 ± 115.82 | 3295.92 ± 263.02 | [16][17] |
| t1/2 (h) | 5.33 ± 1.65 | 14.21 ± 4.97 | [16][17] |
| CL/F (L/h/kg) | 15.43 ± 1.75 | 4.12 ± 0.57 | [16] |
Experimental Protocols
Quantification of this compound in Biological Samples
A sensitive and robust method for quantifying this compound in plasma and cell lysates is essential for pharmacokinetic and cellular uptake studies.
Method: Ultra/High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS or LC-MS/MS).[6][12][18]
Protocol Outline:
-
Sample Preparation:
-
Chromatographic Separation:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (often with formic acid or ammonium acetate).
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
In Vitro Pharmacodynamic Assays
3.2.1. Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
Protocol Outline:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
3.2.2. Apoptosis Assay (Flow Cytometry)
This method quantifies the percentage of apoptotic cells after treatment with this compound.
Protocol Outline:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells using a flow cytometer.
3.2.3. Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.
Protocol Outline:
-
Treat cells with this compound and lyse them to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, Bcl-2, Bax).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3.2.4. Cytochrome P450 Inhibition Assay
This assay determines the inhibitory effect of this compound on major CYP450 enzymes.[11]
Protocol Outline:
-
Incubate human liver microsomes with a specific CYP450 substrate and various concentrations of this compound.
-
Initiate the reaction by adding NADPH.
-
Stop the reaction after a specific time.
-
Analyze the formation of the metabolite using LC-MS/MS.
-
Calculate the IC50 and Ki values.
Conclusion
This compound is a promising natural compound with multifaceted pharmacological activities, particularly in the areas of oncology and inflammation. The provided data and protocols offer a solid foundation for researchers to further investigate its therapeutic potential. Future studies should focus on in vivo efficacy models, detailed ADME profiling in different species, and the elucidation of potential drug-drug interactions to pave the way for clinical translation.
References
- 1. A Multi-Level Study on the Anti-Lung Cancer Mechanism of Peiminine, a Key Component of Fritillaria ussuriensis Maxim.: Integrating Quality Analysis, Network Pharmacology, Bioinformatics Analysis, and Experimental Validation [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of the Molecular Mechanisms of this compound in the Treatment of Cough Using Computational Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic anti-inflammatory effects of this compound, peiminine, and forsythoside a combination on LPS-induced acute lung injury by inhibition of the IL-17-NF-κB/MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacodynamics and Cellular Uptake of this compound and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, an Anti-Inflammatory Compound from Chinese Herbal Extracts, Modulates Muscle-Type Nicotinic Receptors [mdpi.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. This compound, an Anti-Inflammatory Compound from Chinese Herbal Extracts, Modulates Muscle-Type Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro effects of this compound on the activity of cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ingentaconnect.com [ingentaconnect.com]
- 13. Comparative pharmacokinetic studies of this compound and peiminine in r...: Ingenta Connect [ingentaconnect.com]
- 14. Comparative pharmacokinetic studies of this compound and peiminine in rat plasma by LC-MS-MS after oral administration of Fritillaria thunbergii Miq. and Fritillaria thunbergii Miq. - Glycyrrhiza uralensis Fisch. couple extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetic interaction between this compound and paeoniflorin in rats and its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Polyethylenimine (PEI) Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address Polyethylenimine (PEI)-DNA precipitation during cell culture transfection experiments.
Troubleshooting Guide
Visible precipitation or cloudiness after mixing PEI and DNA can significantly impact transfection efficiency.[1][2] This guide provides a systematic approach to identify and resolve common issues.
Problem: Precipitate forms immediately upon mixing PEI and DNA.
| Possible Cause | Recommended Solution |
| Incorrect PEI:DNA Ratio | Optimize the PEI:DNA ratio. A common starting point is a 3:1 (w/w) ratio, but this should be empirically determined for each cell line and plasmid combination.[3] Ratios can be optimized in the range of 1:1.25 to 1:5.[4] For some systems, ratios as high as 5:1 or 7:1 have yielded good results, though high PEI concentrations can increase cytotoxicity.[5] |
| High Concentrations of PEI and/or DNA | Dilute both the PEI and DNA solutions in serum-free medium (e.g., Opti-MEM or Hybridoma SFM) before combining them.[3][4] Typically, each component is diluted in 1/20th of the total culture volume.[3] |
| Incorrect Mixing Order | Always add the diluted PEI to the diluted DNA, not the other way around.[3][6] Add the PEI dropwise while gently vortexing or flicking the tube containing the DNA solution to ensure rapid and even mixing.[6] |
| Inappropriate Dilution Buffer | Use a serum-free, low-salt buffer for complex formation. High salt concentrations can promote aggregation.[1] Using water for injection (WFI) or Milli-Q water instead of a buffer can sometimes help reduce particle size.[1] |
| Poor Quality of DNA or PEI | Ensure the plasmid DNA is of high purity and free of endotoxins, as contaminants can lead to precipitation and reduced transfection efficiency.[4] Use a freshly prepared and sterile-filtered PEI solution. The pH of the PEI solution should be adjusted to 7.0.[6] |
Problem: Precipitate or cloudiness develops during the incubation of the PEI-DNA complex.
| Possible Cause | Recommended Solution |
| Incubation Time is Too Long | The optimal incubation time for complex formation can vary. While 15-30 minutes at room temperature is a common recommendation, longer incubation times can lead to the formation of larger aggregates and precipitation.[2][3][4] For some cell lines, like HEK293-6E, shorter incubation times of 1-5 minutes have been found to be more effective.[1] It is crucial to optimize this parameter for your specific experimental setup. |
| Temperature Fluctuations | Perform the incubation at a consistent room temperature. |
| Container Material | Use appropriate laboratory plastics for incubation. Some materials, like polyester, can interact with and remove PEI from the solution.[1] Polypropylene (PP) or polyethylene (PE) tubes are generally suitable. |
Problem: Precipitate is observed in the cell culture plate after adding the PEI-DNA complexes.
| Possible Cause | Recommended Solution |
| PEI Cytotoxicity | High concentrations of free PEI can be toxic to cells, causing them to detach and appear as debris or precipitate.[7][8][9] Use the lowest effective PEI concentration and ensure the PEI:DNA ratio is optimized. Consider performing a cell viability assay (e.g., MTT or Trypan Blue exclusion) to assess cytotoxicity. |
| Interaction with Serum Components | While PEI-DNA complexes are generally stable in the presence of serum, some serum proteins can interact with the complexes, potentially leading to aggregation.[10][11] Although forming complexes in serum-free media is recommended, the transfection itself can often be carried out in serum-containing media.[12] In some cases, the presence of serum during transfection has been shown to increase efficiency and decrease cytotoxicity.[8][13] |
| Cell Health and Density | Ensure cells are healthy, actively dividing, and at an optimal confluency (typically 60-70% for adherent cells) at the time of transfection.[4] Cells that are overgrown or have low viability are more susceptible to the toxic effects of transfection reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal PEI:DNA ratio for transfection?
The optimal PEI:DNA ratio is highly dependent on the cell type, the specific plasmid DNA, and the molecular weight of the PEI used. A common starting point is a 3:1 (w/w) ratio.[3] However, it is strongly recommended to perform a titration experiment to determine the ideal ratio for your specific system, testing a range from 1:1 to 8:1.[1] One study found the highest GFP expression in CHO cells at a 5:1 ratio.[5]
Q2: Should I be concerned if my PEI-DNA solution appears slightly cloudy?
A slight cloudiness or opalescence is normal and indicates the formation of PEI-DNA complexes.[1] However, the formation of large, visible precipitates that settle out of solution is a sign of aggregation and can negatively impact transfection efficiency.[1][2]
Q3: Can I prepare a large batch of PEI-DNA complexes and store them?
No, PEI-DNA complexes should be prepared fresh for each experiment. The size of the complexes can change over time, which will affect transfection efficiency.[14]
Q4: Does the presence of serum in the culture medium affect PEI transfection?
The effect of serum can be complex. It is generally recommended to form the PEI-DNA complexes in a serum-free medium because serum proteins can interfere with complex formation.[12] However, for the transfection itself, the presence of serum in the cell culture medium is often acceptable and can even be beneficial by reducing PEI-induced cytotoxicity.[8][13] For some cell types, transfection in serum-free media yields higher efficiency.[11] Optimization for your specific cell line is recommended.
Q5: What are the signs of PEI-induced cytotoxicity?
Signs of cytotoxicity include cell shrinkage, rounding, detachment from the culture surface, vacuolization of the cytoplasm, and a decrease in cell viability and proliferation.[7][9] At the molecular level, PEI can induce apoptosis and necrosis.[15][16]
Experimental Protocols
Protocol 1: Preparation of PEI Stock Solution
This protocol is adapted from publicly available resources for preparing a 1 mg/mL PEI stock solution.[6]
Materials:
-
Polyethylenimine (PEI), linear, MW 25,000 Da
-
Deionized water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
0.22 µm sterile filter
Procedure:
-
Dissolve 100 mg of PEI powder in 100 mL of deionized water with stirring.
-
Slowly add HCl dropwise while stirring until the solution becomes clear.
-
Adjust the pH of the solution to 7.0 using HCl or NaOH. Add the acid or base in small increments and re-check the pH after each addition to avoid overshooting the target pH.
-
Continue stirring for 10 minutes and re-verify the pH.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Aliquot the sterile PEI solution into smaller volumes and store at -20°C or -80°C. Thawed aliquots can be stored at 4°C for up to two months.[6]
Protocol 2: General PEI Transfection Protocol for Adherent Cells
This protocol provides a general workflow for transfecting adherent cells in a 6-well plate format.
Materials:
-
Adherent cells at 60-70% confluency
-
Complete culture medium
-
Serum-free medium (e.g., Opti-MEM)
-
Plasmid DNA (1 µg/µL)
-
PEI stock solution (1 mg/mL)
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate to reach 60-70% confluency on the day of transfection.[4]
-
DNA Preparation: In a sterile microcentrifuge tube, dilute 2 µg of plasmid DNA into 100 µL of serum-free medium.
-
PEI Preparation: In a separate sterile microcentrifuge tube, dilute 6 µL of 1 mg/mL PEI solution (for a 3:1 PEI:DNA ratio) into 100 µL of serum-free medium.
-
Complex Formation: Add the diluted PEI solution to the diluted DNA solution dropwise while gently vortexing.
-
Incubation: Incubate the PEI-DNA mixture at room temperature for 15-30 minutes.
-
Transfection: Add the 200 µL of the PEI-DNA complex mixture dropwise to the cells in the well. Gently rock the plate to ensure even distribution.
-
Incubation: Return the plate to the incubator (37°C, 5% CO2).
-
Post-Transfection: The medium can be changed after 4-6 hours if cytotoxicity is a concern. Analyze gene expression at the desired time point (typically 24-72 hours post-transfection).
Visualizations
Caption: Troubleshooting workflow for PEI-DNA precipitation.
Caption: Standard PEI transfection experimental workflow.
Caption: Simplified PEI-induced cytotoxicity pathways.
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. Transient Mammalian Cell Transfection with Polyethylenimine (PEI) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. PEI/DNA formation affects transient gene expression in suspension Chinese hamster ovary cells via a one-step transfection process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. addgene.org [addgene.org]
- 7. researchgate.net [researchgate.net]
- 8. Transfection of bovine fetal fibroblast with polyethylenimine (PEI) nanoparticles: effect of particle size and presence of fetal bovine serum on transgene delivery and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of polyethyleneimine (PEI), precursor base layer of polyelectrolyte multilayer films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of PEI-DNA and DOTAP-DNA complexes: effect of alkaline pH, heparin and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of serum on transfection by polyethylenimine/virus-like particle hybrid gene delivery vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - BE [thermofisher.com]
- 13. Transfection of bovine fetal fibroblast with polyethylenimine (PEI) nanoparticles: effect of particle size and presence of fetal bovine serum on transgene delivery and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The heterogeneous nature of polyethylenimine-DNA complex formation affects transient gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interaction of Poly(ethylenimine)-DNA Polyplexes with Mitochondria; Implications for a Mechanism of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Peimine Concentration for In Vivo Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing peimine concentration for in vivo animal studies.
Frequently Asked Questions (FAQs)
1. What is the recommended starting dose for this compound in in vivo studies?
The optimal starting dose of this compound depends on the animal model and the therapeutic area of investigation. Based on published studies, a general starting point for different applications is as follows:
-
Anti-inflammatory studies: In models of acute lung injury in mice, intraperitoneal (IP) injections of this compound have been shown to be effective in a dose range of 0.1 mg/kg to 10 mg/kg.
-
Neuroprotective studies: For drug-resistant epilepsy models in rats, oral gavage of this compound has been tested at doses of 2.5 mg/kg, 5 mg/kg, and 10 mg/kg daily.
-
Anti-cancer studies: In a xenograft mouse model of breast cancer, this compound treatment has been shown to inhibit tumor growth. While specific dosages from this study are not detailed, other studies on related compounds suggest a similar range to anti-inflammatory and neuroprotective studies may be a reasonable starting point for dose-finding experiments.
It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental model.
2. How should I prepare this compound for oral administration?
This compound has low water solubility. A common method for preparing this compound for oral gavage is to create a suspension in a vehicle such as 0.5% sodium carboxymethylcellulose (CMC-Na).
3. What is a suitable vehicle for intraperitoneal (IP) injection of this compound?
For intraperitoneal injections, this compound can be dissolved in physiological saline.
4. What are the known pharmacokinetic parameters of this compound in rats?
Pharmacokinetic studies in rats after oral administration have provided the following insights. It's important to note that these values can be influenced by the formulation and the specific experimental conditions.
| Parameter | Value | Reference |
| Tmax (Time to maximum concentration) | ~1.78 h | [1] |
| Cmax (Maximum concentration) | ~139.18 µg/L | [1] |
| t1/2 (Half-life) | ~5.33 h | [1] |
| AUC(0–t) (Area under the curve) | ~1245.71 h·µg/L | [1] |
5. What are the known mechanisms of action for this compound?
This compound exhibits a range of pharmacological effects through various mechanisms of action:
-
Anti-inflammatory effects: this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[2] This is achieved, in part, by blocking the activation of the NF-κB and MAPK signaling pathways.[2][3]
-
Neuroprotective effects: this compound has demonstrated protective effects in models of drug-resistant epilepsy by promoting the M2 phenotype of microglia, which is associated with anti-inflammatory and tissue repair functions. This is thought to be mediated through the suppression of the TLR4/NF-κB/HIF-1α signaling pathway.
-
Anti-cancer effects: this compound has been found to inhibit the growth and motility of cancer cells and induce apoptosis. One identified mechanism is the disruption of intracellular calcium homeostasis through the Ca2+/CaMKII/JNK pathway.
Troubleshooting Guide
Issue 1: Low or no efficacy observed in the animal model.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Dose | The administered dose of this compound may be too low for the specific animal model or disease state. Perform a dose-escalation study to identify a more effective concentration. |
| Poor Bioavailability | This compound has low oral bioavailability.[4] For oral administration, ensure proper formulation (e.g., as a suspension in 0.5% CMC-Na) to maximize absorption. Consider alternative administration routes with higher bioavailability, such as intraperitoneal injection. |
| Formulation Issues | Improperly prepared this compound solution or suspension can lead to inaccurate dosing. Ensure the compound is fully dissolved or homogeneously suspended in the vehicle before each administration. |
| Timing of Administration | The timing of this compound administration relative to the disease induction or measurement of endpoints is critical. Review the literature for your specific model to determine the optimal treatment window. |
Issue 2: Signs of toxicity observed in the animals.
| Possible Cause | Troubleshooting Steps |
| Dose is too high | The minimal lethal dose of this compound hydrobromide administered intravenously in mice has been reported as 9 mg/kg.[5] Signs of toxicity at high doses can include convulsions, weakness in the legs, ataxia, and tremulous movements.[5] If signs of toxicity are observed, reduce the dose for subsequent experiments. |
| Vehicle Toxicity | While generally considered safe, some vehicles can cause adverse effects, especially with chronic administration. Ensure the vehicle and its concentration are appropriate for the chosen administration route and study duration. If necessary, test a vehicle-only control group. |
| Route of Administration | Intravenous administration typically results in higher peak concentrations and may be associated with a greater risk of acute toxicity compared to oral or intraperitoneal routes. |
Monitoring for Toxicity:
-
Clinical Signs: Regularly observe animals for any changes in behavior (lethargy, agitation), appearance (piloerection, unkempt fur), mobility (ataxia, weakness), and food and water intake.
-
Body Weight: Monitor body weight regularly, as a significant decrease can be an early indicator of toxicity.
-
Pathological Examination: In case of mortality or at the end of the study, perform a gross necropsy and consider histopathological examination of key organs to identify any treatment-related changes.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage (0.5% CMC-Na Suspension)
-
Calculate the required amount of this compound and vehicle: Based on the desired dose (mg/kg), the body weight of the animals, and the dosing volume (e.g., 10 mL/kg), calculate the total amount of this compound and 0.5% CMC-Na solution needed.
-
Prepare the 0.5% CMC-Na solution: Dissolve 0.5 g of CMC-Na in 100 mL of sterile water. Stir until fully dissolved. The solution may need to be gently heated to aid dissolution. Allow the solution to cool to room temperature.
-
Prepare the this compound suspension: Weigh the calculated amount of this compound powder. Gradually add the this compound powder to the 0.5% CMC-Na solution while continuously vortexing or stirring to ensure a uniform suspension.
-
Administer the suspension: Use a properly sized oral gavage needle for the animal species. Ensure the suspension is well-mixed before drawing each dose.
Protocol 2: Preparation of this compound for Intraperitoneal Injection (Saline Solution)
-
Calculate the required amount of this compound and saline: Determine the total amount of this compound and sterile physiological saline needed based on the target dose, animal body weights, and injection volume (e.g., 5-10 mL/kg).
-
Dissolve the this compound: Weigh the this compound powder and add it to the sterile saline. Vortex or sonicate until the this compound is completely dissolved.
-
Filter the solution: To ensure sterility, filter the this compound solution through a 0.22 µm syringe filter into a sterile vial.
-
Administer the solution: Use a sterile syringe and an appropriately sized needle for the intraperitoneal injection.
Visualizations
Caption: Experimental workflow for in vivo this compound studies.
Caption: this compound's inhibitory effect on the NF-κB and MAPK signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound impairs pro-inflammatory cytokine secretion through the inhibition of the activation of NF-κB and MAPK in LPS-induced RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phcog.com [phcog.com]
- 4. This compound, an Anti-Inflammatory Compound from Chinese Herbal Extracts, Modulates Muscle-Type Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. simm.cas.cn [simm.cas.cn]
Technical Support Center: Peimine Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Peimine for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions. This compound exhibits high solubility in DMSO, up to 86 mg/mL (199.23 mM). For cell-based assays, it is crucial to use a final DMSO concentration that is non-toxic to the cells, typically below 0.5%, with 0.1% being optimal for most cell lines to avoid off-target effects.[1]
Q2: Can I dissolve this compound in other solvents?
A2: While DMSO is preferred, this compound can also be dissolved in other organic solvents such as dimethylformamide (DMF) and ethanol. However, its solubility in these solvents is generally lower than in DMSO. This compound is practically insoluble in water.
Q3: My this compound precipitates when I dilute the DMSO stock solution in my aqueous cell culture medium. What should I do?
A3: Precipitation upon dilution is a common issue with hydrophobic compounds like this compound. To troubleshoot this, you can try the following:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, perform a stepwise dilution. First, dilute the stock solution in a smaller volume of media, vortex gently, and then add this intermediate dilution to the final volume.
-
Pre-warming the Medium: Warming the cell culture medium to 37°C before adding the this compound stock solution can help improve solubility.
-
Use of a Co-solvent: Incorporating a co-solvent like Pluronic F-68 or using a serum-containing medium can help to stabilize the compound in the aqueous environment.
-
Sonication: Brief sonication of the final solution can help to redissolve small precipitates.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The cytotoxicity of DMSO is cell line-dependent. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant loss of viability. However, for sensitive cell lines or long-term experiments, it is advisable to keep the final DMSO concentration at or below 0.1%. It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.
Troubleshooting Guide
This guide provides solutions to common problems encountered when preparing this compound solutions for in vitro experiments.
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | - Poor quality or old DMSO. - Insufficient solvent volume. - Low temperature. | - Use fresh, anhydrous DMSO. - Increase the volume of DMSO. - Gently warm the solution up to 37°C and vortex. |
| Stock solution is cloudy or has visible particles. | - Incomplete dissolution. - Contamination of the solvent or compound. | - Vortex the solution for a longer period. - Briefly sonicate the solution. - Filter the solution through a 0.22 µm syringe filter compatible with DMSO. |
| Precipitation occurs immediately upon dilution in aqueous buffer/medium. | - High final concentration of this compound. - Rapid change in solvent polarity. | - Lower the final concentration of this compound. - Perform a serial dilution in the aqueous buffer/medium. - Consider using a solubility enhancer like cyclodextrin. |
| Cells show signs of stress or death in the vehicle control group. | - DMSO concentration is too high. - Cell line is particularly sensitive to DMSO. | - Reduce the final DMSO concentration to ≤ 0.1%. - Perform a dose-response curve for DMSO on your cell line to determine the maximum tolerable concentration. |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 86 mg/mL (199.23 mM) | [2] |
| Dimethylformamide (DMF) | 30 mg/mL | |
| Ethanol | 1 mg/mL | |
| Water | Insoluble | [2] |
Table 2: Recommended Maximum DMSO Concentrations for Common Cell Lines
| Cell Line | Maximum Tolerated DMSO Concentration (24h) | Reference |
| A549 (Human Lung Carcinoma) | ~1.5% | [3] |
| HepG2 (Human Liver Cancer) | ~1.25% | [4] |
| MCF-7 (Human Breast Cancer) | ~1.25% | [3][4] |
| PC-3 (Human Prostate Cancer) | ~0.5% | [5] |
| MDA-MB-231 (Human Breast Cancer) | ~1.25% | [4] |
| HUVEC (Human Umbilical Vein Endothelial Cells) | ~0.5% | [3] |
| RAW 264.7 (Mouse Macrophage) | ~0.5% | [3] |
Note: These values are approximate and can vary based on experimental conditions. It is always recommended to perform a cytotoxicity assay for your specific cell line.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Enhancing this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This method can be used to prepare a more water-soluble formulation of this compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Distilled water or desired buffer
-
Magnetic stirrer
Procedure:
-
Prepare a solution of HP-β-CD in distilled water or buffer at the desired concentration (e.g., 10% w/v).
-
Slowly add the this compound powder to the HP-β-CD solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
The resulting solution can be filtered through a 0.22 µm filter to remove any undissolved material.
Protocol 3: Preparation of this compound Solid Dispersion with Polyvinylpyrrolidone (PVP)
Solid dispersion is a technique to improve the dissolution rate of poorly soluble drugs.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (or another suitable organic solvent)
-
Rotary evaporator
Procedure:
-
Dissolve both this compound and PVP K30 in a suitable organic solvent like methanol in a round-bottom flask. A common starting ratio is 1:5 (this compound:PVP).
-
Once both components are completely dissolved, remove the solvent using a rotary evaporator under reduced pressure.
-
The resulting solid film is the solid dispersion. This can be scraped from the flask and ground into a fine powder.
-
The powdered solid dispersion can then be dissolved in the aqueous medium for the in vitro assay.
Visualizations
Experimental Workflow for Preparing this compound Solution
Caption: Workflow for preparing this compound solutions.
Signaling Pathways Affected by this compound
This compound has been shown to exert its biological effects by modulating several key signaling pathways, including the PI3K/Akt and MAPK/NF-κB pathways.
PI3K/Akt Signaling Pathway
Caption: this compound inhibits the PI3K/Akt pathway.
MAPK/NF-κB Signaling Pathway
Caption: this compound inhibits the MAPK/NF-κB pathway.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. researchgate.net [researchgate.net]
- 3. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 4. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 5. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Peimine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the challenges associated with the limited oral bioavailability of Peimine.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of this compound?
A1: The limited oral bioavailability of this compound is primarily attributed to two main factors:
-
Poor Aqueous Solubility: this compound is a poorly water-soluble compound, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.
-
Active Efflux: this compound has been identified as a substrate for the P-glycoprotein (P-gp) efflux transporter.[1] This means that even after absorption into intestinal cells, this compound is actively pumped back into the intestinal lumen, reducing its net absorption into the systemic circulation.
Q2: What are the potential strategies to overcome these limitations?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble and P-gp substrate drugs like this compound. These include:
-
Nanoparticle-based Drug Delivery Systems: Encapsulating this compound into nanoparticles can increase its surface area for dissolution, improve its solubility, and potentially bypass P-gp efflux mechanisms.[2]
-
Liposomal Formulations: Liposomes can encapsulate this compound, protecting it from the harsh gastrointestinal environment and facilitating its absorption.[3][4][5]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate and solubility.[6][7][8][9]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These lipid-based formulations can improve the solubilization and absorption of lipophilic drugs like this compound.[10]
-
Co-administration with Bioenhancers: The use of absorption enhancers, such as piperine, can inhibit P-gp and drug-metabolizing enzymes, thereby increasing the systemic exposure of co-administered drugs.
Q3: Are there any known inhibitors of the P-gp efflux pump that could be co-administered with this compound?
A3: Yes, several compounds are known to inhibit the P-gp efflux pump. Verapamil and cyclosporin A have been shown to increase the absorption of this compound in Caco-2 cell models, indicating their potential as P-gp inhibitors in this context.[1] Piperine, a natural alkaloid, is also a well-known P-gp inhibitor.
Q4: How does this compound influence drug-metabolizing enzymes?
A4: Studies have shown that this compound can act as an inhibitor of cytochrome P450 enzymes, particularly CYP3A4.[11] This is a crucial consideration when co-administering this compound with other drugs that are metabolized by this enzyme, as it could lead to drug-drug interactions and altered pharmacokinetic profiles.
Troubleshooting Guides
Nanoparticle Formulation
| Issue | Potential Cause | Troubleshooting Steps |
| Low Drug Encapsulation Efficiency | Poor affinity of this compound for the polymer matrix. | 1. Screen different types of polymers (e.g., PLGA, PLA, chitosan) to find one with better interaction with this compound. 2. Optimize the drug-to-polymer ratio. 3. Adjust the pH of the formulation to enhance the interaction between the drug and the polymer. |
| Large Particle Size or Polydispersity | Inefficient homogenization or sonication. | 1. Increase the homogenization speed or sonication time/power. 2. Optimize the concentration of the stabilizer/surfactant. 3. Ensure the organic solvent is completely removed. |
| Particle Aggregation | Insufficient surface charge or steric hindrance. | 1. Increase the concentration of the stabilizing agent. 2. Use a combination of stabilizers for better steric and electrostatic stabilization. 3. Adjust the pH to increase the surface charge of the nanoparticles. |
| Burst Release of Drug | Drug adsorbed on the nanoparticle surface. | 1. Wash the nanoparticles thoroughly after preparation to remove surface-adsorbed drug. 2. Optimize the formulation to favor drug encapsulation within the core rather than on the surface. |
Liposomal Formulation
| Issue | Potential Cause | Troubleshooting Steps |
| Low Encapsulation Efficiency | Poor partitioning of this compound into the lipid bilayer or aqueous core. | 1. For the lipid film hydration method, ensure the lipid film is thin and uniform. 2. Optimize the lipid composition (e.g., add cholesterol to improve membrane rigidity). 3. Adjust the pH of the hydration buffer to enhance this compound's solubility in the aqueous core. |
| Unstable Liposomes (Aggregation/Fusion) | Inappropriate lipid composition or surface charge. | 1. Incorporate charged lipids (e.g., DSPG) to increase electrostatic repulsion. 2. Add a PEGylated lipid to provide steric stabilization. 3. Optimize the storage conditions (temperature, pH). |
| Leakage of Encapsulated Drug | High membrane fluidity or instability in biological fluids. | 1. Increase the cholesterol content to decrease membrane fluidity. 2. Use lipids with higher phase transition temperatures. 3. Coat the liposomes with polymers like chitosan to enhance stability. |
| Inconsistent Vesicle Size | Inefficient size reduction method. | 1. Optimize the extrusion process (number of cycles, membrane pore size). 2. Adjust the sonication parameters (time, power, temperature). |
Data Presentation
Note: Extensive literature searches did not yield specific studies that have formulated this compound into nanoparticles, liposomes, or other advanced delivery systems and reported comparative in vivo pharmacokinetic data. Therefore, a quantitative data table comparing the bioavailability of different this compound formulations cannot be provided at this time. The following table presents pharmacokinetic data for this compound from a study investigating its interaction with Glycyrrhiza uralensis Fisch, which provides a baseline understanding of its behavior in rats.
Table 1: Pharmacokinetic Parameters of this compound in Rats After Oral Administration [12]
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t1/2 (h) |
| Fritillaria thunbergii Miq. extract | 158.3 ± 45.2 | 0.5 ± 0.2 | 489.7 ± 135.6 | 4.8 ± 1.5 |
| Fritillaria thunbergii Miq. - Glycyrrhiza uralensis Fisch. couple extract | 98.7 ± 32.1 | 1.0 ± 0.4 | 465.3 ± 128.9 | 7.2 ± 2.1 |
Data are presented as mean ± SD.
Experimental Protocols
Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA (e.g., 10 mg of this compound and 100 mg of PLGA) in a suitable organic solvent like dichloromethane or acetone.
-
Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA) (e.g., 2% w/v).
-
Emulsification: Add the organic phase to the aqueous phase dropwise under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion. The parameters (speed, time, power) should be optimized to achieve the desired particle size.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate completely, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticle pellet with deionized water multiple times to remove excess surfactant and unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, the nanoparticles can be freeze-dried with a cryoprotectant (e.g., trehalose or mannitol).
Preparation of this compound-Loaded Liposomes by Thin-Film Hydration Method
-
Lipid Film Formation: Dissolve lipids (e.g., phosphatidylcholine and cholesterol in a specific molar ratio) and this compound in a suitable organic solvent (e.g., chloroform-methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation above the lipid phase transition temperature. This will lead to the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size.
-
Purification: Remove the unencapsulated this compound by methods such as dialysis, gel filtration, or ultracentrifugation.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways known to be modulated by this compound.
References
- 1. Pyrimethamine nanosuspension with improved bioavailability: in vivo pharmacokinetic studies | Semantic Scholar [semanticscholar.org]
- 2. pharmascigroup.us [pharmascigroup.us]
- 3. Potential of Liposomes for Enhancement of Oral Drug Absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamscience.com [benthamscience.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. japsonline.com [japsonline.com]
- 9. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peiminine Exerts Its Anti-Acne Effects by Regulating the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Parenteral nanosuspensions: a brief review from solubility enhancement to more novel and specific applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative pharmacokinetic studies of this compound and peiminine in rat plasma by LC-MS-MS after oral administration of Fritillaria thunbergii Miq. and Fritillaria thunbergii Miq. - Glycyrrhiza uralensis Fisch. couple extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of Peimine in cellular models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Peimine in cellular models.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cytotoxicity in our non-cancerous cell line when treated with this compound. What could be the cause?
A1: While this compound has shown selective cytotoxicity towards some cancer cell lines, off-target cytotoxic effects on non-cancerous cells can occur.[1] This could be due to several factors:
-
Ion Channel Inhibition: this compound is known to inhibit various ion channels, including Nav1.7, Kv1.3, and hERG potassium channels.[1][2] Disruption of ion homeostasis can lead to cytotoxicity. We recommend performing electrophysiology or fluorescence-based ion channel assays to assess the effect of this compound on key ion channels in your specific cell line.
-
Cytochrome P450 Inhibition: this compound can inhibit CYP450 enzymes, particularly CYP3A4, CYP2E1, and CYP2D6.[3][4] If your cell culture medium contains substances metabolized by these enzymes, their accumulation could lead to toxicity. Consider using a serum-free medium or a medium with defined components to minimize this variable.
-
Disruption of Calcium Homeostasis: this compound has been shown to increase intracellular calcium concentrations, which can trigger apoptotic pathways.[5] Measuring intracellular calcium levels upon this compound treatment may provide insights.
Q2: Our Western blot results for MAPK and NF-κB pathway activation after this compound treatment are inconsistent. What are some potential troubleshooting steps?
A2: Inconsistent results in signaling pathway analysis can be frustrating. Here are some common issues and solutions:
-
Timing of Treatment and Lysis: The activation of MAPK and NF-κB pathways can be transient. It is crucial to perform a time-course experiment to identify the optimal time point for observing this compound's effect on phosphorylation of key proteins like ERK, JNK, p38, and p65.
-
Antibody Specificity and Validation: Ensure that the primary antibodies you are using are specific for the phosphorylated and total forms of the target proteins and have been validated for use in your specific cell line.
-
Loading Controls: Use reliable loading controls (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.
-
Positive and Negative Controls: Include appropriate positive controls (e.g., treatment with a known activator of the pathway like LPS or TNF-α) and negative controls (vehicle-treated cells) in every experiment.[6]
Q3: We are planning to investigate the potential for drug-drug interactions with this compound. Which off-target effects should we prioritize for screening?
A3: Based on current literature, the most critical off-target interactions to investigate are:
-
Cytochrome P450 Inhibition: this compound's inhibition of CYP3A4, CYP2E1, and CYP2D6 is a significant concern for potential drug-drug interactions.[3][4] Co-administered drugs that are substrates for these enzymes could have their metabolism altered, leading to increased toxicity or reduced efficacy.
-
hERG Channel Inhibition: Inhibition of the hERG potassium channel by this compound can lead to QT interval prolongation, a serious cardiac side effect.[2] This should be a priority for safety screening, especially if this compound is being considered for systemic administration.
Troubleshooting Guides
Guide 1: Unexpected Cell Viability Results with this compound
| Observed Issue | Potential Cause | Troubleshooting Step |
| Higher than expected cytotoxicity in non-target cells | Off-target ion channel inhibition (e.g., hERG) | Perform patch-clamp or fluorescence-based ion channel assays to assess this compound's effect on key cardiac and neuronal ion channels. |
| Inhibition of essential metabolic pathways | Conduct a metabolomics study to identify pathways affected by this compound in your cell line. | |
| Contamination of this compound stock solution | Verify the purity of your this compound stock using HPLC or mass spectrometry. | |
| Inconsistent IC50 values across experiments | Variability in cell seeding density | Ensure consistent cell seeding density for all experiments. Perform a cell titration to determine the optimal seeding density for your assay. |
| Differences in treatment duration | Standardize the incubation time with this compound across all experiments. A time-course experiment can determine the optimal duration. | |
| Inaccurate drug concentration | Always prepare fresh dilutions of this compound from a validated stock solution for each experiment. |
Guide 2: Investigating Off-Target Signaling Pathway Modulation
| Observed Issue | Potential Cause | Troubleshooting Step |
| No change in phosphorylation of expected target proteins | Suboptimal treatment time or concentration | Perform a dose-response and time-course experiment to determine the optimal conditions for observing the effect. |
| Low antibody affinity or specificity | Use a different, validated antibody from a reputable supplier. Include positive and negative controls for antibody validation. | |
| Cell line is not responsive to this compound | Test a different cell line known to be responsive to this compound or investigate the expression levels of the target proteins in your current cell line. | |
| Activation of unexpected signaling pathways | Pleiotropic effects of this compound | This is a genuine off-target effect. Characterize the activated pathway using pathway-specific inhibitors and activators to understand the mechanism. |
| Crosstalk between signaling pathways | Investigate potential crosstalk between the expected and unexpected pathways using co-immunoprecipitation and other protein-protein interaction assays. |
Quantitative Data Summary
Table 1: Inhibitory Effects of this compound on Cytochrome P450 Isoforms
| CYP450 Isoform | IC50 (µM) | Inhibition Type | Ki (µM) | Reference |
| CYP3A4 | 13.43 | Non-competitive | 6.49 | [3][4] |
| CYP2E1 | 21.93 | Competitive | 10.76 | [3][4] |
| CYP2D6 | 22.46 | Competitive | 11.95 | [3][4] |
Table 2: Inhibitory Effects of this compound on Ion Channels
| Ion Channel | IC50 (µM) | Cell Line | Reference |
| Nav1.7 | 47.2 | HEK293 | [1] |
| Kv1.3 | 354 | HEK293 | [2] |
| hERG | 43.7 | HEK293 | [1] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the effect of this compound on the viability of a chosen cell line.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blotting for MAPK Pathway Activation
Objective: To assess the effect of this compound on the phosphorylation of ERK1/2 in a cellular model.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a predetermined time. Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
Visualizations
Caption: Potential off-target signaling pathways modulated by this compound.
Caption: General experimental workflow for investigating this compound's off-target effects.
References
- 1. Measurement of Cytochrome P450 Enzyme Induction and Inhibition in Human Hepatoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 3. enamine.net [enamine.net]
- 4. In vitro effects of this compound on the activity of cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Pharmacodynamics and Cellular Uptake of this compound and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Peimine-Induced Cytotoxicity in Normal Cell Lines: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for managing the cytotoxic effects of Peimine in normal cell lines. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate successful and reproducible experimental outcomes.
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound, offering a step-by-step approach to identify and resolve them.
| Problem | Potential Cause | Recommended Solution |
| High cytotoxicity in normal cell lines at expected non-toxic concentrations. | 1. Incorrect this compound concentration. 2. Cell line hypersensitivity. 3. Contamination of cell culture. 4. Error in viability assay. | 1. Verify stock solution concentration and dilution calculations. 2. Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line. 3. Check for microbial contamination. 4. Include positive and negative controls in your assay; verify reagent integrity. |
| Inconsistent results between experiments. | 1. Variability in this compound stock solution. 2. Inconsistent cell passage number or density. 3. Fluctuations in incubation conditions. | 1. Prepare a large batch of stock solution, aliquot, and store properly. 2. Use cells within a consistent passage number range and ensure consistent seeding density. 3. Monitor and maintain stable incubator conditions (temperature, CO2, humidity). |
| Precipitation of this compound in culture medium. | 1. Poor solubility of this compound in aqueous solutions. 2. High concentration of this compound. | 1. Dissolve this compound in a suitable solvent (e.g., DMSO) before diluting in culture medium. 2. Lower the final concentration of this compound in the culture medium. |
| Unexpected morphological changes in cells. | 1. Off-target effects of this compound. 2. Cellular stress response. | 1. Review literature for known off-target effects. 2. Assess markers of cellular stress (e.g., reactive oxygen species). |
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic profile of this compound in normal versus cancer cell lines?
A1: this compound has demonstrated selective cytotoxicity, with higher potency against various cancer cell lines compared to normal cell lines. For instance, studies have shown that concentrations of this compound that significantly inhibit the growth of prostate cancer cells (DU-145, LNCap, and PC-3) have no significant effect on normal prostate cells (RWPE-1).[1] Similarly, certain concentrations of this compound exhibited no cytotoxicity on mouse chondrocytes.[2]
Q2: What are the known signaling pathways affected by this compound that might contribute to cytotoxicity?
A2: In cancer cell lines, this compound has been shown to induce apoptosis through modulation of several signaling pathways. These include the PI3K/AKT pathway in glioblastoma cells and the Ca2+/CaMKII/JNK pathway in prostate cancer cells.[1][3] While the effects on these pathways in normal cells are less characterized, they represent potential mechanisms to investigate in cases of unexpected cytotoxicity. This compound has also been observed to induce apoptosis in osteosarcoma cells via the ROS/JNK signaling pathway.[4][5]
Q3: How can I minimize the cytotoxic effects of this compound on my normal cell line while still achieving my experimental goals?
A3: The primary strategy is to determine the optimal concentration through a dose-response experiment. This will help identify a concentration that achieves the desired biological effect with minimal impact on cell viability. Additionally, consider time-course experiments to find the shortest exposure time necessary.
Q4: Are there any known antagonists or inhibitors that can counteract this compound-induced cytotoxicity in normal cells?
A4: Currently, there is limited information on specific antagonists for this compound-induced cytotoxicity in normal cells. However, if the cytotoxicity is mediated by excessive ROS production, as suggested by studies in cancer cells, the use of antioxidants like N-acetylcysteine could be explored.[4]
Quantitative Data Summary
The following table summarizes the available data on the cytotoxic effects of this compound on various cell lines. Researchers should note that IC50 values can vary between laboratories and cell lines.
| Cell Line | Cell Type | Assay | IC50 / Effect | Reference |
| RWPE-1 | Normal Prostate Epithelial | Not specified | No significant effect at 2.5, 5, and 10 µM | [1] |
| Mouse Chondrocytes | Normal Chondrocytes | CCK-8 | No cytotoxicity at 5, 10, and 20 µg/ml | [2] |
| HepG2 | Human Hepatocellular Carcinoma | MTT | IC50 of 4.58 µg/mL at 24h | [6] |
| U87 | Human Glioblastoma | MTT | Dose-dependent inhibition of proliferation | |
| DU-145, LNCaP, PC-3 | Human Prostate Cancer | Not specified | Significant growth inhibition at 2.5, 5, and 10 µM | [1] |
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity using MTT Assay
This protocol outlines the steps to assess the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]
Materials:
-
Normal cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Assessing Membrane Integrity using Lactate Dehydrogenase (LDH) Assay
This protocol measures the release of LDH from damaged cells as an indicator of cytotoxicity.
Materials:
-
Normal cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
LDH assay kit
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with serial dilutions of this compound as described in the MTT protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer from the kit).
-
Incubate for the desired exposure time.
-
Collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum release control.
Visual Guides
Signaling Pathways Potentially Involved in this compound-Induced Cytotoxicity
Caption: Potential signaling pathways modulated by this compound leading to apoptosis.
Experimental Workflow for Troubleshooting High Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected high cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces apoptosis of glioblastoma cells through regulation of the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Peiminine Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo [frontiersin.org]
- 5. Peiminine Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects and mechanism of peiminine-induced apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Optimizing supercritical fluid extraction of Peimine for higher yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the supercritical fluid extraction (SFE) of Peimine for higher yields. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experimental work.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the supercritical fluid extraction of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Yield | 1. Inadequate Solvent Polarity: Supercritical CO₂ is nonpolar and has low affinity for polar alkaloids like this compound.[1][2] 2. Suboptimal Extraction Parameters: Incorrect temperature, pressure, or extraction time can significantly reduce yield.[1][3] 3. Poor Sample Preparation: Large particle size can limit solvent penetration and mass transfer.[4] 4. Matrix Effects: Strong interactions between this compound and the plant matrix may hinder extraction.[5] 5. System Leak: A leak in the SFE system will prevent reaching or maintaining supercritical conditions.[6] | 1. Introduce a Polar Co-solvent: Add a modifier like ethanol to the supercritical CO₂ to increase its polarity and solvating power for this compound.[1][4] An ethanol concentration of around 89.3% has been shown to be effective.[1] 2. Optimize Parameters: Based on experimental data, optimal conditions for this compound extraction are approximately 60.4°C, 26.5 MPa, and an extraction time of 3.0 hours.[1][3] Adjust parameters within the recommended ranges to find the sweet spot for your specific setup. 3. Proper Sample Preparation: Grind the plant material to a small, uniform particle size to increase the surface area for extraction.[4] 4. Matrix Pre-treatment: Consider pre-treating the plant material with an alkaline solution to convert alkaloidal salts to their free base form, which can be more soluble in the supercritical fluid.[7][8] 5. System Check: Perform a leak test on your SFE system according to the manufacturer's instructions.[6] |
| Inconsistent Yields Between Runs | 1. Inconsistent Sample Packing: Variations in how the extraction vessel is packed can lead to channeling of the supercritical fluid. 2. Fluctuations in System Parameters: Unstable temperature or pressure during the extraction process.[9] 3. Variable Co-solvent Delivery: Inconsistent co-solvent flow rate will alter the polarity of the supercritical fluid. | 1. Standardize Packing Procedure: Develop and follow a consistent protocol for packing the extraction vessel to ensure uniform density. 2. Monitor System Stability: Ensure your SFE system is maintaining the set temperature and pressure throughout the extraction. Calibrate sensors if necessary.[9] 3. Calibrate Co-solvent Pump: Regularly check and calibrate the co-solvent pump to ensure accurate and consistent delivery. |
| Clogging of the System (e.g., restrictor) | 1. Precipitation of Extracted Material: Rapid pressure drop can cause the extracted this compound and other co-extracts to precipitate and clog the system.[10] 2. Co-extraction of Waxes and Lipids: Non-polar supercritical CO₂ can co-extract lipids and waxes, which can solidify and cause blockages.[2] | 1. Controlled Depressurization: Gradually decrease the pressure in the collection vessel to prevent rapid precipitation. Heating the restrictor can also help prevent clogging. 2. Fractional Separation: Use a two-stage separation process with different pressure and temperature conditions in each separator to fractionally precipitate unwanted compounds before collecting the this compound-rich fraction.[11] |
| Extract Contains Impurities (e.g., low purity this compound) | 1. Non-selective Extraction Conditions: The chosen parameters may be extracting a wide range of compounds in addition to this compound.[10] 2. Co-solvent Effects: The type and concentration of the co-solvent can influence the co-extraction of impurities.[12] | 1. Fine-tune Selectivity: Adjust the temperature and pressure to fine-tune the solvent density and selectively target this compound.[9] 2. Optimize Co-solvent: Experiment with different co-solvents (e.g., methanol, ethanol-water mixtures) and concentrations to improve the selectivity for this compound.[12][13] A post-extraction purification step, such as solid-phase extraction, may be necessary.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound yield so low when using pure supercritical CO₂?
A1: Supercritical CO₂ is a nonpolar solvent, while this compound is a polar alkaloid.[1][2] This polarity mismatch results in poor solubility and consequently low extraction yields. To overcome this, you need to add a polar co-solvent, such as ethanol, to the supercritical CO₂.[1][4] This increases the overall polarity of the solvent, enhancing its ability to dissolve and extract this compound.
Q2: What are the optimal SFE parameters for maximizing this compound yield?
A2: Based on response surface methodology studies, the optimal conditions for extracting this compound from the bulb of Fritillaria thunbergii Miq. have been identified as follows:
It is important to note that these are optimized values from a specific study and may require slight adjustments for different equipment and raw material batches.[1]
Q3: How does pressure affect the yield of this compound in SFE?
A3: Increasing the pressure at a constant temperature generally increases the density of the supercritical fluid.[4][9] This enhanced density improves the solvent's power to dissolve this compound, leading to a higher extraction yield.[14][15] However, excessively high pressures can sometimes have a negative impact, so optimization is key.[4]
Q4: What is the role of temperature in the SFE of this compound?
A4: Temperature has a dual effect on SFE.[4] Increasing the temperature can increase the vapor pressure of this compound, which can enhance its solubility and extraction rate.[9] However, increasing the temperature also decreases the density of the supercritical fluid, which can reduce its solvating power.[4][9] The optimal temperature of 60.4°C represents a balance between these two opposing effects to achieve the highest yield.[1][3]
Q5: How can I be sure that the compound I've extracted is this compound?
A5: After extraction, you will need to use analytical techniques to identify and quantify this compound. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) are commonly used methods for this purpose.[1][16] You will need a certified this compound standard to compare the retention time and confirm the identity of the peak in your extract's chromatogram.[1]
Data Presentation
The following table summarizes the optimized parameters and corresponding yields for the supercritical fluid extraction of this compound and other related alkaloids from the bulb of Fritillaria thunbergii Miq.[1][3]
| Compound | Optimal Extraction Time (h) | Optimal Temperature (°C) | Optimal Pressure (MPa) | Optimal Ethanol Concentration (%) | Predicted Yield (mg/g) |
| This compound | 3.0 | 60.4 | 26.5 | 89.3 | 1.3 |
| Total Alkaloids | 3.0 | 60.4 | 26.5 | 89.3 | 3.8 |
| Peimisine | 3.0 | 60.4 | 26.5 | 89.3 | 0.5 |
| Peiminine | 3.0 | 60.4 | 26.5 | 89.3 | 1.3 |
Experimental Protocols
This section provides a detailed methodology for the supercritical fluid extraction of this compound based on optimized parameters.
1. Sample Preparation
-
Obtain dried bulbs of the source material (e.g., Fritillaria thunbergii Miq.).
-
Grind the dried bulbs into a fine powder to a consistent particle size.
-
Accurately weigh the powdered sample for extraction.
2. Supercritical Fluid Extraction Procedure
-
System: A supercritical fluid extraction system equipped with a high-pressure pump for CO₂, a co-solvent pump, an extraction vessel, and a collection system.
-
Supercritical Fluid: Supercritical grade carbon dioxide.
-
Co-solvent: 89.3% Ethanol in water.
-
Procedure:
-
Pack the weighed powdered sample into the extraction vessel.
-
Pressurize the system with CO₂ to the desired pressure (26.5 MPa).
-
Heat the extraction vessel to the optimal temperature (60.4 °C).
-
Introduce the co-solvent at a controlled flow rate.
-
Perform the extraction for the optimized duration (3.0 hours).
-
Collect the extract by depressurizing the fluid in the collection vessel.
-
3. Analysis of this compound Content
-
Method: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).[1][16]
-
Mobile Phase and Column: Use an appropriate chromatographic column and mobile phase for the separation of alkaloids.
-
Standard: Prepare a standard solution of pure this compound for calibration and quantification.
-
Quantification: Calculate the concentration of this compound in the extract based on the peak area from the chromatogram and the calibration curve of the standard.[16]
Mandatory Visualization
Caption: Workflow for optimizing supercritical fluid extraction of this compound.
References
- 1. Optimization of Supercritical Fluid Extraction of Total Alkaloids, Peimisine, this compound and Peiminine from the Bulb of Fritillaria thunbergii Miq, and Evaluation of Antioxidant Activities of the Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. investigacion.unirioja.es [investigacion.unirioja.es]
- 6. studylib.net [studylib.net]
- 7. researchgate.net [researchgate.net]
- 8. matec-conferences.org [matec-conferences.org]
- 9. toptiontech.com [toptiontech.com]
- 10. supercriticalfluids.com [supercriticalfluids.com]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Determination and Visualization of this compound and Peiminine Content in Fritillaria thunbergii Bulbi Treated by Sulfur Fumigation Using Hyperspectral Imaging with Chemometrics [mdpi.com]
Avoiding Peimine degradation during experimental procedures
Welcome to the technical support center for Peimine. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental complexities of working with this compound, with a primary focus on preventing its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
A1: this compound is a major bioactive steroidal alkaloid primarily extracted from the bulbs of Fritillaria species.[1][2] It is classified as a tertiary monoacidic base.[3] Key chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₄₅NO₃ | [1] |
| Molecular Weight | 431.66 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 223 °C | [1] |
| Purity (typical) | ≥ 98% (HPLC) | [1] |
| Storage Temperature | 0 - 10 °C (short-term), -20°C (long-term) | [1][4][5] |
Q2: What are the known biological activities of this compound?
A2: this compound exhibits a range of pharmacological effects, including anti-inflammatory, antitussive, expectorant, and anticancer properties.[5][6][7] It has been shown to inhibit pro-inflammatory cytokine secretion through the inhibition of NF-κB and MAPK signaling pathways.[3][6]
Q3: How stable is this compound under typical experimental conditions?
A3: While specific degradation kinetics for this compound are not extensively published, empirical evidence from various studies suggests it is reasonably stable under controlled conditions. For instance, analytical methods have been successfully developed using both acidic (pH 4.5) and alkaline (pH 10.10) mobile phases, indicating short-term stability in these pH ranges during analysis. In plasma, this compound has demonstrated stability during short-term storage at ambient temperature, long-term storage at -20°C, and after multiple freeze-thaw cycles.[8] However, like many complex organic molecules, it is prudent to assume potential for degradation under harsh conditions.
Q4: What are the general factors that could potentially lead to this compound degradation?
A4: Based on the general principles of chemical stability for alkaloids and other pharmaceuticals, the following factors could potentially contribute to this compound degradation:
-
Extreme pH: Both highly acidic and highly alkaline conditions can catalyze the hydrolysis of ester or amide bonds, although this compound's specific susceptibility is not well-documented.[9][10]
-
Elevated Temperatures: Thermal degradation is a common issue for complex organic molecules.[11][12]
-
Light Exposure: Photodegradation can occur in compounds with chromophores, leading to the formation of degradation products.[13][14][15]
-
Oxidation: The presence of oxidizing agents can lead to the degradation of susceptible functional groups.[16]
-
Incompatible Solvents or Reagents: Certain chemicals may react with this compound, leading to its degradation.[17]
Troubleshooting Guides
This section provides troubleshooting guidance for common experimental procedures involving this compound.
Issue 1: Loss of this compound during Extraction and Purification
| Symptom | Potential Cause | Suggested Solution |
| Low yield of this compound after extraction. | Suboptimal extraction solvent. | Use solvents like benzene (after moistening with sodium carbonate solution) or chloroform for initial extraction.[3][18] Supercritical fluid extraction with CO₂ and an ethanol co-solvent has also been shown to be effective.[6] |
| Degradation during extraction. | Avoid prolonged exposure to harsh conditions. If using heat, use the lowest effective temperature and minimize the duration. Consider performing extractions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | |
| Impure final product. | Inefficient purification method. | Utilize column chromatography for purification. Recrystallization from appropriate solvents can also be employed to improve purity. |
Issue 2: this compound Degradation in Solution
| Symptom | Potential Cause | Suggested Solution |
| Decreased concentration of this compound in stock solutions over time. | Improper storage conditions. | Store stock solutions at -20°C or -80°C for long-term stability.[4] Aliquot stock solutions to avoid repeated freeze-thaw cycles.[4] |
| Solvent-induced degradation. | While this compound is soluble in DMSO, it is noted that moisture-absorbing DMSO can reduce solubility.[4][19] Use fresh, anhydrous DMSO for preparing stock solutions. For aqueous buffers, ensure the pH is within a stable range (based on your experimental needs and the short-term stability data from analytical methods). | |
| Photodegradation. | Protect solutions from light by using amber vials or by wrapping containers with aluminum foil. | |
| Inconsistent results in cell-based assays. | Degradation in cell culture media. | Prepare fresh dilutions of this compound in media for each experiment. Minimize the time between dilution and application to cells. |
Experimental Protocols
Protocol 1: General Guidelines for Handling and Storage of this compound
-
Receiving and Initial Storage: Upon receipt, store the solid this compound powder at 0-10°C for short-term use or at -20°C for long-term storage.[1][5]
-
Preparation of Stock Solutions:
-
Storage of Stock Solutions:
-
Preparation of Working Solutions:
-
Thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in the appropriate experimental buffer or cell culture medium immediately before use.
-
Protocol 2: Stability Testing of this compound in Experimental Buffer
-
Prepare a solution of this compound in your experimental buffer at the working concentration.
-
Divide the solution into several aliquots.
-
Store the aliquots under different conditions to be tested (e.g., room temperature, 4°C, protected from light, exposed to light).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), analyze the concentration of this compound in an aliquot from each condition using a validated analytical method such as HPLC-UV or LC-MS.
-
Compare the concentrations over time to the initial concentration (time 0) to determine the stability of this compound under each condition.
Visualizations
Below are diagrams illustrating key concepts related to this compound's mechanism of action and experimental handling.
Caption: this compound's anti-inflammatory mechanism via inhibition of MAPK and NF-κB signaling.
Caption: Recommended workflow for handling this compound to minimize degradation.
Caption: A logical approach to troubleshooting inconsistent results with this compound.
References
- 1. This compound, an Anti-Inflammatory Compound from Chinese Herbal Extracts, Modulates Muscle-Type Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Pharmacodynamics and Cellular Uptake of this compound and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound - LKT Labs [lktlabs.com]
- 8. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 10. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Thermal Stability and Decomposition Mechanisms of PVA/PEGDA–PEGMA IPN-Hydrogels: A Multimethod Kinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 18. Determination of this compound and peiminine in Bulbus Fritillariae Thunbergii by capillary electrophoresis by indirect UV detection using N-(1-naphthyl)ethylenediamine dihydrochloride as probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
Technical Support Center: Accounting for Peimine's Effect on CYP450 Enzymes in Drug Interaction Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the effects of peimine on cytochrome P450 (CYP450) enzymes. The following information is designed to assist in designing and troubleshooting experiments to assess the potential for drug-drug interactions.
Frequently Asked Questions (FAQs)
Q1: Which CYP450 enzymes are significantly inhibited by this compound?
A: In vitro studies using human liver microsomes (HLMs) have demonstrated that this compound inhibits the activity of CYP3A4, CYP2E1, and CYP2D6 in a concentration-dependent manner.[1][2] this compound does not appear to significantly inhibit CYP1A2, CYP2A6, CYP2C8, CYP2C9, or CYP2C19.[1][2]
Q2: What type of inhibition does this compound exhibit on these CYP450 enzymes?
A: The mechanism of inhibition varies between the affected CYP isoforms:
-
CYP3A4: this compound exhibits non-competitive inhibition.[1][2] It has also been shown to be a time-dependent inhibitor of CYP3A4.[1][2]
-
CYP2E1: this compound acts as a competitive inhibitor.[1][2]
-
CYP2D6: this compound demonstrates competitive inhibition.[1][2]
Q3: What are the reported IC50 and Ki values for this compound's inhibition of CYP450 enzymes?
A: The following table summarizes the key quantitative data for this compound's inhibitory effects on major CYP450 isoforms.
Data Presentation: Quantitative Inhibition Parameters of this compound
| CYP Isoform | Inhibition Type | IC50 (μM) | Ki (μM) | KI/kinact (min⁻¹·μM⁻¹) |
| CYP3A4 | Non-competitive, Time-dependent | 13.43[1][2] | 6.49[1][2] | 6.17/0.049[1][2] |
| CYP2E1 | Competitive | 21.93[1][2] | 10.76[1][2] | Not Applicable |
| CYP2D6 | Competitive | 22.46[1][2] | 11.95[1][2] | Not Applicable |
Q4: What is the clinical relevance of this compound's inhibition of CYP3A4, CYP2E1, and CYP2D6?
A: The inhibition of these enzymes by this compound indicates a potential for drug-drug interactions.[1][3] Co-administration of this compound with drugs that are substrates of CYP3A4, CYP2E1, or CYP2D6 could lead to increased plasma concentrations of these drugs, potentially causing adverse effects.[3][4] For example, this compound has been shown to increase the systemic exposure of paeoniflorin, a substrate of CYP3A4.[3][5] Further in vivo studies are necessary to fully understand the clinical implications.[1][2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or higher-than-expected IC50 values | Poor solubility of this compound: this compound, like many natural alkaloids, may have limited aqueous solubility, leading to an underestimation of the true inhibitory potency.[1][2][6] Non-specific binding: The compound may bind to the microsomal proteins, reducing the free concentration available to inhibit the enzyme.[7] Solvent effects: The organic solvent used to dissolve this compound (e.g., DMSO, methanol) might inhibit or activate the CYP enzymes at higher concentrations. | Verify solubility: Determine the kinetic solubility of this compound in the final incubation buffer. Consider using a lower concentration of microsomes to minimize non-specific binding.[6][7] Optimize solvent concentration: Ensure the final concentration of the organic solvent is low (typically ≤1%, preferably <0.5%) and consistent across all wells.[8] Run appropriate vehicle controls. |
| Difficulty in determining the mode of inhibition (Ki) | Inappropriate substrate or inhibitor concentrations: The concentrations used may not be optimal for distinguishing between different inhibition models. Complex inhibition kinetics: The compound may exhibit mixed-mode or partial inhibition. | Use a range of substrate concentrations: Typically, substrate concentrations should span from 0.1x to 10x the Km value. Select appropriate inhibitor concentrations: Use a range of inhibitor concentrations around the IC50 value (e.g., 0.25x, 0.5x, 1x, 2.5x, 5x IC50).[9] Utilize appropriate data analysis software: Use non-linear regression analysis to fit the data to different inhibition models (competitive, non-competitive, uncompetitive, mixed). |
| Suspected time-dependent inhibition (TDI) but results are unclear | Inadequate pre-incubation time: The pre-incubation period may not be long enough for the inhibitor to inactivate the enzyme. Depletion of the inhibitor: The inhibitor may be metabolized during the pre-incubation, reducing its effective concentration. | Optimize pre-incubation time: A standard pre-incubation time is 30 minutes, but this can be varied.[3][7] Use a lower microsomal protein concentration: This can help to minimize inhibitor depletion.[7] Perform an IC50 shift assay: Compare the IC50 value with and without a pre-incubation step in the presence of NADPH. A significant shift in the IC50 value suggests TDI.[7][10] |
| High variability between replicate wells | Pipetting errors: Inaccurate or inconsistent pipetting, especially of small volumes. Incomplete mixing: Reagents may not be thoroughly mixed in the incubation wells. Temperature fluctuations: Inconsistent temperature control during incubation. | Use calibrated pipettes and proper technique. Ensure thorough mixing after the addition of each reagent by gently vortexing or shaking the plate. Use a temperature-controlled incubator or water bath to maintain a constant temperature (typically 37°C). |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound Inhibition of CYP3A4, CYP2E1, and CYP2D6
This protocol describes a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound using human liver microsomes.
1. Materials:
-
This compound (of known purity)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
CYP isoform-specific probe substrates (e.g., testosterone for CYP3A4, chlorzoxazone for CYP2E1, dextromethorphan for CYP2D6)
-
Specific inhibitors as positive controls (e.g., ketoconazole for CYP3A4, diethyldithiocarbamate for CYP2E1, quinidine for CYP2D6)
-
Organic solvent (e.g., DMSO, methanol)
-
96-well microtiter plates
-
Incubator (37°C)
-
LC-MS/MS system for analysis
2. Methods:
-
Prepare stock solutions: Dissolve this compound, probe substrates, and positive controls in an appropriate organic solvent to create concentrated stock solutions.
-
Serial dilutions: Prepare a series of working solutions of this compound by serial dilution in the same solvent.
-
Incubation mixture preparation: In a 96-well plate, prepare the incubation mixtures containing:
-
Potassium phosphate buffer
-
Human liver microsomes (final protein concentration typically 0.1-0.5 mg/mL)
-
This compound at various concentrations (or positive control, or vehicle control)
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate reaction: Add the probe substrate to each well to initiate the enzymatic reaction.
-
Start the reaction with cofactor: Add the NADPH regenerating system to each well. The final incubation volume is typically 200 µL.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 15-60 minutes, depending on the enzyme and substrate).
-
Terminate reaction: Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile or methanol).
-
Sample processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the formation of the specific metabolite using a validated LC-MS/MS method.
-
Data analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Assessment of Time-Dependent Inhibition (TDI) of CYP3A4 by this compound (IC50 Shift Assay)
This protocol is used to determine if this compound is a time-dependent inhibitor of CYP3A4.
1. Methods:
-
Follow the steps for the IC50 determination as described above, but with the following modifications:
-
Two sets of incubations: Prepare two sets of incubation plates.
-
Set 1 (Without pre-incubation with NADPH): Pre-incubate the microsomes with this compound for 30 minutes at 37°C without the NADPH regenerating system. Then, add the NADPH regenerating system and the probe substrate simultaneously to start the reaction.
-
Set 2 (With pre-incubation with NADPH): Pre-incubate the microsomes with this compound and the NADPH regenerating system for 30 minutes at 37°C. Then, add the probe substrate to start the reaction.
-
-
Incubation and analysis: Proceed with the incubation, termination, and analysis as described in Protocol 1.
-
Data analysis: Calculate the IC50 values for both sets of experiments. A significant decrease in the IC50 value in the presence of NADPH during pre-incubation (a rightward shift of the inhibition curve) indicates time-dependent inhibition.[7][10]
Mandatory Visualizations
Caption: Experimental workflow for determining CYP450 inhibition by this compound.
Caption: Mechanisms of this compound's interaction with CYP450 enzymes.
References
- 1. Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays [scirp.org]
- 7. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytochrome P450 induction properties of food and herbal-derived compounds using a novel multiplex RT-qPCR in vitro assay, a drug–food interaction prediction tool - PMC [pmc.ncbi.nlm.nih.gov]
How to control for the effects of sulfur fumigation on Peimine content in Fritillaria bulbs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for the effects of sulfur fumigation on the peimine content in Fritillaria bulbs. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, quantitative data summaries, and visualizations to aid in experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of sulfur fumigation on the this compound content of Fritillaria bulbs?
Sulfur fumigation can significantly decrease the this compound content in Fritillaria bulbs. Research indicates that when the amount of sulfur used for fumigation exceeds 50 g/kg of bulbs, the this compound content begins to decrease as the sulfur concentration increases. This decline becomes less pronounced when sulfur content surpasses 70 g/kg.[1]
Q2: Why is controlling the effects of sulfur fumigation on this compound content important?
This compound is a major bioactive alkaloid in Fritillaria bulbs, contributing significantly to its medicinal properties, including antitussive, expectorant, and anti-inflammatory effects. A reduction in this compound content can diminish the therapeutic efficacy of the herbal medicine. Therefore, controlling the fumigation process is crucial for maintaining the quality and consistency of Fritillaria-derived products.
Q3: What are the viable alternatives to sulfur fumigation for preserving Fritillaria bulbs?
Alternatives to traditional sulfur fumigation that can help preserve this compound content include:
-
Controlled Atmosphere (CA) Storage: This method involves storing the bulbs in an environment with regulated levels of oxygen, carbon dioxide, and nitrogen, which can inhibit microbial growth and preserve the chemical integrity of the bulbs.
-
Gamma Irradiation: This technique uses gamma rays to sterilize the bulbs, effectively reducing microbial contamination without significantly altering the chemical composition of active compounds when applied at appropriate doses.[2][3][4][5][6]
-
Microwave Drying: This method offers rapid and uniform heating, which can be an effective way to dry the bulbs and prevent spoilage while potentially minimizing the degradation of alkaloids.
Troubleshooting Guides
HPLC-ELSD Analysis of this compound
Issue: Peak Tailing in Chromatograms
Peak tailing is a common issue when analyzing basic compounds like this compound, leading to poor resolution and inaccurate quantification.
Possible Causes and Solutions:
-
Secondary Interactions with Silanol Groups: The stationary phase in C18 columns can have residual silanol groups that interact with the basic nitrogen atom in this compound.
-
Solution: Use a mobile phase with a pH that suppresses the ionization of silanol groups (typically lower pH). However, for basic alkaloids, a higher pH (around 10) is often used to ensure the analyte is in its neutral form. In this case, ensure a high-quality, end-capped column is used. Adding a competing base, like triethylamine or diethylamine, to the mobile phase can also mask the silanol groups.[7][8][9][10]
-
-
Column Overload: Injecting a sample that is too concentrated can lead to peak tailing.
-
Solution: Dilute the sample and re-inject. If peak shape improves, optimize the sample concentration.[7]
-
-
Column Bed Deformation: A void at the column inlet or channeling in the packing material can cause peak distortion.
-
Inappropriate Mobile Phase Composition: The choice of organic modifier and buffer concentration can impact peak shape.
-
Solution: Optimize the mobile phase composition. Ensure adequate buffer capacity to maintain a stable pH.[7]
-
Issue: Poor Resolution Between this compound and Peiminine Peaks
Possible Causes and Solutions:
-
Suboptimal Mobile Phase: The gradient or isocratic conditions may not be suitable for separating these structurally similar alkaloids.
-
Solution: Adjust the gradient slope or the ratio of organic solvent to aqueous buffer. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol).
-
-
Incorrect Column Chemistry: The chosen stationary phase may not provide sufficient selectivity.
-
Solution: Try a different column chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity for alkaloids.
-
Quantitative Data Summary
The following table summarizes the effect of varying sulfur fumigation levels on the this compound content in Fritillaria thunbergii bulbs.
| Sulfur Content (g/kg of bulbs) | Mean this compound Content (mg/g) | Standard Deviation (mg/g) |
| 0 | 2.55 | 0.12 |
| 10 | 2.58 | 0.15 |
| 20 | 2.60 | 0.13 |
| 30 | 2.57 | 0.14 |
| 40 | 2.54 | 0.16 |
| 50 | 2.52 | 0.18 |
| 60 | 2.35 | 0.20 |
| 70 | 2.28 | 0.21 |
| 80 | 2.25 | 0.23 |
| 90 | 2.23 | 0.22 |
| 100 | 2.21 | 0.24 |
Data adapted from a study on Fritillaria thunbergii bulbi.[1]
Experimental Protocols
Protocol 1: Controlled Sulfur Fumigation of Fritillaria Bulbs
This protocol is based on a patented method for the controlled sulfur fumigation of medicinal materials.
Materials and Equipment:
-
Fresh Fritillaria bulbs
-
Sulfur
-
Fumigation chamber with temperature and vacuum control
-
Water tank for exhaust gas treatment
-
Igniter
Procedure:
-
Place 1 kg of evenly spread Fritillaria bulbs into the fumigation chamber.
-
Position 1 g of sulfur in the designated sulfur holder within the chamber.
-
Fill the water tank with clean water for scrubbing the exhaust gas.
-
Seal the chamber and use a vacuum pump to create a vacuum.
-
Ignite the sulfur using the igniter.
-
Set the temperature controller to 5°C and the fumigation time to 1 hour.
-
After fumigation, use the vacuum pump to direct the sulfur dioxide gas through the water tank for neutralization.
-
Remove the fumigated bulbs for further analysis.
Protocol 2: Quantification of this compound and Peiminine using HPLC-ELSD
This protocol provides a method for the simultaneous determination of this compound and peiminine in Fritillaria bulbs.
Materials and Equipment:
-
Dried Fritillaria bulb powder
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium bicarbonate
-
Ammonia solution
-
HPLC system with an Evaporative Light Scattering Detector (ELSD)
-
XTerra RP18 column (150 mm x 3.9 mm, 5 µm)
-
This compound and peiminine reference standards
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve this compound and peiminine reference standards in methanol to prepare stock solutions. Prepare a series of working standard solutions by diluting the stock solutions with methanol.
-
Sample Preparation:
-
Accurately weigh 1 g of dried Fritillaria bulb powder.
-
Add 25 mL of methanol and perform ultrasonic extraction for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm membrane filter before injection.
-
-
Chromatographic Conditions:
-
Column: XTerra RP18 (150 mm x 3.9 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (A) and 10 mmol·L⁻¹ ammonium bicarbonate solution (adjusted to pH 10.10 with ammonia solution) (B).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
ELSD Settings: Drift tube temperature at 105°C and nebulizer gas (nitrogen) pressure at 2.5 bar.
-
-
Quantification: Construct a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration of the standard solutions. Calculate the content of this compound and peiminine in the sample based on the calibration curve.
Visualizations
Experimental Workflow for Evaluating Sulfur Fumigation Effects
References
- 1. Determination and Visualization of this compound and Peiminine Content in Fritillaria thunbergii Bulbi Treated by Sulfur Fumigation Using Hyperspectral Imaging with Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gamma irradiation as suitable preservation method on herbal medicine: a review - Agris UPM [webagris.upm.edu.my]
- 4. myfoodresearch.com [myfoodresearch.com]
- 5. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 6. horticulturejournal.usamv.ro [horticulturejournal.usamv.ro]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. restek.com [restek.com]
- 9. researchgate.net [researchgate.net]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Best practices for storing and handling pure Peimine powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling pure Peimine powder. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for pure this compound powder?
A1: Pure this compound powder should be stored at -20°C in a tightly sealed container to ensure its long-term stability.[1] For optimal stability, it is advisable to protect the powder from light and moisture.
Q2: What is the shelf life of pure this compound powder?
A2: When stored correctly at -20°C, this compound powder is stable for at least four years.[2]
Q3: What personal protective equipment (PPE) should be worn when handling this compound powder?
A3: When handling this compound powder, it is essential to use appropriate personal protective equipment (PPE) to minimize exposure. This includes:
-
A lab coat
-
Safety glasses or goggles
-
Gloves (it is recommended to use two pairs if the substance is considered highly hazardous)[2]
-
In situations where dust may be generated, a respirator mask with a P3 filter is required.[3]
Q4: What are the known hazards associated with this compound?
A4: this compound is harmful if swallowed, in contact with skin, or if inhaled.[4][5] It is classified as an irritant.[4] Safe handling practices should always be followed in a laboratory setting.[6]
Experimental Protocols & Troubleshooting
Preparing a this compound Stock Solution for Cell Culture
This protocol outlines the steps for preparing a concentrated stock solution of this compound, which can then be diluted to the desired working concentration for cell culture experiments.
Materials:
-
Pure this compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing the Powder:
-
Perform this step in a chemical fume hood to avoid inhalation of the powder.[2][7]
-
Use the "tare method" for accurate and safe weighing:
-
Place a closed, empty, sterile microcentrifuge tube on the analytical balance and tare it.
-
Remove the tube from the balance and take it into the fume hood.
-
Carefully add the desired amount of this compound powder to the tube.
-
Close the tube and weigh it again on the tared balance. The displayed weight is the mass of your this compound powder.[2][8]
-
-
-
Dissolving the Powder:
-
Add the appropriate volume of sterile DMSO to the tube containing the this compound powder to achieve the desired stock concentration. A common stock concentration is 10 mM.
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a water bath may aid dissolution, but avoid excessive heat.
-
-
Sterilization and Storage:
-
The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Solubility Data:
| Solvent | Solubility |
| Dimethylformamide (DMF) | 30 mg/mL |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL[2], 86 mg/mL[1] |
| Ethanol | 1 mg/mL |
| PBS (pH 7.2) | 0.25 mg/mL (in a 1:3 DMSO:PBS solution)[2] |
Troubleshooting Common Issues
Issue: this compound Precipitates in Aqueous Solution
-
Probable Cause: this compound has low water solubility.[9] Adding a concentrated DMSO stock solution directly to an aqueous buffer or cell culture medium can cause the compound to precipitate out of solution.
-
Resolution:
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock solution in a small volume of the aqueous buffer, vortexing well after each addition. Then, add this intermediate dilution to the final volume.
-
Increase Solvent Concentration: If permissible for your experiment, increasing the final concentration of DMSO in your working solution can help maintain solubility. However, be mindful of the potential effects of DMSO on your cells.
-
Use of Pluronic F-68: For in vivo applications or sensitive cell lines, a small amount of a non-ionic surfactant like Pluronic F-68 can be added to the final solution to improve solubility and prevent precipitation.
-
Issue: Inconsistent Experimental Results
-
Probable Cause 1: Inaccurate Weighing: Due to the small quantities often used, inaccuracies in weighing the powder can lead to significant variations in stock solution concentration.
-
Resolution 1: Always use a calibrated analytical balance and the tare method as described in the protocol above.[2][8]
-
Probable Cause 2: Degradation of this compound Stock Solution: Repeated freeze-thaw cycles or improper storage can lead to the degradation of the compound.
-
Resolution 2: Aliquot the stock solution into single-use volumes and store them at -20°C. Avoid repeated freezing and thawing.
-
Probable Cause 3: Hygroscopic Nature of the Powder: If the powder has absorbed moisture from the air, its actual weight will be inaccurate, leading to a lower effective concentration in your stock solution.
Signaling Pathways
Below are diagrams representing signaling pathways reportedly modulated by this compound and related compounds, which can be useful for understanding its mechanism of action in experimental design.
References
- 1. This compound, an Anti-Inflammatory Compound from Chinese Herbal Extracts, Modulates Muscle-Type Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 3. campuscore.ariel.ac.il [campuscore.ariel.ac.il]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacodynamics and Cellular Uptake of this compound and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. safety.duke.edu [safety.duke.edu]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. ehso.emory.edu [ehso.emory.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peimine Bioactivity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Peimine bioactivity assays.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our IC50 values for this compound in cancer cell lines between experiments. What could be the cause?
A1: Inconsistent IC50 values for this compound can stem from several factors:
-
Cell Health and Density: Ensure your cells are in the logarithmic growth phase and that seeding density is consistent across all plates and experiments. Over-confluent or unhealthy cells will respond differently to treatment.[1][2]
-
This compound Stock Solution: this compound stability in solution can be a factor. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Confirm the purity of your this compound sample, as impurities can affect bioactivity.
-
Assay Protocol Variations: Minor variations in incubation times, reagent concentrations, or washing steps can lead to significant differences. Adhere strictly to a standardized protocol.[2][3]
-
Cell Line Specificity: this compound's cytotoxic effects can vary significantly between different cancer cell lines due to their unique genetic and molecular profiles.[4][5]
Q2: Our MTT assay results show an unexpected increase in absorbance at higher concentrations of this compound, suggesting increased cell viability. Is this a known phenomenon?
A2: This is a documented artifact in MTT and other tetrazolium-based assays.[6][7] Several factors could be at play:
-
Compound Interference: this compound, as a natural product, might directly react with the MTT reagent, leading to its reduction and a false positive signal. To test for this, include control wells with this compound and MTT reagent but without cells.[6][7]
-
Cellular Metabolism Changes: this compound might induce changes in cellular metabolism, increasing the activity of mitochondrial reductases without actually increasing cell number.[7]
-
Precipitation: At high concentrations, this compound may precipitate in the culture medium, interfering with the absorbance reading.[8]
Consider using an alternative viability assay that relies on a different mechanism, such as a CyQUANT direct cell proliferation assay (DNA content) or a lactate dehydrogenase (LDH) assay (membrane integrity), to validate your findings.
Q3: We are struggling to reproduce the anti-inflammatory effects of this compound in our LPS-induced macrophage model. What are the critical parameters to consider?
A3: Reproducibility in anti-inflammatory assays with this compound can be challenging. Key parameters to control include:
-
LPS Concentration and Purity: The source and concentration of lipopolysaccharide (LPS) are critical. Use a consistent lot and titrate the LPS to determine the optimal concentration for inducing a robust but not overwhelming inflammatory response in your specific cell type.
-
Timing of Treatment: The timing of this compound treatment relative to LPS stimulation is crucial. Pre-treatment with this compound before LPS stimulation is a common strategy to assess its protective effects.[9]
-
Readout Sensitivity: The choice of inflammatory markers and the sensitivity of your detection method are important. Cytokine measurements (e.g., TNF-α, IL-6, IL-1β) via ELISA or qPCR are common readouts.[10][11]
-
Cellular Model: The type of macrophage (e.g., primary cells vs. cell lines like RAW 264.7) can influence the response.[11]
Quantitative Data Summary
Table 1: Reported IC50 Values for this compound in Various Assays
| Assay Type | Cell Line/Target | IC50 Value | Reference |
| Cytotoxicity | Prostate Cancer (PC3) | ~5-10 µM | [4] |
| Cytotoxicity | Prostate Cancer (DU145, LNCaP) | ~2.5-10 µM | [4] |
| Ion Channel Inhibition | Nav1.7 | 47.2 µM | [4] |
| Ion Channel Inhibition | hERG (Kv11.1) | 43.7 µM | [4] |
| Ion Channel Inhibition | Kv1.3 | 142.1 µM (at 150 ms) | [12] |
| Nicotinic Receptor Inhibition | Muscle-type nAChR (Peak) | 2.9 µM | [13] |
| Nicotinic Receptor Inhibition | Muscle-type nAChR (Steady-state) | 1.2 µM | [13] |
| CYP450 Inhibition | CYP3A4 | 13.43 µM | [14] |
| CYP450 Inhibition | CYP2E1 | 21.93 µM | [14] |
| CYP450 Inhibition | CYP2D6 | 22.46 µM | [14] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[15]
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[15]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[15]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.[6]
-
Absorbance Reading: Gently pipette to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
General Protocol for Anti-Inflammatory Assay (LPS-induced Cytokine Production)
-
Cell Seeding: Seed macrophages (e.g., RAW 264.7) in a 24-well plate and allow them to adhere.
-
This compound Pre-treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
LPS Stimulation: Add LPS to the wells at a pre-determined optimal concentration (e.g., 1 µg/mL) to induce an inflammatory response. Include control wells with no LPS and/or no this compound.
-
Incubation: Incubate for a period sufficient to allow for cytokine production (e.g., 6-24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an ELISA kit according to the manufacturer's instructions.
Visualizations
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. news-medical.net [news-medical.net]
- 3. bioivt.com [bioivt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic anti-inflammatory effects of this compound, peiminine, and forsythoside a combination on LPS-induced acute lung injury by inhibition of the IL-17-NF-κB/MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacodynamics and Cellular Uptake of this compound and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound, an Anti-Inflammatory Compound from Chinese Herbal Extracts, Modulates Muscle-Type Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro effects of this compound on the activity of cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Peimine and Dexamethasone: A Comparative Analysis of Anti-Inflammatory Efficacy
In the landscape of anti-inflammatory therapeutics, both naturally derived and synthetic compounds offer promising avenues for research and development. This guide provides a detailed comparison of the efficacy of Peimine, a major alkaloid from Fritillaria bulbs, and dexamethasone, a potent synthetic glucocorticoid, in reducing inflammation, with a particular focus on acute lung injury (ALI) models. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data and mechanistic insights.
Executive Summary
This compound and dexamethasone both demonstrate significant anti-inflammatory properties by modulating key signaling pathways. This compound primarily exerts its effects through the regulation of the NF-κB and Nrf2 pathways, leading to a reduction in pro-inflammatory cytokines and oxidative stress.[1][2][3] Dexamethasone, a classic corticosteroid, acts via the glucocorticoid receptor to transrepress pro-inflammatory transcription factors, including NF-κB. While both compounds effectively reduce inflammatory markers, their mechanisms of action and potential therapeutic profiles differ. This guide synthesizes data from various preclinical studies to facilitate a comparative understanding of their efficacy. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited, and the following data is compiled from separate investigations.
Quantitative Data on Anti-Inflammatory Efficacy
The following tables summarize the quantitative effects of this compound and dexamethasone on key inflammatory markers in lipopolysaccharide (LPS)-induced acute lung injury models. Methodological differences between the studies, such as animal models, drug dosage, and administration route, should be considered when interpreting these data.
Table 1: Efficacy of this compound in LPS-Induced Acute Lung Injury in Mice
| Parameter | Control (LPS) | This compound (0.1 mg/kg) | This compound (1 mg/kg) | This compound (10 mg/kg) | Reference |
| Lung W/D Ratio | ~7.5 | ~6.5 | ~5.8 | ~5.2 | [1][4] |
| TNF-α (pg/mL) in BALF | ~450 | ~350 | ~250 | ~180 | [2] |
| IL-6 (pg/mL) in BALF | ~3000 | ~2500 | ~1800 | ~1200 | [2] |
| IL-1β (pg/mL) in BALF | ~900 | ~750 | ~600 | ~450 | [2] |
BALF: Bronchoalveolar Lavage Fluid; W/D: Wet-to-Dry. Data are approximate values derived from graphical representations in the cited sources.
Table 2: Efficacy of Dexamethasone in LPS-Induced Acute Lung Injury in Rodents
| Parameter | Control (LPS) | Dexamethasone (1 mg/kg) | Dexamethasone (5 mg/kg) | Dexamethasone (10 mg/kg) | Reference |
| Neutrophils in BALF (x10⁴) | ~120 | ~80 | - | - | [5] |
| Lung W/D Ratio | ~6.4 | - | ~5.1 | - | [5] |
| TNF-α mRNA expression (fold change) | Increased | Reversed | Reversed | Reversed | [6] |
| IL-6 mRNA expression (fold change) | Increased | Reversed | Reversed | Reversed | [6] |
| IL-1β in BALF (pg/mL) | ~250 | <100 | - | - | [5] |
BALF: Bronchoalveolar Lavage Fluid; W/D: Wet-to-Dry. Note that the dexamethasone data is compiled from different studies with varying experimental setups (rats vs. mice, different LPS challenge protocols).
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound and dexamethasone are mediated by distinct yet partially overlapping signaling pathways.
This compound's Dual Regulation of NF-κB and Nrf2 Pathways
This compound's anti-inflammatory action is attributed to its ability to inhibit the pro-inflammatory NF-κB pathway while activating the antioxidant Nrf2 pathway.[1][2][3] In an inflammatory state induced by stimuli like LPS, this compound prevents the degradation of IκBα, thereby sequestering the NF-κB p65 subunit in the cytoplasm and preventing its translocation to the nucleus where it would otherwise initiate the transcription of pro-inflammatory genes.[1] Concurrently, this compound promotes the nuclear translocation of Nrf2, which binds to the antioxidant response element (ARE) and upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[1][2]
Dexamethasone's Glucocorticoid Receptor-Mediated Anti-Inflammatory Pathway
Dexamethasone, as a glucocorticoid, diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR).[7][8] This binding event causes the dissociation of heat shock proteins and allows the GR-dexamethasone complex to translocate to the nucleus.[8][9] In the nucleus, the activated GR can exert its anti-inflammatory effects through several mechanisms, most notably by transrepression. This involves the direct or indirect interaction of the GR complex with pro-inflammatory transcription factors like NF-κB and AP-1, inhibiting their activity and thereby downregulating the expression of inflammatory genes.[7]
Experimental Protocols
The following are generalized experimental workflows for inducing and evaluating treatments for acute lung injury, based on the methodologies reported in the cited literature.
LPS-Induced Acute Lung Injury Model in Mice
This protocol outlines the key steps for inducing ALI in mice using lipopolysaccharide (LPS) and subsequently evaluating the efficacy of a test compound like this compound or dexamethasone.
Key Steps:
-
Animal Acclimatization: Mice (e.g., Kunming or C57BL/6) are acclimatized to the laboratory environment for a week.[1][4]
-
Grouping: Animals are randomly assigned to control, LPS model, and treatment groups (e.g., this compound or dexamethasone at various doses).[1][4][6]
-
Pre-treatment: Treatment groups receive the compound (e.g., intraperitoneal injection) at a specified time before LPS challenge.[1][6] The control and LPS groups receive a vehicle.
-
ALI Induction: Mice are anesthetized, and LPS (dissolved in PBS) is administered intranasally or intratracheally to induce lung injury.[1][4] The control group receives PBS.
-
Monitoring and Sample Collection: After a set period (e.g., 12 or 24 hours), animals are euthanized. Bronchoalveolar lavage fluid (BALF) and lung tissues are collected.[1]
-
Analysis:
-
Lung Wet-to-Dry (W/D) Ratio: To assess pulmonary edema.[1][4]
-
BALF Analysis: Total and differential cell counts are performed. Cytokine levels (TNF-α, IL-6, IL-1β) are measured using ELISA.[2]
-
Histopathology: Lung tissue sections are stained with Hematoxylin and Eosin (H&E) to evaluate inflammatory cell infiltration and lung architecture damage.[1][4]
-
Western Blot and RT-PCR: To quantify the expression of proteins and genes related to the inflammatory signaling pathways.[1][2][6]
-
Conclusion
Both this compound and dexamethasone demonstrate potent anti-inflammatory effects in preclinical models of acute lung injury. This compound's dual action of inhibiting the NF-κB pathway and activating the Nrf2 pathway presents a multifaceted approach to mitigating inflammation and oxidative stress. Dexamethasone remains a benchmark anti-inflammatory agent, acting robustly through glucocorticoid receptor-mediated transrepression of inflammatory genes.
The quantitative data, while not from direct comparative studies, suggest that both compounds can significantly reduce key inflammatory markers. The choice between these agents in a therapeutic context would depend on the specific inflammatory condition, desired mechanism of action, and side-effect profiles. Further head-to-head studies are warranted to definitively compare their efficacy and therapeutic potential under identical experimental conditions. This guide provides a foundational comparison to aid researchers in navigating the therapeutic landscapes of these two compelling anti-inflammatory compounds.
References
- 1. This compound ameliorates LPS-induced acute lung injury by regulating Nrf2 and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound ameliorates LPS-induced acute lung injury by regulating Nrf2 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. e-century.us [e-century.us]
- 5. karger.com [karger.com]
- 6. scispace.com [scispace.com]
- 7. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
Synergistic Therapeutic Effects of Peimine and Forsythoside A in Acute Lung Injury: A Comparative Guide
Introduction to Acute Lung Injury and Novel Therapeutic Strategies
Acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), are characterized by acute, persistent lung inflammation, damage to alveolar cells, and pulmonary edema, carrying a mortality rate of up to 40%.[1] The inflammatory cascade in ALI is complex, often involving the excessive activation of immune cells and the release of pro-inflammatory cytokines.[2][3] Traditional Chinese medicine has long utilized formulations combining Fritillaria thunbergii Miq and Forsythia suspensa (Thunb.) Vahl to treat respiratory diseases characterized by phlegm-heat obstruction.[4][5] Modern research has identified Peimine, a major bioactive alkaloid from Fritillaria, and Forsythoside A, a key component of Forsythia, as potent anti-inflammatory agents.[6][7][8] This guide compares the individual and combined efficacy of this compound and Forsythoside A in mitigating lipopolysaccharide (LPS)-induced ALI, supported by experimental data, detailed protocols, and mechanistic pathway visualizations.
Experimental Design and Methodology
A preclinical study was conducted to evaluate the synergistic anti-inflammatory effects of this compound and Forsythoside A in a mouse model of ALI.[4]
Experimental Workflow
The workflow involved acclimatizing male BALB/c mice, pretreating them with the specified compounds for seven days, inducing acute lung injury with LPS, and finally collecting samples for analysis six hours post-induction.
Detailed Experimental Protocols
-
Animal Model: Male BALB/c mice were used. The ALI model was established via intratracheal instillation of Lipopolysaccharide (LPS).[4][5]
-
Treatment Groups:
-
Control Group
-
LPS Model Group
-
This compound (PM) + LPS Group
-
Forsythoside A (FA) + LPS Group
-
This compound + Forsythoside A (PM+FA) + LPS Group
-
-
Drug Administration: Mice were pretreated by oral gavage with the respective compounds (suspended in 0.5% CMC-Na) once daily for seven consecutive days before LPS challenge.[4]
-
Sample Collection: Six hours after LPS administration, mice were sacrificed. Bronchoalveolar lavage fluid (BALF) and lung tissues were collected for subsequent analysis.[4][5]
-
Biochemical Analysis:
-
Lung Wet/Dry (W/D) Ratio: To assess pulmonary edema.
-
Total Protein (TP) in BALF: Measured using a BCA kit to evaluate vascular permeability.
-
Inflammatory Cytokines: Levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Interleukin-17 (IL-17) in BALF were quantified using ELISA kits.[4][5]
-
-
Histopathological Analysis: Lung tissues were fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to observe pathological changes, such as inflammatory cell infiltration and thickening of alveolar walls.[4][5]
Comparative Efficacy: this compound vs. Forsythoside A vs. Combination Therapy
The combination of this compound and Forsythoside A demonstrated a significantly stronger inhibitory effect on key markers of acute lung injury compared to the administration of either compound alone.[4]
Table 1: Effects on Pulmonary Edema and Vascular Permeability
| Group | Lung W/D Ratio | Total Protein in BALF (µg/mL) |
| Control | 4.5 ± 0.3 | 80 ± 15 |
| LPS Model | 7.8 ± 0.6 | 450 ± 50 |
| This compound + LPS | 6.2 ± 0.5 | 280 ± 30 |
| Forsythoside A + LPS | 6.5 ± 0.4 | 310 ± 35 |
| PM + FA + LPS | 5.1 ± 0.4 | 150 ± 20 |
| Data are presented as mean ± SD. The combination group shows a significant reduction in both W/D ratio and protein leakage into the alveoli, indicating superior protection against pulmonary edema and vascular damage.[4] |
Table 2: Effects on Pro-Inflammatory Cytokine Levels in BALF
| Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | IL-17 (pg/mL) |
| Control | 30 ± 5 | 25 ± 4 | 15 ± 3 | 10 ± 2 |
| LPS Model | 480 ± 45 | 550 ± 50 | 250 ± 28 | 180 ± 20 |
| This compound + LPS | 250 ± 25 | 300 ± 32 | 140 ± 15 | 90 ± 10 |
| Forsythoside A + LPS | 280 ± 30 | 340 ± 35 | 160 ± 18 | 105 ± 12 |
| PM + FA + LPS | 120 ± 15 | 150 ± 18 | 70 ± 8 | 40 ± 5 |
| Data are presented as mean ± SD. The combined administration of this compound and Forsythoside A resulted in a synergistic and potent reduction of all measured pro-inflammatory cytokines, outperforming the individual treatments.[4][5] |
Histological analysis further supported these findings, showing that the combination treatment markedly ameliorated LPS-induced inflammatory cell infiltration and the thickening of bronchoalveolar walls.[4]
Synergistic Mechanism of Action
The enhanced therapeutic effect of the this compound and Forsythoside A combination is attributed to their synergistic inhibition of key inflammatory signaling pathways.[4][5] LPS, a component of Gram-negative bacteria, triggers a potent inflammatory response by binding to Toll-like receptor 4 (TLR4) on immune cells like macrophages.[4][9] This initiates a downstream cascade involving Mitogen-Activated Protein Kinases (MAPK) and Nuclear Factor-kappa B (NF-κB), culminating in the transcription and release of pro-inflammatory cytokines.[2][9][10]
The combination of this compound and Forsythoside A acts to dampen this entire cascade. It significantly suppresses the upregulation of proteins related to the TLR4/MAPK/NF-κB pathway and also inhibits the activation of IL-17, a cytokine that plays a crucial role in neutrophil recruitment and inflammation amplification.[4][5]
Conclusion
The combined administration of this compound and Forsythoside A produces a potent synergistic effect against LPS-induced acute lung injury.[4][5] This combination therapy is significantly more effective than either agent alone in reducing pulmonary edema, vascular permeability, and the production of key inflammatory cytokines. The underlying mechanism involves the multi-target suppression of the TLR4/MAPK/NF-κB and IL-17 signaling pathways.[4][5] These findings provide a strong rationale for the clinical development of a combination therapy using this compound and Forsythoside A as a novel and effective treatment for acute lung injury.
References
- 1. Amplifying protection against acute lung injury: Targeting both inflammasome and cGAS-STING pathway by Lonicerae Japonicae Flos-Forsythiae Fructus drug pair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound ameliorates LPS-induced acute lung injury by regulating Nrf2 and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of honeysuckle + forsythia in treatment of acute lung injury based on network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic anti-inflammatory effects of this compound, peiminine, and forsythoside a combination on LPS-induced acute lung injury by inhibition of the IL-17-NF-κB/MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of the Molecular Mechanisms of this compound in the Treatment of Cough Using Computational Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound ameliorates pulmonary fibrosis via the inhibition of M2-type macrophage polarization through the suppression of P38/Akt/STAT6 signals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forsythoside A protects against lipopolysaccharide-induced acute lung injury through up-regulating microRNA-124 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Forsythiaside A alleviates acute lung injury by inhibiting inflammation and epithelial barrier damages in lung and colon through PPAR-γ/RXR-α complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound ameliorates LPS-induced acute lung injury by regulating Nrf2 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Peimine and Ibuprofen: A Comparative Analysis of Pro-Inflammatory Cytokine Inhibition
For researchers, scientists, and drug development professionals, understanding the nuances of anti-inflammatory compounds is paramount. This guide provides a detailed, data-driven comparison of peimine, a natural alkaloid, and ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), in their capacity to inhibit key pro-inflammatory cytokines.
This publication synthesizes available experimental data to objectively compare the mechanisms and efficacy of this compound and ibuprofen in modulating inflammatory responses, with a focus on Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).
Executive Summary
This compound, a major active component of Fritillaria bulbs, demonstrates a consistent dose-dependent inhibition of pro-inflammatory cytokines by targeting the NF-κB and MAPK signaling pathways. In contrast, ibuprofen, a conventional COX-1/COX-2 inhibitor, exhibits a more complex and context-dependent effect on these cytokines. While it can reduce the production of certain cytokines in some inflammatory models, other studies report an increase or no significant effect, highlighting different primary mechanisms of action. A direct quantitative comparison is challenging due to the lack of head-to-head studies; however, this guide consolidates data from various sources to provide a comprehensive overview.
Comparative Data on Pro-Inflammatory Cytokine Inhibition
The following tables summarize the quantitative data on the inhibition of TNF-α, IL-6, and IL-1β by this compound and ibuprofen from various experimental studies. It is important to note that the experimental conditions, such as cell types, stimuli, and concentrations, vary between studies, which may influence the observed effects.
Table 1: this compound - Inhibition of Pro-Inflammatory Cytokines
| Cell Line/Model | Stimulus | Cytokine | Concentration of this compound | Observed Effect | Reference |
| HMC-1 (Human Mast Cells) | PMACI | TNF-α, IL-6, IL-8 | 1, 10, 25, 50 µg/mL | Dose-dependent inhibition of cytokine production.[1] | [1] |
| RAW264.7 (Murine Macrophages) | LPS | TNF-α, IL-6, IL-1β | 0.1, 1, 10 mg/kg (in vivo) | Significant reduction in cytokine secretion in bronchoalveolar lavage fluid.[2] | [2] |
| Mouse Articular Chondrocytes | IL-1β | iNOS, COX-2 | Not specified | Suppressed IL-1β-induced production. | [3] |
| Acute Lung Injury Mice | LPS | TNF-α, IL-6, IL-1β | Not specified | Strong inhibitory effects on cytokine levels.[4][5] | [4][5] |
| MH-S (Murine Alveolar Macrophages) | IL-4 | Arg-1, Fizz-1 (M2 markers) | 12.5, 25, 50, 100 μg/ml | Significant reduction in mRNA expression of M2 macrophage markers at high concentrations.[6] | [6] |
Table 2: Ibuprofen - Effects on Pro-Inflammatory Cytokines
| Cell Line/Model | Stimulus | Cytokine | Concentration of Ibuprofen | Observed Effect | Reference |
| RAW264.7 (Murine Macrophages) | LPS | IL-1β, IL-6 | 200, 400 µM | Significant decrease in inflammatory cytokine expression.[2] | [2] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | IL-1α | IL-1β, TNF-α | 200 mg/day (oral) | Elevated synthesis of IL-1β (538% increase) and TNF-α (270% increase).[7] | [7] |
| Endotoxic Challenge in Mice | LPS | TNF-α, IL-6 | 1 mg/kg | Provoked a later increase in TNF-α and IL-6.[8] | [8] |
| Human Mononuclear Cells (Preterm Newborns) | LPS | IL-6, TNF-α | Various | Increased secretion of IL-6 and TNF-α; IL-1β mostly unaffected.[4] | [4] |
| Periapical Exudates (Human) | Inflammation | IL-1β, TNF-α | 400 mg every 6 hours | No significant differences in IL-1β and TNF-α levels. | [3] |
| Acute Endotoxinemia (Human Volunteers) | Endotoxin | TNF-α, IL-6 | Pretreatment | Significant augmentation of circulating TNF-α and IL-6 levels.[9] | [9] |
Signaling Pathways and Mechanisms of Action
The distinct effects of this compound and ibuprofen on pro-inflammatory cytokine production stem from their different molecular targets and mechanisms of action.
This compound's Anti-Inflammatory Mechanism
This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][10] In an inflammatory state, the activation of these pathways leads to the transcription of genes encoding pro-inflammatory cytokines. This compound has been shown to reduce the phosphorylation of key proteins in these pathways, thereby preventing the translocation of NF-κB into the nucleus and inhibiting the expression of target genes.[1][10]
Figure 1. this compound's inhibitory action on the NF-κB and MAPK signaling pathways.
Ibuprofen's Anti-Inflammatory Mechanism
Ibuprofen's primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) .[2][4][6][7][8] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking COX enzymes, ibuprofen reduces prostaglandin synthesis. Its effect on pro-inflammatory cytokine production is considered a secondary and more variable effect.
Figure 2. Ibuprofen's primary mechanism of action via COX enzyme inhibition.
Experimental Protocols
To ensure the reproducibility and clear understanding of the cited data, the following are detailed methodologies for key experiments.
In Vitro Cytokine Inhibition Assay (General Protocol)
This protocol outlines a general workflow for assessing the in vitro inhibition of pro-inflammatory cytokines. Specific details may vary between studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Co-Administration of Gagam-Sipjeondaebo-Tang and Ibuprofen Alleviates the Inflammatory Response in MPTP-Induced Parkinson’s Disease Mouse Model and RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ascofuranone inhibits lipopolysaccharide–induced inflammatory response via NF-kappaB and AP-1, p-ERK, TNF-α, IL-6 and IL-1β in RAW 264.7 macrophages | PLOS One [journals.plos.org]
- 6. This compound ameliorates pulmonary fibrosis via the inhibition of M2-type macrophage polarization through the suppression of P38/Akt/STAT6 signals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral aspirin and ibuprofen increase cytokine-induced synthesis of IL-1 beta and of tumour necrosis factor-alpha ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential effects of IL-1 beta and ibuprofen after endotoxic challenge in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pretreatment with ibuprofen augments circulating tumor necrosis factor-alpha, interleukin-6, and elastase during acute endotoxinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ibuprofen suppresses interleukin-1beta induction of pro-amyloidogenic alpha1-antichymotrypsin to ameliorate beta-amyloid (Abeta) pathology in Alzheimer's models - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different Fritillaria alkaloids' bioactivity
For Researchers, Scientists, and Drug Development Professionals
The genus Fritillaria, a cornerstone of traditional medicine, harbors a diverse array of steroidal alkaloids with significant therapeutic potential. These compounds have garnered considerable interest for their wide-ranging pharmacological effects, including anti-inflammatory, anticancer, antitussive, and expectorant activities. This guide provides a comprehensive, data-driven comparison of the bioactivities of various Fritillaria alkaloids, supported by experimental data and detailed methodologies to aid in research and development endeavors.
Comparative Bioactivity of Fritillaria Alkaloids
The pharmacological effects of Fritillaria alkaloids are diverse, with specific compounds exhibiting pronounced activity against different biological targets. The following tables summarize the quantitative data from various studies, offering a clear comparison of their potency.
Anti-inflammatory Activity
A significant number of Fritillaria alkaloids have demonstrated potent anti-inflammatory effects. The data below, primarily focusing on the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, highlights the comparative efficacy of these compounds.
| Alkaloid | IC50 (μM) for NO Inhibition | Source Species | Reference |
| Stenanzine | 8.04 | Fritillaria pallidiflora | [1] |
| Hapepunine | 20.85 | Fritillaria pallidiflora | [1] |
| Undescribed Steroidal Alkaloid (Compound 1) | < 10 | Fritillaria ussuriensis | [2] |
| Undescribed Steroidal Alkaloid (Compound 4) | < 10 | Fritillaria ussuriensis | [2] |
| Undescribed Steroidal Alkaloid (Compound 11) | < 10 | Fritillaria ussuriensis | [2] |
| Undescribed Steroidal Alkaloid (Compound 15) | < 10 | Fritillaria ussuriensis | [2] |
| Undescribed Steroidal Alkaloid (Compound 22) | < 10 | Fritillaria ussuriensis | [2] |
| Undescribed Steroidal Alkaloid (Compound 24) | < 10 | Fritillaria ussuriensis | [2] |
Anticancer Activity
Several Fritillaria alkaloids have exhibited significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values presented below provide a basis for comparing their anticancer potential.
| Alkaloid/Extract | Cell Line | IC50 (μg/mL) | Source Species | Reference |
| Total Alkaloids of BFU (TAFU) | A2780 (Ovarian) | < 88.50 | Fritillaria ussuriensis | [3] |
| Total Alkaloids of BFU (TAFU) | LLC (Lung) | < 97.55 | Fritillaria ussuriensis | [3] |
| Peimisine | A2780 (Ovarian) | Data not available, but showed significant cytotoxicity | Fritillaria ussuriensis | [3] |
| Fritillaria imperialis (Aqueous Extract) | LCL-PI11 (Liver) | 4.2 | Fritillaria imperialis | [4] |
| Fritillaria imperialis (Aqueous Extract) | MCF-7 (Breast) | 3.9 | Fritillaria imperialis | [4] |
| Fritillaria imperialis (Ethanolic Extract) | LCL-PI11 (Liver) | 1.7 | Fritillaria imperialis | [4] |
| Fritillaria imperialis (Ethanolic Extract) | MCF-7 (Breast) | 1.3 | Fritillaria imperialis | [4] |
| Fritillaria imperialis (Methanolic Extract) | HCT116 (Colon) | 550 (induces apoptosis) | Fritillaria imperialis | [5] |
Antitussive and Expectorant Activities
The traditional use of Fritillaria for respiratory ailments is supported by modern pharmacological studies. Several alkaloids have shown significant antitussive and expectorant effects.
| Alkaloid | Bioactivity | Model | Source Species | Reference |
| Imperialine | Antitussive, Expectorant, Anti-inflammatory | Ammonia-induced cough in mice, phenol red secretion in mice, xylene-induced ear edema in mice | Fritillaria cirrhosa | [6][7] |
| Chuanbeinone | Antitussive, Anti-inflammatory | Ammonia-induced cough in mice, xylene-induced ear edema in mice | Fritillaria cirrhosa | [6][7] |
| Verticinone | Antitussive, Expectorant | Ammonia-induced cough in mice, phenol red secretion in mice | Fritillaria cirrhosa | [6][7] |
| Verticine | Antitussive, Expectorant | Ammonia-induced cough in mice, phenol red secretion in mice | Fritillaria cirrhosa | [6][7] |
| Imperialine-β-N-oxide | Antitussive, Expectorant, Anti-inflammatory | Ammonia-induced cough in mice, phenol red secretion in mice, xylene-induced ear edema in mice | Fritillaria wabuensis | [7][8] |
| Isovertine | Antitussive, Expectorant, Anti-inflammatory | Ammonia-induced cough in mice, phenol red secretion in mice, xylene-induced ear edema in mice | Fritillaria wabuensis | [7][8] |
| Isovertine-β-N-oxide | Antitussive, Expectorant, Anti-inflammatory | Ammonia-induced cough in mice, phenol red secretion in mice, xylene-induced ear edema in mice | Fritillaria wabuensis | [7][8] |
Signaling Pathways Modulated by Fritillaria Alkaloids
The therapeutic effects of Fritillaria alkaloids are underpinned by their interaction with key cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
Anti-inflammatory Signaling Pathways
Total alkaloids from Fritillaria cirrhosa have been shown to alleviate inflammation by inhibiting the NF-κB and TGF-β signaling pathways .[9][10][11] Stenanzine, another potent anti-inflammatory alkaloid, exerts its effects by blocking the phosphorylation and degradation of IκBα and inhibiting the c-Jun N-terminal kinase (JNK) pathway.[1]
Caption: Inhibition of the NF-κB signaling pathway by Fritillaria alkaloids.
Antioxidant Signaling Pathway
Several isosteroid alkaloids from Fritillaria cirrhosa have demonstrated protective effects against oxidative stress by activating the Nrf2-mediated antioxidant pathway .[12][13] This involves promoting the nuclear translocation of Nrf2 and upregulating the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).
Caption: Activation of the Nrf2 antioxidant pathway by Fritillaria alkaloids.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies employed in the key cited experiments.
In Vitro Anti-inflammatory Assay (NO Production)
-
Cell Line: RAW264.7 murine macrophages.
-
Method: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test alkaloids for 1-2 hours. Subsequently, cells are stimulated with lipopolysaccharide (LPS; typically 1 µg/mL) for 24 hours to induce nitric oxide (NO) production. The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm. The percentage of NO inhibition is calculated relative to the LPS-treated control group, and the IC50 value is determined.[1][2]
-
Data Analysis: IC50 values are calculated using a dose-response curve fitting model.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Lines: Various cancer cell lines (e.g., A2780, LLC, HepG2, A549, LCL-PI11, MCF-7).[3][4]
-
Method: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with different concentrations of the Fritillaria alkaloids or extracts for a specified period (e.g., 48 or 72 hours). After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control group. IC50 values are determined from the dose-response curves.[3][4]
In Vivo Antitussive Activity Assay (Ammonia-Induced Cough in Mice)
-
Animal Model: Kunming or ICR mice.
-
Method: Animals are randomly divided into several groups: a negative control group (vehicle), a positive control group (e.g., codeine phosphate), and treatment groups receiving different doses of the test alkaloids. The substances are typically administered orally. After a specific period (e.g., 30 or 60 minutes), each mouse is placed in a sealed container and exposed to a fine mist of ammonium hydroxide solution to induce coughing. The number of coughs within a defined period (e.g., 3 minutes) and the latent period before the first cough are recorded.[6][7][8]
-
Data Analysis: The cough frequency and the latent period of the treatment groups are compared with those of the control groups. Statistical significance is determined using appropriate tests (e.g., ANOVA).
In Vivo Expectorant Activity Assay (Phenol Red Secretion in Mice)
-
Animal Model: Kunming or ICR mice.
-
Method: Similar to the antitussive assay, mice are divided into control and treatment groups and administered the test substances. After a set time (e.g., 30 minutes), each mouse is intraperitoneally injected with a phenol red solution. After another 30 minutes, the animals are euthanized, and their tracheas are dissected. The tracheas are washed with a sodium bicarbonate solution to collect the secreted phenol red. The absorbance of the washing solution is measured at approximately 546 nm.[6][7][8]
-
Data Analysis: The amount of phenol red secreted is calculated and compared between the treatment and control groups to assess the expectorant activity.
Caption: General experimental workflow for screening the bioactivity of Fritillaria alkaloids.
References
- 1. Steroidal alkaloids from the bulbs of Fritillaria pallidiflora Schrenk and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Undescribed steroidal alkaloids from the bulbs of Fritillaria ussuriensis Maxim and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of antitumor property of extracts and steroidal alkaloids from the cultivated Bulbus Fritillariae ussuriensis and preliminary investigation of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic effects of Fritillaria imperialis L. extracts on human liver cancer cells, breast cancer cells and fibroblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antitussive, expectorant and anti-inflammatory alkaloids from Bulbus Fritillariae Cirrhosae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iomcworld.com [iomcworld.com]
- 8. Antitussive, expectorant and anti-inflammatory activities of four alkaloids isolated from Bulbus of Fritillaria wabuensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Total alkaloids of bulbus of <em>Fritillaria cirrhosa</em> alleviate bleomycin-induced inflammation and pulmonary fibrosis in rats by inhibiting TGF-β and NF-κB signaling pathway | Food & Nutrition Research [foodandnutritionresearch.net]
- 10. Total alkaloids of bulbus of Fritillaria cirrhosa alleviate bleomycin-induced inflammation and pulmonary fibrosis in rats by inhibiting TGF-β and NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Total alkaloids of bulbus of <em>Fritillaria cirrhosa</em> alleviate bleomycin-induced inflammation and pulmonary fibrosis in rats by inhibiting TGF-β and NF-κB signaling pathway | Food & Nutrition Research [foodandnutritionresearch.net]
- 12. researchgate.net [researchgate.net]
- 13. Isosteroid alkaloids from Fritillaria cirrhosa bulbus as inhibitors of cigarette smoke-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Molecular Targets of Peimine: A Comparative Guide to CRISPR-Cas9 and Alternative Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CRISPR-Cas9 technology with alternative methods for validating the molecular targets of Peimine, a bioactive alkaloid with recognized anti-inflammatory, analgesic, and anti-cancer properties. Experimental data is presented to support the comparison, and detailed protocols for key experiments are provided.
Introduction to this compound and its Putative Molecular Targets
This compound, a major active component isolated from the bulb of Fritillariae Thunbergii, has been shown to exert its pharmacological effects through the modulation of several key signaling pathways and molecular targets.[1][2][3] Computational and experimental studies have identified a range of potential targets, including components of the MAPK, NF-κB, and PI3K-Akt signaling pathways, as well as various ion channels such as Nav1.7, Kv1.3, and nicotinic acetylcholine receptors (nAChRs).[1][4][5][6][7] Validating these targets is a critical step in the drug discovery process, providing the necessary evidence to advance this compound or its derivatives as potential therapeutic agents.
CRISPR-Cas9: A Revolutionary Tool for Target Validation
The advent of CRISPR-Cas9 technology has revolutionized the field of target identification and validation.[8][9][10] This powerful gene-editing tool allows for the precise and permanent disruption of target genes, offering a level of specificity and efficacy that was previously unattainable. This guide will compare the utility of CRISPR-Cas9 with established validation methods for several of this compound's putative molecular targets.
Comparison of Target Validation Methodologies
The following sections provide a detailed comparison of CRISPR-Cas9 with alternative validation techniques for key molecular targets of this compound.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis, and is a known target of this compound.[2]
Comparison of Validation Methods for MAPK Pathway Components
| Feature | CRISPR-Cas9 Knockout | RNA interference (RNAi) | Small Molecule Inhibitors |
| Principle | Permanent gene disruption at the DNA level. | Post-transcriptional gene silencing via mRNA degradation.[11][12] | Reversible or irreversible inhibition of protein function. |
| Specificity | High, with potential for off-target effects that can be minimized through careful guide RNA design. | Can have significant off-target effects.[13] | Varies widely; off-target effects are common. |
| Efficacy | High, can achieve complete loss of protein expression. | Variable, often results in incomplete knockdown. | Dependent on inhibitor potency and cellular uptake. |
| Duration of Effect | Permanent and heritable. | Transient. | Dependent on compound half-life and administration. |
| Quantitative Data Example | CRISPR-mediated knockout of key MAPK pathway genes in acute myeloid leukemia cell lines led to a significant reduction in sensitivity to sorafenib, with IC50 values increasing by 2-4 fold.[2][14] | siRNA-mediated knockdown of MAPK p42 in HeLa cells resulted in a ~60-70% reduction in mRNA expression and arrested the cell cycle in the S phase.[9] | The MEK inhibitor trametinib re-sensitized resistant cells to FLT3 inhibitors, showing a greater than 50% reduction in cell viability at 10 nM.[2][14] |
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a key regulator of inflammation, and its inhibition is a proposed mechanism for this compound's anti-inflammatory effects.[2][15]
Comparison of Validation Methods for NF-κB Pathway Components
| Feature | CRISPR-Cas9 Knockout | RNA interference (RNAi) | Small Molecule Inhibitors |
| Principle | Permanent disruption of genes encoding NF-κB subunits or upstream regulators. | Silencing of NF-κB pathway components at the mRNA level. | Direct inhibition of key proteins in the NF-κB cascade (e.g., IKK, proteasome).[5][15][16][17] |
| Specificity | High, allows for targeting of specific NF-κB family members. | Prone to off-target effects. | Specificity can be a challenge; many inhibitors have multiple targets.[7] |
| Efficacy | Complete knockout of target gene expression is achievable.[17] | Variable knockdown efficiency. | Potency varies, and complete inhibition can be difficult to achieve in cells. |
| Duration of Effect | Permanent. | Transient. | Reversible and dependent on compound presence. |
| Quantitative Data Example | CRISPR/Cas9 knockout of Traf3, a negative regulator of NF-κB, led to continued cell proliferation at high density in mammary epithelial cells.[18] | siRNA targeting IKKα/β can lead to a >70% reduction in the expression of these kinases. | The IKKβ inhibitor BMS-345541 inhibits NF-κB activation with an IC50 in the nanomolar range in preclinical models.[5] |
Phosphatidylinositol 3-kinase (PI3K)/Akt Signaling Pathway
The PI3K/Akt pathway is involved in cell survival and proliferation and has been implicated in the anti-cancer effects of this compound.[1]
Comparison of Validation Methods for PI3K/Akt Pathway Components
| Feature | CRISPR-Cas9 Knockout | RNA interference (RNAi) | Small Molecule Inhibitors |
| Principle | Targeted knockout of genes encoding PI3K subunits or Akt isoforms. | siRNA-mediated silencing of PI3K or Akt expression.[8][14][19][20] | Inhibition of the kinase activity of PI3K or Akt. |
| Specificity | High, can distinguish between different isoforms. | Off-target effects are a concern. | Isoform-specific inhibitors are available, but cross-reactivity can occur. |
| Efficacy | Can achieve complete loss of function.[7] | Often results in partial knockdown.[14] | Potency and efficacy are dose-dependent. |
| Duration of Effect | Permanent. | Transient. | Reversible. |
| Quantitative Data Example | CRISPR/Cas9-mediated knockout of the PIK3CA gene in breast cancer cells, combined with radiation, led to a significant decrease in cell proliferation and an increase in apoptosis.[7][12] | Transfection with p85α or p110α siRNA significantly suppressed the viability of KM20 and HT29 colon cancer cells by over 50%.[8] | The PI3K inhibitor alpelisib showed an IC50 of ~1 µM in PIK3CA-mutated breast cancer cell lines.[13] |
Voltage-Gated Sodium Channel Nav1.7
Nav1.7 is a key player in pain signaling and a potential target for the analgesic effects of this compound.[3]
Comparison of Validation Methods for Nav1.7
| Feature | CRISPR-Cas9 Knockout/Mutation | Electrophysiology | Small Molecule Blockers |
| Principle | Genetic disruption or correction of the SCN9A gene encoding Nav1.7.[16] | Direct measurement of ion channel activity using patch-clamp techniques.[6][21][22][23] | Direct blockade of the ion channel pore. |
| Specificity | Highly specific to the SCN9A gene. | Can isolate currents from specific channels using specific blockers or expression systems. | Specificity for Nav1.7 over other Nav subtypes is a major challenge. |
| Efficacy | Complete knockout or precise editing of the gene. | Provides detailed functional characterization of channel properties. | Efficacy is concentration-dependent and can be influenced by channel state. |
| Duration of Effect | Permanent. | Acute measurements. | Reversible. |
| Quantitative Data Example | CRISPR-mediated correction of a gain-of-function mutation in SCN9A in patient-derived iPSCs reversed neuronal hyperexcitability.[16] | Electrophysiological recordings of mutant Nav1.7 channels showed a hyperpolarizing shift in activation and slowed deactivation compared to wild-type.[6] | Designed peptide inhibitors of human Nav1.7 channels showed IC50s of 4-7 nM with >1000-fold selectivity over other Nav subtypes.[21] |
Voltage-Gated Potassium Channel Kv1.3
Kv1.3 channels are involved in immune cell activation and are a target for this compound's anti-inflammatory activity.[3]
Comparison of Validation Methods for Kv1.3
| Feature | CRISPR-Cas9 Knockout | Pharmacological Blockade |
| Principle | Genetic deletion of the KCNA3 gene encoding Kv1.3. | Direct inhibition of Kv1.3 channel function by small molecules or toxins.[24][25][26][27] |
| Specificity | Highly specific to the KCNA3 gene. | Specificity can be challenging, with potential off-target effects on other potassium channels.[25] |
| Efficacy | Complete and permanent loss of channel expression. | Efficacy is dependent on the potency and concentration of the blocker. |
| Duration of Effect | Permanent. | Reversible and dependent on the presence of the blocking agent. |
| Quantitative Data Example | Kv1.3 knockout mice are resistant to diet-induced obesity.[25] | The small molecule inhibitor Psora-4 blocks Kv1.3 with an IC50 of 3 nM.[27] |
Nicotinic Acetylcholine Receptors (nAChRs)
nAChRs are ligand-gated ion channels involved in various physiological processes, and their modulation by this compound may contribute to its diverse pharmacological effects.[4][7]
Comparison of Validation Methods for nAChRs
| Feature | CRISPR-Cas9 Knockout | Radioligand Binding Assays | Electrophysiology |
| Principle | Knockout of specific nAChR subunit genes.[1][4][28] | Measures the binding of a radiolabeled ligand to the receptor.[1][2][4][28][29] | Directly measures the ion flow through the channel upon activation. |
| Specificity | High, can target individual subunits to dissect receptor composition. | Ligand specificity determines which receptor subtypes are measured. | Can be highly specific with the use of subtype-selective agonists and antagonists. |
| Efficacy | Complete loss of the targeted subunit. | Provides quantitative data on receptor density (Bmax) and ligand affinity (Kd or Ki).[29] | Provides detailed functional information on channel gating and modulation. |
| Duration of Effect | Permanent. | In vitro assay. | Acute measurements. |
| Quantitative Data Example | CRISPR/Cas9-mediated knockout of the nAChR α6 subunit in Spodoptera exigua resulted in a 373-fold higher resistance to spinosad.[1] | [3H]-epibatidine binds to nAChRs in rat cortex with a dissociation constant (Kd) of 42 pM in homogenates.[4] | This compound inhibits muscle-type nAChRs with an IC50 in the low micromolar range.[4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
CRISPR-Cas9 Mediated Gene Knockout Protocol
This protocol provides a general framework for generating knockout cell lines using CRISPR-Cas9.
-
Guide RNA (gRNA) Design and Cloning:
-
Design two to three gRNAs targeting an early exon of the gene of interest using online design tools (e.g., CHOPCHOP, Synthego).
-
Select gRNAs with high on-target scores and low off-target predictions.
-
Synthesize and clone the gRNA sequences into a suitable Cas9 expression vector (e.g., pX459).
-
-
Cell Transfection:
-
Culture the target cells to 70-80% confluency.
-
Transfect the cells with the Cas9-gRNA plasmid using a suitable method (e.g., lipofection, electroporation).
-
Include a negative control (scrambled gRNA) and a positive control (gRNA targeting a gene known to produce a clear phenotype).
-
-
Selection of Edited Cells:
-
If the vector contains a selection marker (e.g., puromycin resistance), apply the selection agent 24-48 hours post-transfection.
-
Alternatively, if the vector expresses a fluorescent marker, use fluorescence-activated cell sorting (FACS) to isolate transfected cells.
-
-
Single-Cell Cloning:
-
Serially dilute the selected cell population into 96-well plates to isolate single cells.
-
Allow individual cells to grow into colonies.
-
-
Validation of Knockout:
-
Expand the single-cell clones.
-
Extract genomic DNA and perform PCR to amplify the target region.
-
Use Sanger sequencing or a mismatch cleavage assay (e.g., T7 Endonuclease I assay) to confirm the presence of insertions or deletions (indels).
-
Perform Western blotting or qPCR to confirm the absence of protein or mRNA expression, respectively.
-
RNA Interference (RNAi) Protocol
This protocol outlines a general procedure for transient gene silencing using siRNA.
-
siRNA Design and Synthesis:
-
Design at least two independent siRNAs targeting the mRNA of the gene of interest.
-
Include a non-targeting (scrambled) siRNA as a negative control.
-
Synthesize the siRNAs, optionally with chemical modifications to enhance stability and reduce off-target effects.
-
-
Cell Transfection:
-
Plate cells to achieve 30-50% confluency on the day of transfection.
-
Prepare siRNA-lipid complexes according to the transfection reagent manufacturer's protocol.
-
Add the complexes to the cells and incubate for 24-72 hours.
-
-
Validation of Knockdown:
-
Harvest the cells at various time points post-transfection.
-
Perform qPCR to quantify the reduction in target mRNA levels.
-
Perform Western blotting to assess the reduction in target protein levels.
-
-
Phenotypic Analysis:
-
Perform relevant functional assays (e.g., cell viability, apoptosis, reporter assays) to assess the phenotypic consequences of gene silencing.
-
Mandatory Visualizations
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: CRISPR-Cas9 target validation workflow.
Caption: CRISPR-Cas9 vs. RNAi mechanisms.
Conclusion
CRISPR-Cas9 offers a highly specific, efficient, and permanent method for validating the molecular targets of this compound, providing a clear advantage over many traditional techniques. Its ability to generate complete loss-of-function mutants allows for the unambiguous elucidation of a target's role in a particular phenotype. While alternative methods such as RNAi and small molecule inhibitors remain valuable tools, particularly for initial screening and studying the effects of transient inhibition, CRISPR-Cas9 provides a more definitive approach for target validation in the drug discovery pipeline. For ion channels, a combination of CRISPR-Cas9-mediated genetic modification and electrophysiological analysis provides the most comprehensive validation of their role as drug targets. The continued application of these powerful technologies will undoubtedly accelerate the development of this compound and other natural products as novel therapeutics.
References
- 1. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Frontiers | Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay [frontiersin.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Electrophysiological Properties of Mutant Nav1.7 Sodium Channels in a Painful Inherited Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Molecular Therapy of the PI3K Pathway: Therapeutic Significance of PI3K Subunit Targeting in Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-interfering RNA-mediated silencing of the MAPK p42 gene induces dual effects in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rnajc.ucsf.edu [rnajc.ucsf.edu]
- 11. A Genome-Wide RNAi Screen Reveals MAP Kinase Phosphatases as Key ERK Pathway Regulators during Embryonic Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RNAi and high-content screening in target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. Functional studies of the PI(3)-kinase signalling pathway employing synthetic and expressed siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small Molecule NF-κB Pathway Inhibitors in Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Targeted RNA interference of PI3K pathway components sensitizes colon cancer cells to TNF-related apoptosis-inducing ligand (TRAIL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. BLOCK-iT™ RNAi Express [rnaidesigner.thermofisher.com]
- 21. Computational design of peptides to target NaV1.7 channel with high potency and selectivity for the treatment of pain | eLife [elifesciences.org]
- 22. matilda.science [matilda.science]
- 23. Mapping protein interactions of sodium channel NaV1.7 using epitope‐tagged gene‐targeted mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Discovery of KV 1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Pharmacological blockade of KV1.3 channel as a promising treatment in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 27. guidetopharmacology.org [guidetopharmacology.org]
- 28. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 29. giffordbioscience.com [giffordbioscience.com]
Peimine's Pharmacological Profile: A Cross-Species Comparative Guide
An objective analysis of Peimine's therapeutic effects across various biological systems, supported by experimental data.
This compound, a major isosteroidal alkaloid extracted from the bulbs of Fritillaria species, has long been a staple in traditional Chinese medicine for its purported antitussive, expectorant, and anti-inflammatory properties. Modern pharmacological research has begun to elucidate the molecular mechanisms underlying these effects, revealing a broader spectrum of activities that includes neuroprotective, cardiovascular, and anticancer potential. This guide provides a comparative overview of the pharmacological effects of this compound across different species, with a focus on the supporting experimental evidence and underlying signaling pathways.
Anti-inflammatory Effects
This compound consistently demonstrates potent anti-inflammatory activity across various species and experimental models. Its primary mechanism involves the suppression of pro-inflammatory cytokines and the modulation of key inflammatory signaling pathways.
Table 1: Cross-species Comparison of this compound's Anti-inflammatory Effects
| Species/Model | Experimental Context | Key Findings | Signaling Pathways Implicated | Reference |
| Mouse | Lipopolysaccharide (LPS)-induced acute lung injury | Reduced inflammatory cell infiltration; Decreased levels of TNF-α, IL-6, IL-1β, and IL-17. | TLR4/MAPK/NF-κB, IL-17 | [1] |
| Mouse | LPS-induced mastitis | Suppressed pathological changes in mammary gland; Inhibited MPO activity and production of TNF-α, IL-6, IL-1β, COX-2, and iNOS. | AKT/NF-κB, ERK1/2, p38 | [2] |
| Mouse | IL-1β-induced inflammation in chondrocytes (Osteoarthritis model) | Inhibited IL-1β-induced inflammation. | MAPK | [3] |
| Rat | Kainic acid-induced epileptic model | Exhibited neuroprotective effects by reducing inflammation. | Not specified | [4] |
| Human | Phorbol 12-myristate 13-acetate plus calcium ionophore (PMACI)-induced mast cells (HMC-1) | Inhibited production of IL-6, IL-8, and TNF-α. | MAPK, NF-κB | [4] |
| Human | TNF-α-induced non-small-cell lung cancer epithelial cells (A549) | Significantly inhibited the secretion of IL-8, MMP-9. | MAPK, NF-κB | [5] |
| Human | HEK 293 cells | Blocked Nav1.7 and preferably inhibited Kv1.3 ion channels, suggesting a mechanism for anti-inflammatory action. | Ion Channel Modulation | [6] |
Experimental Protocol: LPS-induced Acute Lung Injury in Mice
A frequently cited model to assess the anti-inflammatory effects of this compound involves the induction of acute lung injury (ALI) in mice using lipopolysaccharide (LPS).
-
Animal Model: Male BALB/c mice are typically used.
-
Induction of ALI: Mice are administered LPS via intratracheal instillation.
-
Treatment: this compound is administered, often in combination with other compounds like Peiminine and Forsythoside A, prior to LPS challenge.
-
Sample Collection: After a set period (e.g., 6 hours), bronchoalveolar lavage fluid (BALF) and lung tissues are collected.
-
Analysis:
-
Lung Wet/Dry (W/D) Ratio: To assess pulmonary edema.
-
Total Protein (TP) in BALF: As a marker of vascular permeability.
-
Inflammatory Cytokine Levels (e.g., TNF-α, IL-6, IL-1β, IL-17): Measured in BALF or lung homogenates using ELISA.
-
Histopathology: Lung tissue sections are stained with Hematoxylin and Eosin (H&E) to evaluate inflammatory cell infiltration and alveolar wall thickening.
-
Western Blot Analysis: To determine the expression levels of proteins involved in signaling pathways like TLR4, MAPK, and NF-κB in lung tissues.[1]
-
Signaling Pathway: this compound's Anti-inflammatory Mechanism
The anti-inflammatory effects of this compound are largely attributed to its ability to interfere with the NF-κB and MAPK signaling cascades, which are central to the inflammatory response.
Caption: this compound inhibits inflammatory responses by blocking the MAPK and NF-κB signaling pathways.
Antitussive and Sedative Effects
While the antitussive properties of this compound are a cornerstone of its traditional use, detailed cross-species comparative studies with modern methodologies are less common. Early studies provided some initial insights.
Table 2: Cross-species Comparison of this compound's Antitussive and Sedative Effects
| Species/Model | Experimental Context | Key Findings | Reference |
| Guinea Pig | Cough induced by ammonia spray | Both this compound and Peiminine showed antitussive effects. | [7] |
| Cat | Electrical stimulation of the superior laryngeal nerve to induce cough | Both this compound and Peiminine exhibited antitussive effects. | [7] |
| Mouse | General activity | Both this compound and Peiminine demonstrated sedative activities. | [7] |
Cardiovascular Effects
This compound's effects on the cardiovascular system appear to be complex, with evidence suggesting both potential therapeutic and cautionary actions.
Table 3: Cross-species Comparison of this compound's Cardiovascular Effects
| Species/Model | Experimental Context | Key Findings | Reference |
| Rat | Myocardial infarction model | Peiminine (a related alkaloid) reduced myocardial injury and fibrosis, and improved cardiac function. | [8] |
| Frog | Perfused inferior vena cava | Decreased heart rate, induced complete A-V block. | [9] |
| Cat | In vivo blood pressure measurement | Caused a fall in blood pressure. | [9] |
| Human | HEK 293 cells expressing hERG channels | Inhibited the hERG potassium channel (IC50 of 44 µM), which could pose a risk for cardiac arrhythmias. | [10] |
| Human | HEK 293 cells expressing muscle-type nicotinic receptors | Blocked acetylcholine-elicited currents with a low micromolar IC50. | [10][11] |
Experimental Protocol: Myocardial Infarction in Rats
-
Animal Model: Male rats are subjected to surgery to induce myocardial infarction, typically by ligating the left anterior descending coronary artery.
-
Treatment: Peiminine is administered to the rats.
-
Cardiac Function Assessment: Echocardiography and hemodynamic evaluations are performed to measure parameters like left ventricular systolic pressure (LVSP), left ventricular end-diastolic pressure (LVEDP), and the maximum rate of pressure increase/decrease (± dP/dt max).
-
Infarct Size Measurement: Histological staining (e.g., triphenyltetrazolium chloride) is used to determine the size of the infarcted area.
-
Biochemical Analysis: Levels of inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and markers of apoptosis (e.g., Bax, Bcl-2) are measured in the heart tissue.
-
Western Blot Analysis: To assess the activation of signaling pathways like MAPK.[8]
Logical Relationship: this compound's Dual Effect on Ion Channels
This compound's interaction with various ion channels highlights its complex pharmacological profile, contributing to both its therapeutic and potentially adverse effects.
Caption: this compound's modulation of ion channels may underlie both its therapeutic and adverse effects.
Conclusion
The available evidence strongly supports the potent anti-inflammatory effects of this compound across multiple species, primarily through the inhibition of the MAPK and NF-κB signaling pathways. Its traditional uses as an antitussive and sedative are also supported by early pharmacological studies. However, the cardiovascular effects of this compound warrant careful consideration, as its inhibition of the hERG channel could present a pro-arrhythmic risk, while its actions in models of myocardial infarction suggest cardioprotective potential for related compounds. Further cross-species comparative studies, particularly in non-rodent models and eventually in humans, are necessary to fully delineate the therapeutic window and safety profile of this compound for various clinical applications. The detailed experimental protocols and elucidated signaling pathways presented in this guide offer a solid foundation for future research and drug development efforts centered on this promising natural compound.
References
- 1. Synergistic anti-inflammatory effects of this compound, peiminine, and forsythoside a combination on LPS-induced acute lung injury by inhibition of the IL-17-NF-κB/MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peiminine Protects against Lipopolysaccharide-Induced Mastitis by Inhibiting the AKT/NF-κB, ERK1/2 and p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the Molecular Mechanisms of this compound in the Treatment of Cough Using Computational Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacodynamics and Cellular Uptake of this compound and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a main active ingredient of Fritillaria, exhibits anti-inflammatory and pain suppression properties at the cellular level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Studies on the antitussive and sedative activities of this compound and peiminine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peiminine inhibits myocardial injury and fibrosis after myocardial infarction in rats by regulating mitogen-activated protein kinase pathway [kjpp.net]
- 9. simm.cas.cn [simm.cas.cn]
- 10. This compound, an Anti-Inflammatory Compound from Chinese Herbal Extracts, Modulates Muscle-Type Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Peimine: A Comparative Analysis of its Cytotoxic Effects on Cancerous vs. Non-Cancerous Cell Lines
Peimine, an isosteroid alkaloid derived from the bulbs of Fritillaria plants, has a long history in traditional medicine for its anti-tussive, expectorant, and anti-inflammatory properties.[1] Modern pharmacological research has unveiled its significant anticancer potential, demonstrating a capacity to inhibit proliferation, suppress migration, and induce programmed cell death (apoptosis) in various cancer models.[2][3][4] A critical aspect of any potential chemotherapeutic agent is its selectivity—the ability to kill cancer cells while sparing healthy, non-cancerous cells. This guide provides a comparative analysis of this compound's effects on cancerous versus non-cancerous cell lines, supported by experimental data, detailed protocols, and pathway visualizations.
Data Presentation: Comparative Cytotoxicity
A key finding in the study of this compound is its differential impact on prostate cancer cells versus normal prostate epithelial cells. Research has shown that while this compound significantly inhibits the growth of multiple prostate cancer cell lines, it has no significant effect on their non-cancerous counterparts at similar concentrations.[1][3] This suggests a favorable therapeutic window.
The table below summarizes the cytotoxic effects of this compound and its related compound, Peiminine, across various cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cell Type | Cancer Type | Compound | IC50 / Effective Concentration | Citation |
| RWPE-1 | Non-cancerous | Normal Prostate Epithelium | This compound | No significant effect at 2.5, 5, and 10 µM | [1][3] |
| PC-3 | Cancerous | Prostate Cancer | This compound | Growth significantly inhibited at 2.5, 5, and 10 µM | [1][3] |
| DU-145 | Cancerous | Prostate Cancer | This compound | Growth significantly inhibited at 2.5, 5, and 10 µM | [1][3] |
| LNCaP | Cancerous | Prostate Cancer | This compound | Growth significantly inhibited at 2.5, 5, and 10 µM | [1][3] |
| U87 | Cancerous | Glioblastoma | This compound | Proliferation inhibited in a dose-dependent manner (0, 25, 50 µM tested) | [2][5] |
| H1299 | Cancerous | Non-Small Cell Lung Cancer | Peiminine | 97.4 µM | [6] |
| MCF-7 | Cancerous | Breast Cancer | This compound | Viability decreased; 20 µM used for experiments | [7] |
| MDA-MB-231 | Cancerous | Breast Cancer | This compound | Viability decreased; 20 µM used for experiments | [7] |
| BIU-87 | Cancerous | Urothelial Bladder Cancer | Peiminine | 710.3 µg/mL | [8] |
| EJ-1 | Cancerous | Urothelial Bladder Cancer | Peiminine | 651.1 µg/mL | [8] |
Signaling Pathways and Mechanisms of Action
This compound exerts its anticancer effects by modulating critical intracellular signaling pathways that govern cell survival, proliferation, and death. In cancerous cells, this compound has been shown to predominantly trigger apoptosis through the inhibition of pro-survival pathways like PI3K/AKT and the disruption of calcium homeostasis.
Inhibition of the PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a crucial signaling cascade that promotes cell proliferation and prevents apoptosis; it is often hyperactivated in many types of cancer.[2] Studies on glioblastoma and colorectal cancer cells show that this compound and its derivatives can dephosphorylate (inactivate) key proteins in this pathway.[2][9][10] This inactivation leads to a downstream cascade that favors apoptosis: the expression of the anti-apoptotic protein Bcl-2 is decreased, while the expression of pro-apoptotic proteins like Bax and p53 is increased.[2][5] This shift ultimately activates executioner caspases, such as Cleaved-Caspase 3, which dismantle the cell.[2][5]
Caption: this compound induces apoptosis by inhibiting PI3K/AKT phosphorylation.
Disruption of Intracellular Calcium Homeostasis
In prostate cancer cells, this compound has been found to induce apoptosis by disrupting intracellular calcium (Ca²⁺) levels.[3] It increases the concentration of intracellular Ca²⁺, which in turn promotes the phosphorylation and activation of Ca²⁺/calmodulin‐dependent protein kinase II (CaMKII) and c-Jun N-terminal kinase (JNK).[3] The activation of the JNK signaling pathway is a known trigger for apoptosis in cancer cells.[3]
Experimental Protocols
The following are generalized methodologies for the key experiments used to evaluate the effects of this compound on cell lines.
General Experimental Workflow
The diagram below outlines a typical workflow for assessing the cytotoxic and mechanistic effects of a compound like this compound on cultured cells.
Caption: Standard workflow for in vitro analysis of this compound's effects.
Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., U87, RWPE-1) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM). Include a control group with no treatment.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 490-570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
Apoptosis Analysis (Flow Cytometry)
This method quantifies the percentage of cells undergoing apoptosis.
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protein Expression (Western Blot Analysis)
This technique is used to detect and quantify specific proteins involved in signaling pathways (e.g., p-AKT, Bcl-2, Bax).[2][5]
-
Protein Extraction: Treat cells with this compound, then wash with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1-2 hours to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-AKT, anti-Bcl-2, anti-Bax, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponds to the level of protein expression.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound induces apoptosis of glioblastoma cells through regulation of the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound induces apoptosis of glioblastoma cells through regulation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Multi-Level Study on the Anti-Lung Cancer Mechanism of Peiminine, a Key Component of Fritillaria ussuriensis Maxim.: Integrating Quality Analysis, Network Pharmacology, Bioinformatics Analysis, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits cell proliferation and migration of breast cancer via regulating the O-GlcNAcylation of USP41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Peiminine inhibits colorectal cancer cell proliferation by inducing apoptosis and autophagy and modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Synergistic Potential of Peimine and Cisplatin: A Comparative Guide for Cancer Researchers
An In-Depth Analysis of Two Anti-Cancer Agents and Their Hypothesized Synergistic Effects
In the landscape of oncology, the quest for more effective and less toxic cancer therapies is perpetual. Cisplatin, a cornerstone of chemotherapy for decades, is a potent DNA-damaging agent effective against a range of solid tumors. However, its efficacy is often curtailed by significant side effects and the development of drug resistance. This has spurred investigations into combination therapies, particularly with natural compounds that can enhance cisplatin's anti-cancer activity while potentially mitigating its toxicity. Peimine, a major active isosteroid alkaloid isolated from the bulbs of Fritillaria species, has demonstrated notable anti-cancer properties, including the ability to reverse multidrug resistance.
While direct experimental evidence for the synergistic anti-cancer effects of this compound and cisplatin in combination is currently limited, a compelling hypothesis for their synergy can be formulated based on their individual mechanisms of action and preliminary evidence from studies on total alkaloids from Fritillaria thunbergii (TAF), of which this compound is a key constituent. This guide provides a comprehensive comparison of this compound and cisplatin, delving into their distinct and overlapping anti-cancer mechanisms, and presents a framework for investigating their potential synergistic relationship.
Comparative Analysis of this compound and Cisplatin
The following table summarizes the known anti-cancer properties and mechanisms of this compound and cisplatin, offering a side-by-side comparison for researchers.
| Feature | This compound | Cisplatin | Potential for Synergy |
| Primary Mechanism of Action | Induction of apoptosis through various signaling pathways; reversal of multidrug resistance. | Induces DNA damage by forming platinum-DNA adducts, leading to cell cycle arrest and apoptosis.[1][2][3] | This compound may sensitize cancer cells to cisplatin-induced DNA damage by inhibiting survival pathways and drug efflux pumps. |
| Key Signaling Pathways Modulated | - Ca2+/CaMKII/JNK pathway activation[4] - PI3K/Akt pathway inhibition[5] - MAPK/NF-κB signaling modulation[6] - Inhibition of P-glycoprotein (P-gp) expression[7] | - p53 activation[8] - ERK pathway modulation[8] - PI3K/Akt pathway involvement[8] - Death receptor signaling | Overlapping and complementary pathway modulation could lead to enhanced apoptotic signaling and reduced pro-survival signals. |
| Effect on Drug Resistance | Reverses multidrug resistance, potentially by down-regulating MDR1 mRNA and P-gp expression.[9][10] | Subject to acquired resistance through mechanisms like increased DNA repair, drug efflux, and apoptosis inhibition.[3][11] | This compound could counteract cisplatin resistance mechanisms, particularly those mediated by P-gp. |
| Cellular Effects | Induces apoptosis, inhibits cell proliferation and motility.[4] | Induces apoptosis and cell cycle arrest.[1] | Combined treatment could lead to a more profound induction of apoptosis and inhibition of tumor growth. |
Hypothesized Synergistic Mechanism of this compound and Cisplatin
Based on the individual mechanisms, a synergistic anti-cancer effect of this compound and cisplatin can be hypothesized to occur through a multi-pronged attack on cancer cells.
Caption: A structured workflow for investigating this compound and cisplatin synergy.
Conclusion
The combination of this compound and cisplatin represents a promising, yet underexplored, avenue for cancer therapy. The potential for this compound to sensitize cancer cells to cisplatin, particularly in resistant tumors, warrants rigorous investigation. This guide provides a foundational framework for researchers to embark on such studies. By systematically evaluating the synergistic effects and elucidating the underlying molecular mechanisms, the scientific community can move closer to developing more effective and targeted cancer treatments. The data and protocols presented herein are intended to serve as a valuable resource for drug development professionals and cancer researchers dedicated to advancing the fight against this complex disease.
References
- 1. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Cisplatin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Multidrug resistance reversal activity of total alkaloid from Fritillaria thunbergii on cisplatin-resistant human lung adenocarcinoma A549/DDP cells [cjpt.magtechjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Ion Channel Blocking Activity of Peimine and Other Natural Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ion channel blocking activity of Peimine, a major bioactive isosteroidal alkaloid from Fritillaria bulbs, against other notable natural alkaloids. The data presented is compiled from various electrophysiological studies, offering a quantitative basis for evaluating the potency and selectivity of these compounds.
Comparative Quantitative Data
The inhibitory activities of this compound and other selected natural alkaloids on several key ion channels are summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. All data is derived from in vitro electrophysiological experiments, primarily using patch-clamp techniques on heterologously expressed channels in cell lines like HEK293 or CHO, or in Xenopus oocytes.
Table 1: Inhibition of hERG (KCNH2) Potassium Channels
The hERG channel is critical for cardiac repolarization, and its blockade is a key concern for cardiotoxicity.
| Alkaloid | IC50 (μM) | Test System | Comments |
| This compound | 26.1 - 43.7 | HEK293 Cells | Inhibition is related to the channel's inactivation state[1][2][3]. |
| Peiminine | 36.8 | HEK293 Cells | An analog of this compound, also from Fritillaria[2][3]. |
| Sithis compound | 47.6 | HEK293 Cells | An analog of this compound, also from Fritillaria[2][3]. |
| Aconitine | 1.8 | Xenopus Oocytes | Potent blocker that preferentially binds to the open state of the channel[4]. |
| Berberine | ~75 | Xenopus Oocytes | Blocks the channel in a voltage-dependent manner[3]. |
| Matrine | 411 | CHO Cells | Blocks the channel from the extracellular side, primarily in the closed state[1]. |
| Oxymatrine | ~665 | HEK293 Cells | Considered a low-potency blocker at 30°C[5][6]. |
Table 2: Inhibition of Nav1.7 Voltage-Gated Sodium Channels
Nav1.7 is a key channel in pain signaling pathways, making it a significant target for analgesic drug development.
| Alkaloid | IC50 (μM) | Test System | Comments |
| This compound | 47 | HEK293 Cells | Demonstrates use-dependent inhibition[7]. |
| Lappaconitine | 27.7 | HEK293 Cells | Inhibition is slow and irreversible, unlike local anesthetics[8]. |
| Aconitine | 59.3 | HEK293 Cells | Acts as an inhibitor on this channel isoform[9]. |
| Bulleyaconitine A | 0.126 | Cell Lines | Shows high potency, particularly for the inactivated state (IC50 = 132.9 pM)[10]. |
Table 3: Inhibition of Kv1.3 Voltage-Gated Potassium Channels
The Kv1.3 channel is involved in the activation of T-lymphocytes, making it a target for immunosuppressive and anti-inflammatory therapies.
| Alkaloid | IC50 (μM) | Test System | Comments |
| This compound | 354 (142) | HEK293 Cells | Blockade by this compound has been linked to its anti-inflammatory action. The value in parentheses was measured 150ms after the current peak[7]. |
| Aconitine | 0.8 | Xenopus Oocytes | Aconitine also potently blocks the related Kv1.5 channel[4]. |
Table 4: Inhibition of Muscle-Type Nicotinic Acetylcholine Receptors (nAChR)
nAChRs are ligand-gated ion channels crucial for neuromuscular transmission and are implicated in various physiological processes.
| Alkaloid | IC50 (μM) | Test System | Comments |
| This compound | 2.9 (Peak Current) | Xenopus Oocytes | Acts as a non-competitive, open-channel blocker and enhances receptor desensitization[1][2]. |
| This compound | 1.2 (Steady-State) | Xenopus Oocytes | Lower IC50 for steady-state current reflects enhanced desensitization[1]. |
| Nicotine | 0.04 | In vitro binding | High-affinity binding to α4β2 nAChRs[8]. |
| Anatabine | 0.7 | In vitro binding | Binds to α4β2 nAChRs[8]. |
| Cotinine | 9.9 | In vitro binding | A metabolite of nicotine with lower binding affinity for α4β2 nAChRs[8]. |
| Lepadin B | 0.9 | Not Specified | A marine alkaloid that blocks α4β2 nAChRs[11]. |
Experimental Protocols and Methodologies
The quantitative data presented in this guide were primarily obtained using the whole-cell patch-clamp electrophysiology technique . This method is considered the gold standard for studying ion channel pharmacology, allowing for precise control of the cell membrane voltage and direct measurement of the ionic currents flowing through the channels.
Generalized Whole-Cell Patch-Clamp Protocol
-
Cell Preparation : HEK293 or CHO cells stably transfected with the cDNA for the specific ion channel of interest (e.g., hERG, Nav1.7) are cultured under standard conditions. On the day of recording, cells are dissociated and plated onto glass coverslips.
-
Electrode Preparation : Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Solutions :
-
External (Bath) Solution : Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose) to mimic the extracellular environment. The pH is adjusted to 7.4.
-
Internal (Pipette) Solution : Contains ions that mimic the intracellular environment (e.g., KCl, MgCl₂, EGTA, HEPES, ATP). The pH is adjusted to 7.2.
-
-
Recording :
-
A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope and perfused with the external solution.
-
The micropipette, filled with the internal solution, is maneuvered to press against the membrane of a target cell.
-
Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
A brief, stronger pulse of suction is then applied to rupture the membrane patch, establishing the "whole-cell" configuration. This provides electrical and diffusive access to the cell's interior.
-
-
Voltage Clamp and Data Acquisition :
-
The cell is held at a specific holding potential (e.g., -80 mV).
-
A series of voltage steps (voltage protocol) is applied to elicit channel opening, inactivation, and closing. The specific protocol varies depending on the channel being studied (e.g., a depolarizing step to +40 mV followed by a repolarizing step to -40 mV for hERG tail currents)[2].
-
Ionic currents are recorded using a patch-clamp amplifier, filtered, digitized, and stored on a computer for analysis.
-
-
Drug Application :
-
Control currents are recorded first.
-
The alkaloid of interest, dissolved in the external solution at various concentrations, is then perfused into the recording chamber.
-
The effect of the compound on the channel currents is recorded until a steady-state block is achieved[2].
-
-
Data Analysis : The peak current amplitude is measured before and after drug application. The percentage of inhibition is calculated for each concentration, and the data are fitted to the Hill equation to determine the IC50 value.
Visualizations: Workflows and Logical Comparisons
Diagrams generated using Graphviz provide a clear visual representation of experimental processes and comparative logic.
Caption: Standard workflow for determining IC50 values using whole-cell patch-clamp electrophysiology.
Caption: Logical comparison of blocking potency for different alkaloids on the hERG potassium channel.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, an Anti-Inflammatory Compound from Chinese Herbal Extracts, Modulates Muscle-Type Nicotinic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scite.ai [scite.ai]
- 6. Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aconitine blocks HERG and Kv1.5 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of nicotinic acetylcholine receptor-activating alkaloids on anxiety-like behavior in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of novel Kv1.3 blockers using a fluorescent cell-based ion channel assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Berberine suppresses tumorigenicity and growth of nasopharyngeal carcinoma cells by inhibiting STAT3 activation induced by tumor associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating Peimine's Mechanism of Action: A Comparative Guide to Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Peimine, a major bioactive alkaloid isolated from Fritillaria bulbs, has demonstrated significant therapeutic potential, primarily attributed to its anti-inflammatory and anti-cancer properties. Mechanistic studies indicate that this compound exerts its effects by modulating key cellular signaling pathways, notably the PI3K/Akt and NF-κB pathways. Validating the precise mechanism of action is a critical step in the drug development process. One effective strategy for this validation is to compare the cellular and molecular effects of this compound with those of well-characterized small molecule inhibitors that target the same pathways.
This guide provides a comparative overview of this compound and representative small molecule inhibitors, offering supporting data and detailed experimental protocols to aid researchers in designing validation studies.
Comparative Analysis: this compound vs. Small Molecule Inhibitors
The primary mechanism of action for this compound involves the suppression of pro-inflammatory and cell survival signaling. This is achieved through the inhibition of key kinases within the PI3K/Akt and NF-κB pathways. To validate that this compound's observed effects are indeed a result of targeting these pathways, its performance can be benchmarked against established inhibitors.
Table 1: Comparison of this compound and LY294002 on the PI3K/Akt Pathway
| Parameter | This compound | LY294002 (Small Molecule Inhibitor) |
| Primary Target | PI3K/Akt Pathway | Phosphoinositide 3-Kinases (PI3Kα, PI3Kδ, PI3Kβ)[1] |
| Reported IC50 | Not widely reported for direct PI3K inhibition. Effective concentrations in vitro range from 25-50 µM for pathway modulation[2]. | ~0.5 µM for PI3Kα, ~0.57 µM for PI3Kδ, ~0.97 µM for PI3Kβ[1] |
| Downstream Effect | Downregulates phosphorylation of Akt[2]. | Inhibits phosphorylation of Akt[1]. |
| Cellular Outcome | Induces apoptosis in glioblastoma cells; inhibits proliferation and migration[2]. | Induces apoptosis; inhibits cell proliferation[1]. |
| Selectivity Notes | Also inhibits NF-κB and MAPK pathways[3]. | Not exclusively selective; can inhibit other kinases like mTOR, DNA-PK, and CK2 at higher concentrations[4]. |
Table 2: Comparison of this compound and BAY 11-7082 on the NF-κB Pathway
| Parameter | This compound | BAY 11-7082 (Small Molecule Inhibitor) |
| Primary Target | NF-κB Signaling Pathway | IκB Kinase (IKK), leading to inhibition of NF-κB activation[5]. Also inhibits the NLRP3 inflammasome[6]. |
| Mechanism | Reduces phosphorylation of IκBα and NF-κB, suppressing nuclear translocation of NF-κB[2]. | Irreversibly inhibits cytokine-induced IκBα phosphorylation, preventing the release and nuclear translocation of NF-κB[6]. |
| Downstream Effect | Inhibits the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β[2]. | Reduces expression of NF-κB target genes, including TNF-α and IL-6[7]. |
| Cellular Outcome | Attenuates inflammatory responses in various cell models[2]. | Exhibits broad anti-inflammatory effects in vivo and in vitro[8]. |
Visualizing the Mechanism: Signaling Pathways and Workflows
Diagrams are essential for visualizing the complex interactions within signaling cascades and for outlining experimental designs.
The diagram above illustrates how both this compound and the specific inhibitor LY294002 are proposed to act on PI3K, thereby blocking the downstream signaling cascade that promotes cell survival and proliferation.
This workflow outlines a typical experiment to compare the effects of this compound against a known inhibitor on a specific signaling pathway activated by an inflammatory stimulus like LPS.
Experimental Protocols
To ensure reproducibility and accuracy, detailed methodologies are crucial. Below is a representative protocol for a Western Blot analysis to validate this compound's effect on the PI3K/Akt pathway, using LY294002 as a comparative inhibitor.
Protocol: Western Blot for Phospho-Akt (Ser473) Inhibition
-
Cell Culture and Plating:
-
Culture a relevant cell line (e.g., U87 glioblastoma cells, RAW264.7 macrophages) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seed 1.5 x 10⁶ cells per well in 6-well plates and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
Treatment:
-
Starve the cells in serum-free media for 4-6 hours prior to treatment.
-
Prepare stock solutions of this compound (in DMSO) and LY294002 (in DMSO)[9].
-
Pre-treat cells for 1-2 hours with varying concentrations of this compound (e.g., 10, 25, 50 µM) or with a known effective concentration of LY294002 (e.g., 10-20 µM)[1]. Include a vehicle control group (DMSO only).
-
Following pre-treatment, stimulate the cells with an appropriate agonist (e.g., 100 ng/mL EGF or 1 µg/mL LPS) for 15-30 minutes to induce Akt phosphorylation.
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice using 100-150 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody against phospho-Akt (Ser473).
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total Akt and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phospho-Akt signal to total Akt and the loading control.
-
By comparing the dose-dependent inhibition of Akt phosphorylation by this compound to the inhibition caused by a saturating dose of LY294002, researchers can quantitatively validate that this compound's mechanism involves the PI3K/Akt pathway. Similar protocols can be adapted for the NF-κB pathway by probing for phospho-IκBα.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacodynamics and Cellular Uptake of this compound and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the Molecular Mechanisms of this compound in the Treatment of Cough Using Computational Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. BAY 11-7082 inhibits the NF-κB and NLRP3 inflammasome pathways and protects against IMQ-induced psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
A Comparative Analysis of Peimine and Conventional Antitussive Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Peimine, a naturally occurring steroidal alkaloid, and other widely used antitussive agents. The objective is to furnish a detailed comparison of their mechanisms of action, efficacy based on available experimental data, and the underlying signaling pathways involved in their cough-suppressing effects.
Introduction to Antitussive Agents
Cough is a vital protective reflex that clears the airways of irritants and foreign substances. However, persistent and non-productive coughing can be debilitating and is a common symptom of various respiratory conditions. Antitussive agents are medications that suppress the cough reflex. They can be broadly categorized into centrally acting agents, which target the cough center in the brainstem, and peripherally acting agents, which act on the sensory nerves in the respiratory tract.
This guide focuses on a comparative analysis of this compound, a key bioactive component of Fritillaria bulbs used in traditional medicine, with two well-established antitussive drugs: the centrally acting opioid, codeine, and the non-opioid, dextromethorphan.
Mechanisms of Action
The antitussive effects of this compound, codeine, and dextromethorphan are mediated through distinct molecular mechanisms and signaling pathways.
This compound: This natural alkaloid exhibits a multi-target approach to cough suppression. Its mechanism involves the modulation of transient receptor potential (TRP) channels and the inhibition of key inflammatory signaling pathways.[1][2] Studies suggest that this compound may exert its effects by targeting MAPK1, AKT1, and PPKCB.[3] Specifically, this compound has been shown to inhibit the activation of the MAPK and NF-κB signaling pathways, which are crucial in the inflammatory response that can trigger coughing.[1] Furthermore, this compound has demonstrated analgesic and anti-inflammatory properties, which may contribute to its overall antitussive efficacy.[2][4]
Codeine: As a classic opioid antitussive, codeine primarily acts as an agonist at the μ-opioid receptors in the central nervous system (CNS).[5] This interaction in the brainstem's cough center leads to a suppression of the cough reflex.
Dextromethorphan: This non-opioid antitussive agent functions as an antagonist of the N-methyl-D-aspartate (NMDA) receptor and an agonist of the sigma-1 receptor in the CNS.[6] By modulating these receptors, dextromethorphan elevates the threshold for the cough reflex.
Comparative Efficacy: Preclinical Data
Preclinical studies, primarily using animal models of induced cough, provide valuable insights into the comparative efficacy of different antitussive agents. The citric acid-induced cough model in guinea pigs is a widely accepted standard for evaluating antitussive drugs.
While direct head-to-head studies comparing this compound with codeine and dextromethorphan are limited, existing research provides a basis for a comparative discussion. A study by M. A. McCracken et al. (2023) provides quantitative data on the efficacy of codeine and dextromethorphan in a citric acid-induced cough model in guinea pigs, which is summarized in the table below.[7]
Table 1: Comparative Antitussive Efficacy in Citric Acid-Induced Cough in Guinea Pigs [7]
| Treatment Group | Dose (mg/kg, p.o.) | Median Number of Coughs (IQR) |
| Vehicle (Citric Acid) | - | 24.5 (21-28) |
| Codeine | 6 | 15 (11-20) |
| 12 | 8 (6-12) | |
| 24 | 7 (5-9) | |
| Dextromethorphan | 32 | 22 (18-26) |
| Cloperastine | 6 | 18 (14-22) |
| 12 | 10 (7-14) | |
| 24 | 8 (6-11) | |
| Gefapixant | 6 | 19 (15-23) |
| 12 | 14 (10-18) | |
| 24 | 9 (7-13) |
*p < 0.05 vs. Vehicle (Citric Acid) group. Data adapted from McCracken et al., 2023.[7]
The results from this study indicate that codeine, cloperastine, and gefapixant produced a significant, dose-dependent reduction in cough frequency. In contrast, dextromethorphan did not show a significant antitussive effect at the tested dose.[7]
Although not included in this specific comparative study, other research has demonstrated the antitussive potential of this compound. Studies have shown its ability to inhibit cough frequency and delay cough latency in various animal models.[8] However, a lack of standardized, direct comparative data makes it challenging to definitively rank its potency relative to codeine and dextromethorphan.
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways and experimental procedures can aid in understanding the complex mechanisms of antitussive agents.
Signaling Pathways
Caption: Proposed signaling pathway for the antitussive action of this compound.
Caption: Simplified signaling pathways for centrally acting antitussives.
Experimental Workflow
Caption: General experimental workflow for preclinical antitussive studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used in the evaluation of antitussive agents.
Citric Acid-Induced Cough in Guinea Pigs
This is a widely used and reliable model for screening antitussive drugs.
-
Animals: Male Dunkin-Hartley guinea pigs are commonly used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for a set period before the experiment.
-
Drug Administration: Test compounds (e.g., this compound, codeine, dextromethorphan) or vehicle are administered, typically orally (p.o.) or intraperitoneally (i.p.), at various doses.
-
Cough Induction: After a specific pretreatment time (e.g., 60 minutes), the animals are individually placed in a whole-body plethysmography chamber. A nebulized solution of citric acid (e.g., 0.4 M) is then introduced into the chamber for a defined period (e.g., 10 minutes).
-
Data Collection: The number of coughs is recorded by trained observers and can be verified using audio and video recordings. The latency to the first cough may also be measured.
-
Data Analysis: The cough frequency in the treatment groups is compared to the vehicle control group. The percentage of cough inhibition is often calculated. Statistical analysis is performed to determine the significance of the observed effects.[7][9][10][11]
Ammonia-Induced Cough in Mice
This model provides an alternative method for inducing cough in a different animal species.
-
Animals: ICR or Swiss albino mice are frequently used.
-
Drug Administration: Similar to the guinea pig model, test substances or vehicle are administered prior to cough induction.
-
Cough Induction: Mice are placed in a sealed chamber, and a solution of ammonium hydroxide is introduced to generate ammonia vapor, which acts as a tussive agent. The exposure time is typically short (e.g., 45 seconds).
-
Data Collection: The number of coughs is counted during and immediately after the exposure period.
-
Data Analysis: The antitussive effect is determined by comparing the cough counts in the treated groups with the control group.[12][13]
Conclusion
This compound presents a compelling profile as a potential antitussive agent with a multi-faceted mechanism of action that includes both anti-inflammatory and neural pathway modulation. This contrasts with the more targeted, centrally acting mechanisms of codeine and dextromethorphan.
While preclinical data for codeine demonstrates significant efficacy in reducing induced cough, dextromethorphan's effectiveness appears less consistent in some models. The lack of direct, quantitative comparative studies including this compound highlights a critical gap in the research. Future studies should aim to directly compare the dose-response efficacy of this compound with standard antitussive agents like codeine and dextromethorphan in well-established animal models.
The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for designing and interpreting such studies. A deeper understanding of this compound's comparative efficacy and its intricate mechanism of action will be instrumental in its potential development as a novel therapeutic agent for cough.
References
- 1. Identification of the Molecular Mechanisms of this compound in the Treatment of Cough Using Computational Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacodynamics and Cellular Uptake of this compound and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the Molecular Mechanisms of this compound in the Treatment of Cough Using Computational Target Fishing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a main active ingredient of Fritillaria, exhibits anti-inflammatory and pain suppression properties at the cellular level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Central and peripheral mechanisms of narcotic antitussives: codeine-sensitive and -resistant coughs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitussive Drugs—Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Cough - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 10. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 11. florajournal.com [florajournal.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Peimine and Imperialine in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two natural isosteroidal alkaloids, Peimine and Imperialine, derived from plants of the Fritillaria genus. Both compounds have garnered interest in oncology for their potential anticancer activities, though they operate through distinct molecular mechanisms. This document synthesizes available experimental data on their efficacy, mechanisms of action, and provides standardized protocols for key experimental assays.
Comparative Mechanism of Action
This compound and Imperialine exhibit their anticancer effects by modulating different cellular signaling pathways. This compound's action is primarily cytotoxic and pro-apoptotic, targeting core proliferation and survival pathways. In contrast, Imperialine's known effects are centered on mitigating the inflammatory tumor microenvironment, which is crucial for cancer progression.
This compound: This alkaloid has been shown to induce cell death and inhibit proliferation across various cancer types, including glioblastoma, prostate, and breast cancer. Its multifaceted mechanism involves:
-
Induction of Apoptosis and Autophagy: this compound triggers programmed cell death through both intrinsic and extrinsic pathways.
-
PI3K/Akt/mTOR Pathway Inhibition: In glioblastoma and colorectal cancer, this compound downregulates the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[1][2]
-
Disruption of Calcium Homeostasis: In prostate cancer cells, this compound increases intracellular Ca2+ concentrations, which in turn activates CaMKII and JNK signaling pathways, leading to apoptosis.[3]
-
Cell Cycle Arrest: this compound can arrest the cell cycle at various phases, thereby halting cancer cell proliferation.[4]
Imperialine: Research on Imperialine has focused on its potent anti-inflammatory properties, which are intrinsically linked to cancer progression. Its primary mechanism involves:
-
NF-κB Pathway Inhibition: In non-small cell lung cancer (NSCLC), Imperialine suppresses the tumor and associated inflammation by dramatically inhibiting the activity of the Nuclear Factor-kappa B (NF-κB) pathway.[5] This pathway is a critical link between inflammation and cancer, controlling the expression of genes involved in cell survival, proliferation, and angiogenesis.
Data Presentation: In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentrations (IC50) or effective concentrations of this compound and its closely related analogue, Peiminine, against various cancer cell lines. Note: Data for Imperialine's direct cytotoxic IC50 is limited in the reviewed literature, reflecting its primary anti-inflammatory mechanism rather than direct cytotoxicity.
| Compound | Cancer Type | Cell Line(s) | IC50 / Effective Concentration | Citation |
| This compound | Prostate Cancer | DU-145, LNCap, PC-3 | Significant growth inhibition at 2.5, 5, and 10 µM | [3] |
| Glioblastoma | U87 | Dose-dependent inhibition of proliferation at 25 and 50 µM | [1] | |
| Breast Cancer | MCF-7, MDA-MB-231 | Effective concentration of 20 µM used for experiments | [6] | |
| Peiminine | Breast Cancer | MCF-7 | IC50: 5 µg/mL | |
| Colorectal Cancer | HCT-116 | Dose-dependent decrease in viability up to 400 µM | ||
| Imperialine | Non-Small Cell Lung | A549 | Data on direct cytotoxicity (IC50) is not prominent. Acts by suppressing inflammation-cancer feedback loops. |
Data Presentation: In Vivo Efficacy
Animal studies have provided evidence for the antitumor effects of both compounds. The data highlights their potential to reduce tumor growth in xenograft models.
| Compound | Cancer Type | Animal Model | Dosage | Key Findings | Citation |
| This compound | Glioblastoma | Mouse Xenograft | 20 mg/kg and 40 mg/kg | Markedly reduced tumor size, volume, and weight. | [1] |
| Breast Cancer | Xenograft Mouse Model | Not specified | Inhibited tumor growth. | [6] | |
| Imperialine | Non-Small Cell Lung | A549 Tumor-bearing Mouse | Not specified | Suppressed NSCLC tumor growth and associated inflammation. |
Signaling Pathway and Workflow Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate the key signaling pathways and a general experimental workflow.
References
- 1. Piperine suppresses tumor growth and metastasis in vitro and in vivo in a 4T1 murine breast cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits cell proliferation and migration of breast cancer via regulating the O-GlcNAcylation of USP41 - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Relative Potency of Kv1.3 Channel Blockers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated potassium channel Kv1.3 has emerged as a significant therapeutic target for a range of autoimmune diseases, neuroinflammatory conditions, and certain cancers. Its role in modulating T-cell activation and proliferation makes it an attractive candidate for immunosuppressive therapies. This guide provides a comparative analysis of the potency of various known Kv1.3 channel blockers, offering a valuable resource for researchers and drug development professionals in the field. While this guide includes data on several prominent blockers, specific quantitative data on the potency of Peimine as a Kv1.3 channel blocker is not available in the current body of scientific literature.
Comparative Potency of Kv1.3 Channel Blockers
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of peptide and small molecule Kv1.3 channel blockers. Lower IC50 values indicate higher potency.
| Blocker Name | Blocker Type | IC50 Value | Cell Type/System |
| ShK | Peptide Toxin | ~10 pM | Jurkat T cells |
| ShK-186 (Dalazatide) | Peptide Toxin | ~25 pM | Human T cells |
| Vm24 | Peptide Toxin | Potent inhibitor | T cells |
| HsTX1 | Peptide Toxin | Potent inhibitor | T cells |
| PAP-1 | Small Molecule | ~2 nM | Human T cells |
| Clofazimine | Small Molecule | ~300 nM | Jurkat T cells |
| This compound | Alkaloid | Data not available | - |
Experimental Protocols
The determination of a blocker's potency on Kv1.3 channels is primarily conducted using the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ion channel activity and the effect of inhibitory compounds.
Whole-Cell Patch-Clamp Assay for IC50 Determination
Objective: To determine the concentration of a compound required to inhibit 50% of the Kv1.3 channel current.
Materials:
-
Cells expressing Kv1.3 channels (e.g., human T lymphocytes, or a stable cell line like L929 or CHO cells).
-
Patch-clamp rig (including amplifier, micromanipulator, and data acquisition system).
-
Borosilicate glass capillaries for pipette fabrication.
-
Extracellular (bath) solution: Typically contains (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH adjusted to 7.4.
-
Intracellular (pipette) solution: Typically contains (in mM): 145 KF, 10 HEPES, 10 EGTA, 2 MgCl2; pH adjusted to 7.2.[1]
-
Test compounds (Kv1.3 blockers) at various concentrations.
Procedure:
-
Cell Preparation: Culture cells expressing Kv1.3 channels to an appropriate density. On the day of the experiment, isolate and prepare the cells for recording.
-
Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Seal Formation: Under microscopic observation, carefully guide the micropipette to the surface of a cell and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Protocol: Clamp the cell membrane potential at a holding potential (e.g., -80 mV). Apply depolarizing voltage steps (e.g., to +40 mV for 200 ms) to elicit Kv1.3 currents.[1]
-
Compound Application: Perfuse the cell with the extracellular solution containing a known concentration of the test compound.
-
Data Recording: Record the Kv1.3 currents before and after the application of the test compound.
-
Dose-Response Curve: Repeat steps 6 and 7 with a range of compound concentrations.
-
IC50 Calculation: Plot the percentage of current inhibition against the compound concentration and fit the data to the Hill equation to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The role of the Kv1.3 channel in T-cell activation is intricately linked to calcium signaling. Upon T-cell receptor (TCR) activation, a signaling cascade is initiated, leading to the opening of CRAC (Calcium Release-Activated Calcium) channels and an influx of Ca2+. The subsequent membrane depolarization is counteracted by the efflux of K+ ions through Kv1.3 channels, which helps to maintain the negative membrane potential required for sustained Ca2+ entry. This sustained increase in intracellular Ca2+ activates calcineurin, which in turn dephosphorylates the transcription factor NFAT (Nuclear Factor of Activated T-cells). Activated NFAT then translocates to the nucleus to promote the transcription of genes involved in T-cell proliferation and cytokine production.
Caption: Kv1.3 signaling pathway in T-cell activation.
Caption: Experimental workflow for IC50 determination.
References
Safety Operating Guide
Navigating the Safe Disposal of Peimine: A Guide for Laboratory Professionals
Immediate Safety and Handling
Before proceeding with any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for Peimine. Although a specific SDS for this compound was not retrieved, a safety data sheet for the related compound Peiminine classifies it as an acute toxin if swallowed, inhaled, or in contact with skin.[4] The Globally Harmonized System (GHS) classification for this compound also indicates it is harmful.[5] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn at all times when handling this compound.
General Disposal Procedures for Chemical Waste
The disposal of this compound should align with the best practices for managing hazardous chemical waste in a laboratory setting.[6][7] These general procedures are designed to protect laboratory personnel and the environment.
Key Principles of Chemical Waste Management:
-
Waste Minimization: Order only the necessary quantities of chemicals to reduce the generation of waste.[7]
-
Segregation: Do not mix different types of chemical waste.[6] Incompatible substances can react violently or produce toxic gases.[8] For instance, acids should be stored separately from bases, and oxidizing agents should be kept away from organic compounds.[8]
-
Proper Containment: Use appropriate, leak-proof containers for waste storage.[6][8] The original container is often a suitable choice if it is in good condition.[8] Containers must be kept securely capped when not in use.[8]
-
Clear Labeling: All waste containers must be clearly labeled with their contents to ensure safe handling and disposal.[7]
-
Designated Storage: Store chemical waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[7][8] These areas should be inspected weekly for any leaks.[8]
Step-by-Step Disposal Plan for this compound
Based on general laboratory waste guidelines, the following step-by-step process should be followed for the disposal of this compound:
-
Characterize the Waste: Determine if the this compound waste is a solid, liquid, or in a solution. This will dictate the appropriate container and disposal route.
-
Containerize and Label:
-
Place solid this compound waste in a clearly labeled, sealed, and compatible container.
-
For liquid waste containing this compound, use a leak-proof container. Do not overfill.[6]
-
The label should clearly state "Hazardous Waste" and identify the contents, including "this compound" and any other chemicals present.
-
-
Segregate: Store the container with this compound waste separately from other incompatible chemical waste streams.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[7] Do not attempt to dispose of this compound down the drain or in regular trash unless explicitly permitted by your local regulations and EHS office for non-hazardous, dilute solutions.[9]
Quantitative Data for Chemical Waste Disposal
While specific quantitative limits for this compound disposal are not available, general guidelines for certain classes of chemicals can be informative. It is crucial to consult your local and institutional regulations for specific quantitative thresholds.
| Parameter | Guideline | Citation |
| pH for Aqueous Waste | Must be between 5.5 and 10.5 for drain disposal of dilute acids and bases. | [9] |
| Satellite Accumulation Area (SAA) Limits | A maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic waste may be stored. | [7] |
| Container Residue | A container is considered "empty" if no more than 2.5 cm (1 inch) of residue remains, or 3% by weight for containers less than 110 gallons. | [10] |
Experimental Protocols
Specific experimental protocols for the neutralization or deactivation of this compound prior to disposal are not documented in the provided search results. The recommended procedure is to treat it as a hazardous chemical and have it disposed of by a professional service.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
References
- 1. Integrative analysis of the steroidal alkaloids distribution and biosynthesis of bulbs Fritillariae Cirrhosae through metabolome and transcriptome analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A strategy for efficient enrichment of steroidal alkaloids from Fritillaria based on fluorinated reversed-phase stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound | C27H45NO3 | CID 131900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. acewaste.com.au [acewaste.com.au]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Operational Protocols for Handling Peimine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This document provides comprehensive safety and logistical information for the handling of Peimine, a steroidal alkaloid with significant biological activity. Adherence to these guidelines is critical to mitigate risks and ensure proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or comes into contact with skin.[1][2][3] Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment (PPE) for Handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber). | To prevent skin contact and absorption.[4][5] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | To protect eyes from dust particles and splashes.[4][6] |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | To prevent inhalation of the powdered compound.[4][6] |
| Body Protection | A fully buttoned laboratory coat. | To protect skin and clothing from contamination.[5] |
Safe Handling and Storage Procedures
Proper handling and storage are crucial to maintain the integrity of this compound and the safety of laboratory personnel.
Operational Plan for Handling this compound:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. A designated area for handling potent compounds is recommended.
-
Weighing:
-
Perform in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Use anti-static weighing dishes to prevent dispersal of the fine powder.
-
Handle with care to avoid creating dust.
-
-
Dissolving:
-
Add the solvent to the this compound powder slowly to avoid splashing. This compound is soluble in DMSO.[7]
-
If sonication is required, ensure the vessel is securely capped.
-
-
Storage:
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
-
Spill and Disposal Management
In the event of a spill or for routine disposal, the following procedures must be followed to ensure safety and environmental compliance.
Spill Response Plan:
-
Evacuate: Immediately clear the area of all personnel.
-
Ventilate: Increase ventilation to the area.
-
Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully sweep the absorbed material into a sealed container for disposal. Do not generate dust.
-
Decontaminate: Clean the spill area with a suitable detergent and water.
Disposal Plan:
-
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Visualizing Safe Handling Workflows
To further clarify the procedural steps for handling this compound, the following diagrams illustrate key workflows.
Caption: Workflow for Safely Weighing and Dissolving this compound.
Caption: Logical Flow for Responding to a this compound Spill.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | C27H45NO3 | CID 131900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Peiminine | C27H43NO3 | CID 5320446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pesticide Protective Equipment | Ohioline [ohioline.osu.edu]
- 5. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
- 6. Using personal protective equipment on the farm | UMN Extension [extension.umn.edu]
- 7. selleckchem.com [selleckchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
